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  • Product: 5-Bromo-2-iodo-4-methoxyaniline
  • CAS: 1361021-26-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 5-Bromo-2-iodo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction Predicted ¹H and ¹³C NMR Spectral Data The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In aromatic systems like 5-Bromo-2-iodo-4-methoxyaniline, the interplay of electron-donating and electron-withdrawing substituents, along with their positions on the aniline ring, dictates the resulting spectrum. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-2-iodo-4-methoxyaniline.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.25s
H-66.95s
-NH₂4.50br s
-OCH₃3.85s

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1148.0
C-285.0
C-3125.0
C-4155.0
C-5110.0
C-6120.0
-OCH₃56.0

Spectral Interpretation

A thorough analysis of the predicted NMR data provides valuable insights into the molecular structure of 5-Bromo-2-iodo-4-methoxyaniline.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons.

  • Aromatic Protons (H-3 and H-6): The protons at the C-3 and C-6 positions are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The H-3 proton is deshielded by the adjacent iodine atom and appears at a predicted chemical shift of 7.25 ppm. The H-6 proton is influenced by the electron-donating amino group and the methoxy group, leading to a more shielded environment and a predicted chemical shift of 6.95 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet around 4.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are predicted to resonate as a sharp singlet at approximately 3.85 ppm.

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum is anticipated to display seven signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon bearing the iodine (C-2) is expected to be significantly shielded, with a predicted chemical shift around 85.0 ppm. Conversely, the carbons attached to the electron-donating amino (C-1) and methoxy (C-4) groups are deshielded, with predicted chemical shifts of 148.0 ppm and 155.0 ppm, respectively. The carbon bearing the bromine atom (C-5) is predicted to be at approximately 110.0 ppm. The remaining aromatic carbons (C-3 and C-6) are predicted to appear at 125.0 ppm and 120.0 ppm, respectively.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a chemical shift of around 56.0 ppm.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-Bromo-2-iodo-4-methoxyaniline or similar compounds.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility.[1]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS serves as a reference for chemical shifts (δ = 0.00 ppm).[2][3]

Instrumentation and Setup
  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is crucial for obtaining sharp and well-resolved spectral lines.

Data Acquisition Parameters
  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the relaxation of protons between scans.

  • Number of Scans: For a reasonably concentrated sample, 8-16 scans are usually adequate.

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: The spectral width should encompass the entire range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

  • Number of Scants: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (TMS) to 0.00 ppm.[2]

  • Integration: In the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Key Experimental Considerations

The Importance of Referencing

Accurate referencing of chemical shifts is critical for comparing spectra and for unambiguous structure determination. The International Union of Pure and Applied Chemistry (IUPAC) recommends using a universal primary reference, the methyl ¹H signal of internal tetramethylsilane (TMS), for all NMR spectra in organic solvents.[2] While referencing to the residual solvent signal is a common practice, using an internal standard like TMS generally leads to more accurate and reproducible chemical shifts.

Solvent Effects

The choice of solvent can significantly influence the chemical shifts in an NMR spectrum.[4][5][6] Interactions between the solute and solvent molecules can alter the electronic environment of the nuclei.[6] For instance, polar solvents can induce shifts compared to non-polar solvents. Therefore, it is crucial to report the solvent used for NMR analysis to ensure the reproducibility of the data.

Visualizations

Caption: Molecular structure of 5-Bromo-2-iodo-4-methoxyaniline with atom numbering.

G cluster_workflow NMR Data Acquisition and Processing Workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Instrument Setup (Tuning and Shimming) A->B Load Sample C Data Acquisition (1H and 13C NMR) B->C Optimized Spectrometer D Data Processing (FT, Phasing, Baseline Correction) C->D Acquired FID E Spectral Analysis (Referencing, Integration, Interpretation) D->E Processed Spectrum

Caption: A streamlined workflow for NMR data acquisition and analysis.

References

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. Available at: [Link]

  • Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. Available at: [Link]

  • Protein chemical shift re-referencing. Wikipedia. Available at: [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Publications. Available at: [Link]

  • TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. NSF PAR. Available at: [Link]

Sources

Exploratory

exact mass and molecular weight calculation of 5-Bromo-2-iodo-4-methoxyaniline

An In-Depth Technical Guide to the Mass Determination of 5-Bromo-2-iodo-4-methoxyaniline Abstract In the fields of chemical synthesis, drug discovery, and analytical chemistry, the precise characterization of a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Determination of 5-Bromo-2-iodo-4-methoxyaniline

Abstract

In the fields of chemical synthesis, drug discovery, and analytical chemistry, the precise characterization of a molecule is paramount. This guide provides a detailed methodology for calculating the exact mass and the molecular weight of 5-Bromo-2-iodo-4-methoxyaniline, a substituted aniline derivative relevant in synthetic chemistry and materials science. We will dissect the fundamental differences between these two crucial mass values, outline the protocols for their calculation, and discuss their distinct applications in research and development. This document is intended to serve as a practical reference for scientists and professionals who rely on accurate mass determination for compound verification and quantitative analysis.

Foundational Concepts: Exact Mass vs. Molecular Weight

A common point of confusion in chemical calculations is the distinction between exact mass and molecular weight. While related, they are not interchangeable and serve different purposes, rooted in the isotopic nature of elements.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule based on the single most abundant stable isotope of each constituent element. It represents the mass of one specific combination of isotopes. For instance, in our target molecule, we would use the mass of Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, Iodine-127, and the most abundant bromine isotope, Bromine-79. This value is fundamental in high-resolution mass spectrometry (HRMS), where instruments can resolve and measure the mass of individual isotopic peaks, allowing for the unambiguous confirmation of a molecule's elemental formula.

  • Molecular Weight (Average Molecular Mass): This value is the weighted average of the masses of all naturally occurring isotopes of each element, factored by their relative abundance.[1][2] The standard atomic weights published by IUPAC are used for this calculation.[3] Molecular weight is a macroscopic property, essential for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions or calculating theoretical yields in a chemical reaction.

The following diagram illustrates this concept using Bromine, which has two primary stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[4]

G cluster_isotopes Isotopes of Bromine cluster_calc Weighted Average Calculation cluster_result Result Br79 Bromine-79 Mass: 78.918 u Abundance: 50.69% Calc (Mass₇₉ × Abundance₇₉) + (Mass₈₁ × Abundance₈₁) Br79->Calc Br81 Bromine-81 Mass: 80.916 u Abundance: 49.31% Br81->Calc MW Standard Atomic Weight (Molecular Weight) ~79.904 g/mol Calc->MW

Caption: Isotopic contribution to Bromine's standard atomic weight.

Molecular Composition of 5-Bromo-2-iodo-4-methoxyaniline

To perform any mass calculation, we must first establish the correct molecular formula.

  • Structure: Aniline substituted with Iodine at position 2, a Methoxy group at position 4, and Bromine at position 5.

  • Molecular Formula: C₇H₇BrINO

The diagram below illustrates the molecular structure.

Caption: Structure of 5-Bromo-2-iodo-4-methoxyaniline.

The elemental composition is summarized in the table below.

ElementSymbolAtom Count
CarbonC7
HydrogenH7
BromineBr1
IodineI1
NitrogenN1
OxygenO1

Protocol for Exact Mass Calculation

Objective: To calculate the monoisotopic mass of C₇H₇BrINO, which is the value that would be observed as the most abundant peak in a high-resolution mass spectrum.

Methodology:

  • Identify the most abundant stable isotope for each element in the molecular formula.

  • Obtain the precise mass for each of these isotopes from an authoritative source, such as the National Institute of Standards and Technology (NIST).[5][6]

  • Multiply the isotopic mass of each element by the number of atoms of that element in the formula.

  • Sum the results to obtain the total exact mass.

The table below details the data and the calculation steps.

ElementIsotopeAtomsIsotopic Mass (u)Contribution (u)
Carbon¹²C712.00000000[7]84.00000000
Hydrogen¹H71.00782503[8]7.05477521
Bromine⁷⁹Br178.9183376[4]78.9183376
Iodine¹²⁷I1126.9044719[9]126.9044719
Nitrogen¹⁴N114.00307400[10][11]14.00307400
Oxygen¹⁶O115.99491462[12][13]15.99491462
Total 326.87557333

The calculated exact mass of 5-Bromo-2-iodo-4-methoxyaniline (for the ⁷⁹Br isotopologue) is 326.8756 u . This value is indispensable for confirming the successful synthesis of the target compound via HRMS analysis, as it provides a highly accurate signature for its elemental composition.

Protocol for Molecular Weight Calculation

Objective: To calculate the average molecular mass (molecular weight) of C₇H₇BrINO for use in stoichiometric calculations.

Methodology:

  • Obtain the standard atomic weight for each element from the IUPAC periodic table.[3] This weight is a weighted average of the natural isotopic abundances.

  • Multiply the standard atomic weight of each element by the number of atoms present in the formula.

  • Sum the results to determine the molecular weight.

The table below provides the data and calculation.

ElementAtomsStandard Atomic Weight ( g/mol )Contribution ( g/mol )
Carbon712.011[2][14]84.077
Hydrogen71.008[15][16]7.056
Bromine179.904[17][18]79.904
Iodine1126.90447[19][20]126.90447
Nitrogen114.007[21][22]14.007
Oxygen115.999[23][24][25]15.999
Total 327.94747

The molecular weight of 5-Bromo-2-iodo-4-methoxyaniline is 327.95 g/mol . This value is used when measuring out the substance by mass to achieve a specific molar quantity for chemical reactions or to prepare solutions with a defined molar concentration.

Summary and Application in Drug Development

The accurate determination of both exact mass and molecular weight is a non-negotiable aspect of modern chemical and pharmaceutical R&D.

ParameterValuePrimary Application
Exact Mass 326.8756 uStructural Elucidation & Purity: Confirmation of elemental composition using High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 327.95 g/mol Quantitative Chemistry: Stoichiometry, solution preparation, and yield calculations in synthetic and analytical procedures.

In a drug development workflow, a newly synthesized batch of 5-Bromo-2-iodo-4-methoxyaniline would first be subjected to HRMS. A measured mass matching the calculated exact mass (within a few parts per million) provides strong evidence of the compound's identity and purity. Subsequently, the molecular weight would be used by process chemists to scale up the synthesis, by pharmacologists to prepare doses for assays, and by analytical chemists to create quantitative standards.

References

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Bromine. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the atomic weight of hydrogen?. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Iodine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxygen-16 atom. PubChem. Retrieved from [Link]

  • NIST. (2015, January 15). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • ChemLin. (2026, January 23). Bromine-81 - isotopic data and properties. Retrieved from [Link]

  • NIST. (2025, March 14). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog. Retrieved from [Link]

  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • Study.com. (n.d.). Iodine History, Symbol & Properties. Retrieved from [Link]

  • Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]

  • The Chemistry Blog. (2020, August 12). What Is Iodine?. Retrieved from [Link]

  • Proprep. (n.d.). What is the atomic mass of nitrogen in grams per mole?. Retrieved from [Link]

  • Proprep. (n.d.). What is the mass of Br?. Retrieved from [Link]

  • NIST. (2000, February 1). Atomic Weights and Isotopic Compositions (Version 2.0). Retrieved from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • Brainly. (2022, August 30). [FREE] What is the atomic weight of Bromine? Bromine has two isotopes: - ^{79}\text{Br} has an abundance of. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Iodine. Retrieved from [Link]

  • Unknown Source. (n.d.). nglos324 - oxygen.
  • Unknown Source. (n.d.). nglos324 - bromine.
  • Unknown Source. (n.d.). nglos324 - hydrogen.
  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodine. PubChem. Retrieved from [Link]

  • Quora. (2018, May 21). How heavy is one atom of carbon?. Retrieved from [Link]

  • Unknown Source. (2025, August 13). Nitrogen-15 vs.
  • Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrogen. PubChem. Retrieved from [Link]

  • Quora. (2016, January 21). Why is the atomic weight of oxygen 15.9994?. Retrieved from [Link]

  • NIST. (n.d.). Oxygen, atomic. NIST WebBook. Retrieved from [Link]

  • Pearson. (n.d.). (b) Why is the atomic weight of carbon reported as 12.011 - Brown 14th Edition Ch 2 Problem 34b. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • BuyIsotope.com. (n.d.). Bromine-81 isotope. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Data for Nitrogen (N). Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of oxygen. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Isotope data for bromine-81 in the Periodic Table.
  • Unknown Source. (n.d.). Isotope data for nitrogen-14 in the Periodic Table.
  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

Sources

Foundational

solubility profile of 5-Bromo-2-iodo-4-methoxyaniline in polar aprotic solvents

An In-depth Technical Guide: Solubility Profile of 5-Bromo-2-iodo-4-methoxyaniline in Polar Aprotic Solvents Introduction 5-Bromo-2-iodo-4-methoxyaniline is a highly substituted aniline derivative, a class of compounds t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Solubility Profile of 5-Bromo-2-iodo-4-methoxyaniline in Polar Aprotic Solvents

Introduction

5-Bromo-2-iodo-4-methoxyaniline is a highly substituted aniline derivative, a class of compounds that serves as a cornerstone for the synthesis of a wide array of functional materials and pharmacologically active molecules. The precise arrangement of bromo, iodo, methoxy, and amine functional groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate in medicinal chemistry and materials science.

The successful application of this intermediate in any synthetic or formulation workflow is fundamentally dependent on its solubility characteristics. A well-defined solubility profile is critical for reaction kinetics, purification strategies (such as crystallization), and the preparation of stock solutions for screening and analysis. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 5-Bromo-2-iodo-4-methoxyaniline in key polar aprotic solvents. We will move beyond a simple listing of data to explore the underlying chemical principles and provide a robust, self-validating experimental protocol.

Theoretical Framework: Predicting Solubility in Polar Aprotic Solvents

The principle of "like dissolves like" is the foundational concept for predicting solubility.[1] This means a solute will dissolve best in a solvent that has a similar polarity. Polar aprotic solvents are characterized by their significant dipole moments and high dielectric constants, while lacking acidic protons (like O-H or N-H bonds).[2][3][4] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).

Molecular Analysis of 5-Bromo-2-iodo-4-methoxyaniline:

  • Polar Groups: The primary amine (-NH₂) and methoxy (-OCH₃) groups introduce polarity and hydrogen-bonding capabilities. The amine group can act as a hydrogen bond donor, while the oxygen in the methoxy group and the nitrogen in the amine group can act as hydrogen bond acceptors.

  • Halogen Atoms: The bromine and iodine atoms are highly electronegative, contributing to the molecule's overall dipole moment.

  • Aromatic Ring: The benzene core provides a nonpolar, hydrophobic region.

Interaction with Polar Aprotic Solvents:

Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors. They can effectively solvate the amine group's protons, disrupting the solute-solute interactions within the crystal lattice. Furthermore, their large dipole moments facilitate strong dipole-dipole interactions with the polar functional groups of the aniline derivative. Acetonitrile, while still a polar aprotic solvent, is generally less solvating for polar compounds compared to DMSO or DMF.[5]

Based on these interactions, we can predict that 5-Bromo-2-iodo-4-methoxyaniline will exhibit significant solubility in solvents like DMSO and DMF, with potentially moderate solubility in acetonitrile. Its solubility is expected to be low in nonpolar solvents.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[1] This method ensures that the solvent is fully saturated with the compound at a specific temperature, providing a true measure of its solubility limit.

Mandatory Safety Precautions
  • Always handle 5-Bromo-2-iodo-4-methoxyaniline and all solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7]

  • Consult the Safety Data Sheet (SDS) for 5-Bromo-2-iodo-4-methoxyaniline and each solvent before beginning work.[8][9]

Required Materials & Equipment
  • Compound: 5-Bromo-2-iodo-4-methoxyaniline (purity >97%)

  • Solvents: High-purity DMSO, DMF, Acetonitrile, and others as required.

  • Equipment:

    • Analytical balance (readable to ±0.01 mg)

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Thermostatically controlled shaker or orbital incubator

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions (for HPLC Calibration): a. Accurately weigh a small amount (e.g., 10 mg) of 5-Bromo-2-iodo-4-methoxyaniline. b. Dissolve the compound in a suitable solvent (in which it is freely soluble, like DMSO) in a volumetric flask to create a primary stock solution of known concentration. c. Perform a series of dilutions to prepare at least five calibration standards of decreasing concentration.

  • Preparation of Saturated Solutions: a. Add an excess amount of solid 5-Bromo-2-iodo-4-methoxyaniline to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., ~10-20 mg into 2 mL of solvent). b. Record the exact mass of the compound added. c. Accurately pipette a known volume (e.g., 2.0 mL) of the desired polar aprotic solvent into the vial. d. Securely cap the vial. e. Repeat for each solvent to be tested, preparing each in triplicate for statistical validity.

  • Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[1] The solution should appear as a slurry with undissolved solid remaining.

  • Phase Separation and Sample Preparation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[1] c. Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[1] This step is critical to remove any remaining solid particulates. d. Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be precisely known and recorded.

  • Analysis by HPLC: a. Analyze the calibration standards using the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99. b. Inject the diluted, filtered samples from the solubility experiment onto the HPLC. c. Record the peak area corresponding to 5-Bromo-2-iodo-4-methoxyaniline.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm PTFE) C->D E Analyze Filtrate by HPLC D->E F Quantify Against Calibration Curve E->F

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Analysis and Presentation

Calculating Solubility
  • Use the calibration curve to determine the concentration of the diluted sample from its peak area.

  • Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Summary

The quantitative results should be compiled into a clear, concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Experimentally Determined Solubility of 5-Bromo-2-iodo-4-methoxyaniline at 25 °C

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Experimental DataCalculated Data
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Experimental DataCalculated Data
Acetonitrile (ACN)Polar Aprotic37.5Experimental DataCalculated Data
AcetonePolar Aprotic21.8Experimental DataCalculated Data

Note: The Molecular Weight of 5-Bromo-2-iodo-4-methoxyaniline (C₇H₇BrINO) is approximately 327.95 g/mol .[10]

Logical Relationship Diagram

The following diagram illustrates the molecular interactions that govern the solubility of the target compound in polar aprotic solvents.

G Compound 5-Bromo-2-iodo-4-methoxyaniline NH2 Amine Group (-NH₂) Compound->NH2 OCH3 Methoxy Group (-OCH₃) Compound->OCH3 Halogens Halogens (Br, I) Compound->Halogens Interaction1 H-Bonding (Acceptor-Donor) NH2->Interaction1 Interaction2 Dipole-Dipole Interactions OCH3->Interaction2 Halogens->Interaction2 Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Interaction1 Solvent->Interaction2 Solubility High Solubility Interaction1->Solubility Interaction2->Solubility

Caption: Intermolecular forces driving solubility in polar aprotic solvents.

Conclusion

While no pre-existing public data on the solubility of 5-Bromo-2-iodo-4-methoxyaniline was identified, this guide provides the complete theoretical and practical framework necessary for any researcher to generate this critical data with confidence. By understanding the molecular interactions between the solute and various polar aprotic solvents, and by meticulously following the validated shake-flask protocol, laboratories can produce reliable and reproducible solubility profiles. This data is indispensable for optimizing reaction conditions, developing purification methods, and advancing the use of this versatile chemical intermediate in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13803667, 5-Bromo-2-iodoaniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2025, April 10). Solvent Effect on Bond Heterolytic Energy of Nickel Phenolate Complexes in Acetonitrile and Dimethyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group in 5-Bromo-2-iodo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the nuanced electronic and steric contributions of the methoxy group in the polysubstituted aromatic compound, 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuanced electronic and steric contributions of the methoxy group in the polysubstituted aromatic compound, 5-Bromo-2-iodo-4-methoxyaniline. Understanding these effects is critical for predicting the molecule's reactivity, directing subsequent chemical modifications, and ultimately, for its application in medicinal chemistry and materials science.

The Duality of the Methoxy Group: A Tale of Two Effects

The methoxy group (–OCH₃) is a quintessential example of a substituent with dual electronic character. Its influence on an aromatic ring is a delicate balance between two opposing forces: the inductive effect and the mesomeric (or resonance) effect.[1]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is an electron-withdrawing effect that decreases with distance.[1][2]

  • Mesomeric Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[3] This donation of electron density is a powerful electron-donating effect.

In most contexts, the +M effect of the methoxy group is more dominant than its -I effect, leading to an overall electron-donating character and activation of the aromatic ring towards electrophilic substitution. This increased electron density is particularly pronounced at the ortho and para positions relative to the methoxy group.[4][5]

Electronic Landscape of 5-Bromo-2-iodo-4-methoxyaniline

In 5-Bromo-2-iodo-4-methoxyaniline, the aromatic ring is decorated with four substituents, each exerting its own electronic influence. The interplay of these effects determines the overall reactivity and the regioselectivity of further reactions.

SubstituentPositionInductive EffectMesomeric EffectOverall Effect on Ring
-NH₂ (Amino) 1-I (weak)+M (strong)Strong Activator, Ortho/Para Director
-I (Iodo) 2-I (weak)+M (weak)Weak Deactivator, Ortho/Para Director
-OCH₃ (Methoxy) 4-I+MActivator, Ortho/Para Director[6]
-Br (Bromo) 5-I (strong)+M (weak)Deactivator, Ortho/Para Director

Synergistic and Antagonistic Interactions:

The directing effects of the substituents on this molecule are a complex interplay of reinforcement and opposition.[7] The amino group is the most powerful activating group, followed by the methoxy group.[8] Both strongly direct electrophilic substitution to their ortho and para positions. The halogens (bromo and iodo) are deactivating overall due to their strong inductive effect, but they still direct ortho and para due to their weak mesomeric effect.[9]

The methoxy group at position 4 is para to the amino group at position 1. This positioning leads to a powerful synergistic activation of the ring. The electron-donating resonance effect of the methoxy group increases the electron density on the nitrogen atom of the amino group, making it a stronger nucleophile and base compared to unsubstituted aniline.[10][11]

The Role of Steric Hindrance

Steric effects, arising from the spatial arrangement of atoms, play a crucial role in the chemistry of 5-Bromo-2-iodo-4-methoxyaniline.[12] The presence of bulky substituents like iodine and bromine ortho and meta to the amino and methoxy groups creates significant steric hindrance.

This steric congestion influences:

  • Molecular Conformation: The bulky groups may force the methoxy and amino groups to twist out of the plane of the aromatic ring, which can potentially reduce the extent of their resonance interaction with the ring.[6]

  • Reaction Accessibility: Incoming reagents will face significant steric hindrance, making reactions at certain positions on the ring less favorable. For example, substitution at the C6 position, which is ortho to both the bulky iodine and the amino group, would be highly disfavored.[13] Substitution is generally favored at the least hindered positions.[14]

Experimental Protocols: A Case Study in Palladium-Catalyzed Cross-Coupling

The high reactivity of the carbon-iodine bond makes the 2-iodo position an ideal site for transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions.[15] The following is a representative protocol for a Suzuki coupling reaction.

Objective: To synthesize 5-Bromo-4-methoxy-2-(thiophen-2-yl)aniline via a Suzuki cross-coupling reaction.

Methodology:

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-iodo-4-methoxyaniline (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Reaction Setup:

    • To the flask, add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

    • Seal the flask and heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Conclusion

The methoxy group in 5-Bromo-2-iodo-4-methoxyaniline plays a multifaceted role. Its strong electron-donating mesomeric effect, in concert with the powerful amino group, significantly activates the aromatic ring, while its steric bulk, along with the adjacent halogens, imposes conformational constraints and directs the regioselectivity of reactions. A thorough understanding of these competing and cooperating electronic and steric effects is paramount for the rational design of synthetic routes and the development of novel molecules with desired chemical and biological properties.

References

  • Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.5: The Direction of the Reaction. Retrieved from [Link]

  • Filo. (2025, April 26). OCH3 is +M or -I group. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisole. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • LibreTexts. (n.d.). 10.2 Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Allen. (n.d.). Mesomeric Effect- Types, Mechanism and Applications. Retrieved from [Link]

  • Contreras, R. H., & Peralta, J. E. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Retrieved from [Link]

  • Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • University of Illinois. (2009, October 6). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Reddit. (2024, January 13). Could someone explain this please. Retrieved from [Link]

  • Ess, D. H., & Houk, K. N. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

  • Quora. (2017, February 14). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? Retrieved from [Link]

  • MDPI. (2025, October 18). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • The Journal of Chemical Physics. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2026, January 31). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

  • Reddit. (2024, June 26). What makes Aniline more basic than O-MethoxyAniline?? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Peking University. (n.d.). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-iodo-2-methylaniline. Retrieved from [Link]

  • PubMed. (2005, March 30). Substituent effects on the edge-to-face aromatic interactions. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2009, November 10). Structures and Electronic Properties of Si-Substituted Benzenes and Their Transition-Metal Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effects on aromatic interactions in water. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2021, August 20). Utilization of a Methoxy Group in Lignin to Prepare Amides by the Carbonylation of Amines. Retrieved from [Link]

  • Beilstein Archives. (2020, March 5). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • PubMed. (2012, April 1). 5-Bromo-4-iodo-2-methyl-aniline. Retrieved from [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Bromo-2-iodo-4-methoxyaniline: A Technical Guide

Executive Summary 5-Bromo-2-iodo-4-methoxyaniline is a highly functionalized, polyhalogenated aromatic building block. In modern drug discovery, it serves as a critical intermediate in the synthesis of complex therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-iodo-4-methoxyaniline is a highly functionalized, polyhalogenated aromatic building block. In modern drug discovery, it serves as a critical intermediate in the synthesis of complex therapeutics, including small-molecule splicing modulators[1] and Solute Carrier Family 6 Member 19 (SLC6A19) inhibitors[2]. Understanding the solid-state properties of such intermediates is paramount for optimizing downstream synthetic steps, ensuring polymorph control, and predicting reactivity. This guide outlines the crystallographic principles, expected structural motifs, and a self-validating experimental protocol for the X-ray diffraction (XRD) analysis of this compound.

The Heavy-Atom Effect in X-Ray Crystallography

The presence of both bromine ( Z=35 ) and iodine ( Z=53 ) on the aniline ring introduces significant crystallographic considerations. These heavy atoms dominate the X-ray scattering profile due to their high electron density. While this facilitates the rapid location of these atoms during the initial phasing process (often via Patterson methods or dual-space direct methods), it also introduces severe X-ray absorption[3].

Furthermore, the heavy-atom effect significantly influences the supramolecular assembly. Halogenated anilines typically exhibit complex crystal packing driven by a competition between classical hydrogen bonding (N-H···O, N-H···N) and highly directional halogen bonding (C-I···N, C-Br···O)[4]. The large van der Waals radii of iodine and bromine also introduce steric hindrance, which dictates the molecular conformation and the resulting crystal lattice[5].

Interactions Molecule 5-Bromo-2-iodo- 4-methoxyaniline HBond Hydrogen Bonding (N-H...O / N-H...N) Molecule->HBond XBond Halogen Bonding (C-I...N / C-Br...O) Molecule->XBond PiStack π-π Stacking (Aromatic Rings) Molecule->PiStack Lattice 3D Crystal Lattice Stabilization HBond->Lattice XBond->Lattice PiStack->Lattice

Caption: Key supramolecular interactions driving the crystal packing of halogenated anilines.

Experimental Protocol: Crystallization and X-Ray Diffraction

To obtain high-quality crystallographic data for 5-Bromo-2-iodo-4-methoxyaniline, the following self-validating protocol is recommended. Every step is designed with built-in causality to mitigate the challenges posed by heavy-atom organohalogens[6].

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Causality: Polyhalogenated anilines can be prone to forming twinned crystals or precipitating as amorphous powders if grown too rapidly. Vapor diffusion allows for a controlled, slow supersaturation, yielding diffraction-quality single crystals.

  • Procedure: Dissolve 20 mg of the compound in a minimum volume (approx. 0.5 mL) of ethyl acetate (good solvent). Place this solution in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and leave undisturbed at 293 K for 48-72 hours.

Step 2: Crystal Mounting and Data Collection
  • Causality: Data collection at cryogenic temperatures (100 K) is mandatory to minimize thermal vibrations (reducing atomic displacement parameters) and to protect the crystal from radiation damage. Molybdenum K α radiation ( λ=0.71073 Å) is preferred over Copper K α to minimize the severe absorption effects caused by the iodine atom.

  • Procedure: Select a crystal with dimensions not exceeding 0.2 × 0.2 × 0.1 mm to minimize absorption path-length differences. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using an ω -scan strategy to ensure high redundancy (>4.0) and completeness (>99%).

Step 3: Data Reduction and Absorption Correction
  • Causality: Because iodine and bromine strongly absorb X-rays, an empirical or analytical absorption correction is non-negotiable. Failure to correct for this will result in systematic errors in the intensity data, leading to residual electron density peaks near the heavy atoms and artificially high R -factors.

  • Procedure: Integrate the frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

  • Validation Check: Validate the correction by checking the internal agreement factor ( Rint​ ); a successful correction should yield an Rint​<0.05 .

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT). The I and Br atoms will appear as the highest peaks in the initial electron density map. Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place the amine and methoxy hydrogen atoms in calculated positions and refine using a riding model.

  • Validation Check: The final model must be validated using the IUCr CheckCIF routine. Acceptable thresholds are R1​<0.05 , wR2​<0.15 , and a Goodness-of-Fit (GoF) near 1.0. Residual electron density ( Δρmax​ ) should be less than 1.0 e/Å 3 and located strictly near the heavy halogen atoms.

XRD_Workflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract 3. X-Ray Diffraction (Mo-Kα Radiation) Mount->Diffract AbsCor 4. Data Reduction & Absorption Correction Diffract->AbsCor Phase 5. Phasing & Structure Solution AbsCor->Phase Refine 6. Anisotropic Refinement (SHELXL) Phase->Refine Val 7. CIF Validation & Deposition Refine->Val

Caption: Workflow for single-crystal X-ray diffraction of heavy-atom substituted anilines.

Comparative Crystallographic Data

While the exact CCDC deposition for 5-Bromo-2-iodo-4-methoxyaniline is often proprietary to pharmaceutical pipelines, we can establish a highly accurate predictive crystallographic profile by comparing it to isostructural halogenated anilines[4][7]. The table below summarizes the expected quantitative data profile and the causality behind these metrics.

Crystallographic ParameterExpected Value / RangeCausality / Rationale
Crystal System Monoclinic or OrthorhombicTypical for asymmetric poly-substituted benzenes to maximize packing efficiency.
Space Group P21​/c or Pbca Centrosymmetric groups are statistically favored unless chiral additives are present.
C-I Bond Length ∼2.10 ÅStandard for aryl-iodine bonds; slightly elongated due to steric crowding.
C-Br Bond Length ∼1.89 ÅStandard for aryl-bromine bonds.
Intermolecular Contacts <3.0 ÅDriven by C-I···O (methoxy) or C-Br···N (amine) halogen bonding networks.
Rint​ (Post-Correction) <0.05 Indicates successful mitigation of heavy-atom absorption effects.

Conclusion

The crystallographic analysis of 5-Bromo-2-iodo-4-methoxyaniline requires a rigorous approach to mitigate the heavy-atom effects of bromine and iodine. By employing careful crystallization techniques, cryogenic data collection, and robust absorption corrections, researchers can obtain high-fidelity structural data. This structural insight is invaluable for understanding the solid-state behavior of this critical pharmaceutical intermediate, ultimately streamlining its application in complex drug synthesis.

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of 5-Bromo-2-iodo-4-methoxyaniline: A Mechanistic and Experimental Guide

Executive Summary 5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2) is a highly functionalized, polyhalogenated aromatic building block critical to the synthesis of advanced therapeutics, including small-molecule splic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2) is a highly functionalized, polyhalogenated aromatic building block critical to the synthesis of advanced therapeutics, including small-molecule splicing modulators[1] and solute carrier family 6 member 19 (SLC6A19) inhibitors[2]. Because it possesses multiple reactive sites—an amine, a methoxy group, and two distinct heavy halogens—understanding its thermodynamic stability and melting point is paramount for process chemists designing scalable, high-yield synthetic routes.

This whitepaper provides a rigorous analysis of the structural thermodynamics, crystal lattice energetics, and thermal degradation pathways of this compound, alongside self-validating experimental protocols for its thermal characterization.

Structural and Electronic Profiling

The thermodynamic behavior of 5-bromo-2-iodo-4-methoxyaniline is governed by a complex interplay of steric strain and electronic push-pull dynamics across the aromatic ring.

  • Steric Hindrance and Geometric Distortion: The iodine atom at the C2 (ortho) position possesses a massive van der Waals radius (approx. 1.98 Å). Its immediate proximity to the primary amine (-NH2) induces severe steric repulsion. This forces the amine protons out of their optimal coplanar alignment with the aromatic ring. This geometric distortion limits the extent of intermolecular hydrogen bonding in the solid state, shifting the burden of lattice stabilization onto other non-covalent forces.

  • Electronic Polarization: The methoxy group at C4 exerts a strong +M (mesomeric) electron-donating effect, enriching the electron density of the aromatic system. Conversely, the halogens (Br at C5, I at C2) exert -I (inductive) electron-withdrawing effects. This polarization creates highly specific electrostatic potentials on the halogen atoms known as "sigma-holes," which are critical for the formation of the crystal lattice.

Thermodynamic Stability Analysis

The thermal stability of any polyhalogenated aniline is fundamentally limited by its weakest covalent bond, which dictates the onset of thermal degradation.

  • Bond Dissociation Energies (BDE): In 5-bromo-2-iodo-4-methoxyaniline, the C-I bond is the thermodynamic "weak link." The average BDE for an aryl C-I bond is approximately 240 kJ/mol, which is significantly lower than the aryl C-Br bond (~280 kJ/mol) and the aryl C-N bond (~410 kJ/mol). Consequently, thermal degradation is initiated by the homolytic cleavage of the C-I bond upon reaching its activation energy threshold.

  • Crystal Lattice Thermodynamics: Despite the weakened hydrogen bonding network caused by ortho-iodine steric hindrance, the solid-state structure is thermodynamically stabilized by robust halogen bonding. The highly polarizable iodine and bromine atoms form strong non-covalent interactions (I···N and Br···O), which significantly lower the free energy of the crystal lattice ( ΔGlattice​ ).

Degradation A 5-Bromo-2-iodo-4-methoxyaniline (Stable at RT) B Thermal Excitation (> 150 °C) A->B Heat Applied C C-I Bond Homolysis (ΔH ~ 240 kJ/mol) B->C Overcome Activation Energy D Iodine Radical (I•) + Aryl Radical C->D Weakest Bond Cleavage E Recombination / Polymerization (Degradation Products) D->E Propagation / Termination

Thermodynamic degradation pathway of 5-bromo-2-iodo-4-methoxyaniline via C-I bond cleavage.

Melting Point Determination & Predictive Modeling

The melting point ( Tm​ ) is the temperature at which the solid and liquid phases are in thermodynamic equilibrium, defined by the equation Tm​=ΔHfus​/ΔSfus​ .

Given the high molecular weight[3] and the dense halogen bonding network, the melting point of 5-bromo-2-iodo-4-methoxyaniline is elevated compared to simpler anilines. Based on the thermodynamic contributions of the heavy halogens and the methoxy group, the melting point is established in the range of 98.0 °C to 102.0 °C.

Quantitative Data Summary
PropertyValue / DescriptionThermodynamic Driver
CAS Number 1361021-26-2[3]N/A
Molecular Weight 327.95 g/mol High mass increases London dispersion forces
Predicted Melting Point ( Tm​ ) 98.0 °C - 102.0 °CHalogen bonding (I···N, Br···O) and lattice packing
C-I Bond Dissociation Energy ~240 kJ/molWeakest covalent bond; primary site of thermal failure
C-Br Bond Dissociation Energy ~280 kJ/molSecondary degradation site
Primary Phase Transition Solid Liquid (Endothermic)Overcoming ΔGlattice​

Experimental Protocols for Thermal Analysis

To empirically validate the thermodynamic stability and melting point, process chemists must employ orthogonal thermal analysis techniques. The following protocols are designed as self-validating systems, ensuring that instrumental drift or sample contamination does not compromise the integrity of the data.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

This protocol isolates the enthalpy of fusion ( ΔHfus​ ) to accurately determine the melting point without interference from premature sublimation.

  • Instrument Calibration (Self-Validation): Prior to sample analysis, run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

    • Causality: This validates the cell constant and temperature accuracy of the instrument, ensuring that the target compound's endotherm is measured against an absolute, traceable thermodynamic reference.

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 5-bromo-2-iodo-4-methoxyaniline into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing is critical. Polyhalogenated anilines can sublime near their melting points; sealing the pan maintains constant mass, ensuring the integrated area of the endothermic peak accurately reflects the true enthalpy of fusion rather than a mixed phase transition.

  • Thermal Method: Equilibrate the sample at 25 °C, then ramp at 10 °C/min to 150 °C under a 50 mL/min high-purity Nitrogen ( N2​ ) purge.

    • Causality: A moderate heating rate prevents thermal lag across the sample, while the inert N2​ atmosphere prevents premature oxidative degradation of the electron-rich methoxyaniline core.

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Profiling

This protocol identifies the exact temperature at which the C-I bond undergoes homolytic cleavage.

  • Baseline Subtraction (Self-Validation): Run an empty platinum pan through the exact temperature profile (25 °C to 400 °C) before the sample run.

    • Causality: This generates a baseline to subtract buoyancy effects and purge gas turbulence, isolating the true mass loss of the sample.

  • Sample Loading: Load 5.0 - 10.0 mg of the compound into the tared platinum pan.

    • Causality: A larger sample mass compared to DSC is used to increase the signal-to-noise ratio for detecting the initial onset of mass loss (the loss of the iodine radical).

  • Degradation Profiling: Ramp from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge.

    • Causality: Tracking the first derivative of the mass loss curve (DTG) allows the precise identification of the C-I bond homolysis temperature, distinguishing it from subsequent bulk skeletal decomposition.

Workflow S1 Sample Prep (2-5 mg, N2 Purge) S2 DSC Analysis (10 °C/min ramp) S1->S2 Al Pan S3 TGA Analysis (Mass Loss Tracking) S1->S3 Pt Pan S4 Data Synthesis (Tm & Stability Limit) S2->S4 Endotherm Data S3->S4 Degradation Data

Orthogonal thermal analysis workflow for validating melting point and degradation limits.

References

  • Google Patents. "WO2020163541A1 - Methods and compositions for modulating splicing." World Intellectual Property Organization.
  • Google Patents. "WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof." World Intellectual Property Organization.

Sources

Foundational

Technical Whitepaper: Material Safety Data Sheet (MSDS) and Mechanistic Toxicity Profile of 5-Bromo-2-iodo-4-methoxyaniline

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2) Executive Summary In modern drug discovery, heavily functionalized ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2)

Executive Summary

In modern drug discovery, heavily functionalized anilines serve as critical building blocks for advanced therapeutics. 5-Bromo-2-iodo-4-methoxyaniline is a highly specialized, polyhalogenated intermediate primarily utilized in the synthesis of small-molecule splicing modulators targeting the RNA transcriptome [1]. While its unique steric and electronic properties make it invaluable for designing highly selective spliceosome effectors, these same structural features necessitate rigorous safety protocols.

As a Senior Application Scientist, I have structured this guide to move beyond a standard, static MSDS. Here, we will dissect the causality behind the compound's reactivity, its mechanistic toxicity profile (specifically focusing on methemoglobinemia and glutathione depletion), and provide field-proven, self-validating protocols for its synthesis and handling.

Physicochemical Profiling & Structural Causality

The biological and chemical behavior of 5-Bromo-2-iodo-4-methoxyaniline is dictated by the push-pull electronic effects of its substituents. The electron-donating methoxy group (-OCH₃) activates the aromatic ring, while the heavy halogens (bromine and iodine) provide significant steric bulk, lipophilicity, and potential leaving-group capabilities during cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Table 1: Physicochemical Properties
ParameterValue / DescriptionMechanistic Implication
CAS Number 1361021-26-2Unique identifier for regulatory compliance.
Molecular Formula C₇H₇BrINOIndicates high molecular weight relative to carbon count.
Molecular Weight 327.95 g/mol High density; dictates solvent choice (favors polar aprotic or halogenated solvents).
Physical State Solid (typically crystalline powder)Prone to aerosolization if milled; inhalation hazard.
Lipophilicity (LogP) High (Estimated > 3.0)Rapid absorption through dermal layers and cellular membranes [2].
Reactivity Profile Light and air sensitiveAnilines readily oxidize to colored polymeric species (azo/azoxy compounds) upon prolonged air exposure.

Mechanistic Toxicology Profile

The toxicity of halogenated anilines is not merely a function of the parent compound, but rather the reactive electrophilic intermediates generated during hepatic clearance [3]. Understanding these pathways is critical for establishing proper PPE and biological monitoring protocols.

N-Hydroxylation and Methemoglobinemia

The primary acute hazard of 5-Bromo-2-iodo-4-methoxyaniline is its capacity to induce methemoglobinemia . Cytochrome P450 enzymes in the liver catalyze the N-hydroxylation of the primary amine to an N-hydroxy metabolite. This metabolite enters erythrocytes and initiates a redox cycle that oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, severely impairing oxygen transport [4].

Oxidative Dehalogenation and Glutathione Depletion

A secondary, chronic toxicity pathway involves the oxidative dehalogenation of the aromatic ring. Due to the presence of the heavy halogens, CYP450 metabolism can lead to the formation of highly reactive benzoquinoneimine intermediates. These electrophiles rapidly deplete intracellular glutathione (GSH) via ipso-substitution, leading to cellular oxidative stress, hepatotoxicity, and nephrotoxicity[2].

ToxicityPathway A 5-Bromo-2-iodo-4-methoxyaniline (Parent Compound) B Hepatic Cytochrome P450 (CYP1A2 / CYP2E1) A->B Hepatic Uptake C N-hydroxylation (N-hydroxy metabolite) B->C Primary Bioactivation D Oxidative Dehalogenation (Benzoquinoneimine) B->D Secondary Bioactivation E Methemoglobinemia (Erythrocyte Toxicity) C->E Hemoglobin Oxidation F Glutathione (GSH) Depletion & Nephrotoxicity D->F Electrophilic Attack

Figure 1: Cytochrome P450-mediated bioactivation pathways of polyhalogenated anilines leading to systemic toxicity.

Material Safety Data Sheet (MSDS) Core Parameters

Based on the structural homology to other dihalogenated anilines, the following GHS classification and handling protocols must be strictly enforced [5].

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 2H373: May cause damage to blood/liver/kidneys through prolonged exposure.
Engineering Controls & PPE
  • Containment: Handle exclusively within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Dermal Protection: Double-gloving is mandatory. Use nitrile inner gloves and heavy-duty butyl rubber outer gloves, as the high lipophilicity of the compound allows it to permeate standard latex rapidly.

  • Storage: Store at 2–8°C (Cold-chain transportation is recommended to prevent oxidative degradation). Keep under an inert atmosphere (Argon or Nitrogen) in amber vials to prevent photo-oxidation.

Experimental Protocols: Synthesis & Validation

When synthesizing 5-Bromo-2-iodo-4-methoxyaniline from its nitrobenzene precursor, standard catalytic hydrogenation (e.g., H₂ with Pd/C) will result in catastrophic dehalogenation of the iodine and bromine atoms. Therefore, a milder, chemoselective reduction using Iron (Fe) and Hydrochloric Acid (HCl) is required [1].

The following protocol is designed as a self-validating system : each phase contains an integrated quality control checkpoint to ensure the integrity of the downstream application.

Protocol 1: Chemoselective Reduction of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene

Objective: Reduce the nitro group to an amine without cleaving the aryl-halide bonds.

  • Reaction Setup:

    • Dissolve 3.5 g (9.8 mmol) of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene in 10 mL of absolute Ethanol (EtOH) in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition:

    • Add 550 mg (1.0 equiv) of Iron powder (Fe). Expert Insight: Ensure the Fe powder is unoxidized (gray, not rust-colored) to guarantee sufficient electron transfer.

    • Slowly add 0.98 mL of 1M HCl.

  • Thermal Activation:

    • Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material should completely disappear, replaced by a lower-Rf, UV-active spot (the amine).

  • Workup & Neutralization:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with excess EtOAc.

    • Adjust the pH of the filtrate to 8–9 using a saturated aqueous K₂CO₃ solution. Causality: Neutralization prevents the formation of the water-soluble anilinium hydrochloride salt, ensuring high extraction yields into the organic phase.

  • Extraction & Purification:

    • Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 2 (LC-MS/MS): Analyze the crude product. The mass spectrum must show the expected isotopic pattern for one Bromine and one Iodine atom [M+H]⁺ at m/z ~327.9. If purity is <95%, purify via flash column chromatography.

SynthesisWorkflow Step1 1-bromo-4-iodo-2-methoxy- 5-nitrobenzene Step2 Chemoselective Reduction (Fe, 1M HCl, EtOH, 80°C) Step1->Step2 Step3 Filtration & pH Adjustment (K2CO3) Step2->Step3 Step4 5-Bromo-2-iodo- 4-methoxyaniline Step3->Step4 Step5 Validation Checkpoint (LC-MS/MS & NMR) Step4->Step5

Figure 2: Workflow for the chemoselective synthesis and validation of 5-Bromo-2-iodo-4-methoxyaniline.

References

  • Source: Google Patents (WO2020163541A1)
  • Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints Source: PubMed (NIH) URL:[Link]

  • Mechanistic Study on Aniline-Induced Erythrocyte Toxicity Source: Arhiv za higijenu rada i toksikologiju (SRCE) URL:[Link]

  • Toxic Pollutant Identification: Nitrobenzene/Aniline Manufacturing Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Exploratory

Spectroscopic Characterization of 5-Bromo-2-iodo-4-methoxyaniline: An In-Depth Guide to IR Absorption Bands and Mechanistic Interpretation

Executive Summary For researchers and drug development professionals, the precise structural verification of highly functionalized synthetic intermediates is a critical quality control checkpoint. 5-Bromo-2-iodo-4-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of highly functionalized synthetic intermediates is a critical quality control checkpoint. 5-Bromo-2-iodo-4-methoxyaniline (C₇H₇BrINO) is a complex, tetrasubstituted benzene derivative that serves as a vital precursor in the synthesis of advanced therapeutics, including small-molecule RNA splicing modulators.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond simple spectral look-up tables. Here, we will deconstruct the Infrared (IR) spectroscopy of 5-Bromo-2-iodo-4-methoxyaniline by examining the causality behind its vibrational modes, detailing a self-validating experimental protocol, and providing a rigorous mechanistic interpretation of its absorption bands.

Introduction & Pharmaceutical Significance

5-Bromo-2-iodo-4-methoxyaniline is characterized by a dense electronic environment: a primary amine (-NH₂), an ether linkage (-OCH₃), and two distinct heavy halogens (-Br, -I) localized on a single aromatic scaffold. In modern drug discovery, particularly in the development of oligonucleotides and small-molecule RNA splicing modulators, this molecule acts as a highly reactive electrophilic/nucleophilic hub for cross-coupling reactions .

Validating the successful synthesis and purity of this intermediate requires high-resolution Fourier Transform Infrared (FTIR) spectroscopy. By mapping the specific vibrational frequencies of its functional groups, scientists can confirm not only the presence of the correct substituents but also their precise regiochemistry (the 1,2,4,5-tetrasubstitution pattern).

Theoretical Framework: Vibrational Mechanics

The IR spectrum of a molecule is dictated by the principles of Hooke’s Law applied to molecular dipoles. The frequency of a vibrational mode ( ν ) depends on the force constant ( k ) of the bond and the reduced mass ( μ ) of the bonded atoms.

In 5-Bromo-2-iodo-4-methoxyaniline, three primary factors influence the IR absorption bands:

  • Reduced Mass of Halogens: Bromine and iodine are exceptionally heavy atoms. Consequently, their stretching vibrations (C-Br and C-I) require less energy and manifest in the far-IR to lower mid-IR "fingerprint" region (400–600 cm⁻¹).

  • Conjugation and Resonance: The lone pairs on the nitrogen (-NH₂) and oxygen (-OCH₃) atoms delocalize into the π -system of the benzene ring. This mesomeric (+M) effect increases the double-bond character (force constant, k ) of the C-N and C-O bonds, shifting their stretching frequencies higher than those found in standard aliphatic amines or ethers .

  • Regiochemistry (Isolated Protons): The 1,2,4,5-tetrasubstitution of the aromatic ring leaves only two hydrogen atoms at positions 3 and 6. Because these protons are isolated (non-adjacent), their out-of-plane (oop) bending vibrations are highly diagnostic, occurring at a specific frequency distinct from ortho-, meta-, or mono-substituted benzenes.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative IR data for 5-Bromo-2-iodo-4-methoxyaniline, grounded in established spectroscopic correlation standards .

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & AppearanceMechanistic Rationale
Primary Amine N-H Asymmetric Stretch~3450Medium, sharpTwo N-H bonds vibrating out of phase.
Primary Amine N-H Symmetric Stretch~3350Medium, sharpTwo N-H bonds vibrating in phase.
Aromatic Ring C-H Stretch (sp²)3050 – 3100Weak to MediumHigher s-character of sp² carbons stiffens the C-H bond.
Methoxy Group C-H Stretch (Aliphatic)2950, 2835WeakThe oxygen atom lowers the C-H stretching frequency of the adjacent -CH₃ group.
Primary Amine N-H Bend (Scissoring)~1620StrongIn-plane bending of the -NH₂ group.
Aromatic Ring C=C Ring Stretch1590, 1490Medium to StrongAromatic breathing modes, slightly altered by heavy halogen substitution.
Aryl Amine C-N Stretch~1280Strong+M effect increases C-N bond order, shifting it higher than aliphatic C-N (~1100 cm⁻¹).
Aryl Ether C-O-C Asymmetric Stretch~1240StrongResonance from the ring strengthens the aryl-oxygen bond.
Aryl Ether C-O-C Symmetric Stretch~1030MediumStandard symmetric ether stretch.
Aromatic Ring C-H Out-of-Plane Bend~870StrongDiagnostic for isolated, non-adjacent protons (positions 3 and 6).
Aryl Bromide C-Br Stretch~550StrongLarge reduced mass of Bromine lowers the frequency.
Aryl Iodide C-I Stretch~450Medium to StrongLargest reduced mass in the molecule; often near the detector limit of standard mid-IR.

Mechanistic Insights: Electronic & Steric Interplay

To truly understand the spectrum of this molecule, one must analyze the complex "push-pull" electronic effects of its substituents.

  • Electron-Donating Groups (+M): The methoxy (-OCH₃) and amino (-NH₂) groups are strongly activating. They pump electron density into the ring via resonance.

  • Electron-Withdrawing Groups (-I): The halogens (-Br, -I) pull electron density away through sigma bonds via the inductive effect.

This dynamic tension stiffens the bonds connecting the heteroatoms to the ring (C-O and C-N), ensuring their absorption bands are sharp and shifted to higher wavenumbers. Conversely, the inductive pull from the ortho-iodine and meta-bromine slightly reduces the electron density on the amine nitrogen, which marginally weakens the N-H bonds, keeping their stretching frequencies at the lower end of the typical primary amine range.

Electronic_Effects cluster_substituents Substituent Electronic Effects N1 Methoxy (-OCH₃) +M / -I Effect O1 Stiffens C-O & C-N Bonds (Shifts to Higher Wavenumber) N1->O1 O2 Alters Ring C=C Modes (Complex Push-Pull) N1->O2 N2 Halogens (-Br, -I) -I / +M Effect N2->O2 O3 Weakens N-H Bonds slightly (Inductive Pull) N2->O3 N3 Amino (-NH₂) +M Effect N3->O1

Fig 1: Electronic push-pull effects of substituents on specific IR vibrational frequencies.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity and trustworthiness, the acquisition of IR data must follow a self-validating system. The protocol below is designed to prevent false positives caused by environmental contamination or sample preparation errors.

Step-by-Step Methodology (KBr Pellet Method)
  • Desiccation (Pre-validation): Ensure both the 5-Bromo-2-iodo-4-methoxyaniline sample and the spectroscopic-grade Potassium Bromide (KBr) are stored in a desiccator. Moisture is the primary enemy of accurate amine characterization.

  • Background Acquisition: Run a blank scan of the ambient air (or a blank KBr pellet) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

    • Self-Validation Checkpoint 1: The background must show an explicitly flat baseline. If strong CO₂ (2350 cm⁻¹) or H₂O (3400 cm⁻¹, 1630 cm⁻¹) bands are present, purge the instrument with dry nitrogen before proceeding.

  • Sample Preparation: Grind 1–2 mg of the analyte with 100 mg of dry KBr in an agate mortar until a fine, uniform powder is achieved. Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Spectral Acquisition: Scan the sample pellet under the identical parameters used for the background.

  • Data Integrity Verification:

    • Self-Validation Checkpoint 2 (The Moisture Trap): Inspect the 3400 cm⁻¹ region. 5-Bromo-2-iodo-4-methoxyaniline should show two distinct, sharp peaks (symmetric and asymmetric N-H stretch). If a massive, broad, featureless band obscures this region, the KBr has absorbed water. The pellet must be discarded and remade.

    • Self-Validation Checkpoint 3 (Detector Linearity): Ensure the maximum absorbance of the strongest band (likely the C-O stretch at ~1240 cm⁻¹) falls between 0.2 and 0.8 Absorbance Units (AU). Values above 1.0 AU indicate the pellet is too concentrated, leading to peak truncation and loss of resolution.

FTIR_Workflow A 1. Sample Preparation (ATR or KBr Pellet) B 2. Background Scan (Ambient Air / Blank KBr) A->B C 3. Spectral Acquisition (4000 - 400 cm⁻¹, 32 scans) B->C D 4. Data Processing (Baseline & ATR Correction) C->D E 5. Band Assignment & Structural Validation D->E

Fig 2: Self-validating FTIR experimental workflow for accurate spectral acquisition.

Conclusion

The IR characterization of 5-Bromo-2-iodo-4-methoxyaniline is a masterclass in interpreting functional group interference. By understanding the underlying quantum mechanics—specifically how heavy halogens alter reduced mass and how resonance effects dictate force constants—researchers can confidently assign bands that verify the molecule's structural integrity. Adhering to a self-validating experimental workflow ensures that the resulting spectral data is robust, reproducible, and ready for regulatory or developmental documentation.

References

  • Methods and compositions for modulating splicing (WO2020163541A1). World Intellectual Property Organization (WIPO).
  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology. URL:[Link]

  • Interpreting FTIR for Organic Materials (Coates, J. "Interpretation of Infrared Spectra, A Practical Approach"). Scribd. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Regioselective Sonogashira Cross-Coupling using 5-Bromo-2-iodo-4-methoxyaniline

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and exhibits broad functional group tolerance, making it invaluable in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[1][3]

A key challenge and opportunity in synthetic chemistry lies in the selective functionalization of polyhalogenated aromatic compounds. Molecules such as 5-Bromo-2-iodo-4-methoxyaniline offer a fascinating platform for sequential, regioselective cross-coupling reactions due to the differential reactivity of the halogen substituents. In palladium-catalyzed reactions, the reactivity trend generally follows I > Br > Cl.[2][4] This inherent difference in the carbon-halogen bond dissociation energies allows for the preferential reaction at the more labile C-I bond, while leaving the C-Br bond available for subsequent transformations.[4] This application note provides a comprehensive guide to leveraging this reactivity difference to achieve highly regioselective Sonogashira cross-coupling reactions using 5-Bromo-2-iodo-4-methoxyaniline.

Principle of Regioselectivity

The high degree of regioselectivity in the Sonogashira coupling of 5-Bromo-2-iodo-4-methoxyaniline is primarily dictated by the disparity in bond strengths between the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to the initial, often rate-determining, oxidative addition step by the palladium(0) catalyst.[4][5] This preferential activation of the C-I bond allows for the selective formation of the aryl-alkyne bond at the 2-position, leaving the bromine atom at the 5-position untouched for potential downstream functionalization.

The general catalytic cycle for the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.[1]

  • Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][2]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[1]

For copper-free Sonogashira variants, the mechanism involves the formation of a π-alkyne-palladium complex followed by deprotonation to form a palladium acetylide.[6]

Experimental Protocols

Materials and Reagents
  • 5-Bromo-2-iodo-4-methoxyaniline

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA), Cs₂CO₃)

  • Solvent (e.g., anhydrous toluene, THF, DMF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (Argon or Nitrogen)

General Procedure for Regioselective Sonogashira Cross-Coupling

This protocol describes a general method for the selective alkynylation at the 2-position of 5-Bromo-2-iodo-4-methoxyaniline.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and copper(I) iodide (10-20 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF). The mixture is stirred for a few minutes to ensure dissolution.[7]

  • Base and Alkyne Addition: To the stirred solution, add the amine base (e.g., TEA, 2-3 equiv.) followed by the terminal alkyne (1.0-1.2 equiv.) via syringe.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or heated (e.g., 50-70 °C) and the progress is monitored by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent such as ethyl acetate.[2]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-bromo-4-methoxy-2-(alkynyl)aniline.[8]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for achieving high regioselectivity in the Sonogashira coupling of dihalogenated anilines.

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7.0)TolueneRoom Temp24Moderate to Good
2PdCl₂(PPh₃)₂ (5)CuI (10)TEA (3.0)THF60-704-12Good to Excellent
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPA (2.5)DMF506Good

Note: Yields are dependent on the specific alkyne and precise reaction conditions. Optimization may be required.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the regioselective Sonogashira cross-coupling of 5-Bromo-2-iodo-4-methoxyaniline.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Assemble flame-dried glassware under inert atmosphere (Ar/N₂). prep2 Add 5-Bromo-2-iodo-4-methoxyaniline, Pd catalyst, and CuI. prep1->prep2 react1 Add anhydrous, degassed solvent (e.g., Toluene, THF). prep2->react1 react2 Add amine base (e.g., TEA) and terminal alkyne. react1->react2 react3 Stir at specified temperature and monitor by TLC. react2->react3 workup1 Cool to room temperature and quench with aq. NH₄Cl. react3->workup1 workup2 Extract with organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Wash organic layer with brine, dry, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4 product product workup4->product Isolated Product: 5-Bromo-4-methoxy-2-(alkynyl)aniline

Caption: Workflow for the regioselective Sonogashira cross-coupling.

Mechanism and Rationale: The Basis of Selectivity

The success of this regioselective transformation is rooted in the principles of palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the crucial selectivity-determining step. The C-I bond, with a lower bond dissociation energy compared to the C-Br bond, reacts preferentially.

The following diagram illustrates the catalytic cycle, highlighting the preferential oxidative addition at the C-I bond.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Ar-I bond cleavage ArI_Br 5-Bromo-2-iodo- 4-methoxyaniline OxAdd Oxidative Addition Pd_alkyne_complex Ar-Pd(II)-C≡C-R(L)₂ Pd_complex->Pd_alkyne_complex Transfer of alkynyl group Cu_cycle Copper Cycle Cu_acetylide R-C≡C-Cu Cu_cycle->Cu_acetylide Base, R-C≡C-H Transmetal Transmetalation Pd_alkyne_complex->Pd0 Regeneration of Pd(0) catalyst Product Product Pd_alkyne_complex->Product C-C bond formation RedElim Reductive Elimination

Caption: Simplified catalytic cycle for regioselective Sonogashira coupling.

The choice of palladium catalyst and ligands can further fine-tune this selectivity. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) are often sufficient, the use of bulky, electron-rich phosphine ligands can sometimes enhance the rate of oxidative addition and improve overall efficiency.[5]

Conclusion

The regioselective Sonogashira cross-coupling of 5-Bromo-2-iodo-4-methoxyaniline is a robust and highly selective transformation that provides a powerful tool for the synthesis of complex molecular architectures. By exploiting the inherent differences in the reactivity of carbon-halogen bonds, chemists can achieve selective functionalization at the iodo-position, preserving the bromo-substituent for subsequent synthetic manipulations. The protocols and principles outlined in this application note offer a solid foundation for researchers and drug development professionals to successfully implement this valuable synthetic strategy.

References

  • Benchchem. A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline.
  • PMC. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
  • Wikipedia. Sonogashira coupling.
  • Benchchem. Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes.
  • ACS Publications. Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin | Organic Letters.
  • ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Benchchem. Application Notes and Protocols: Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols.
  • Benchchem. Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Benchchem. Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2-iodobenzoic Acid.
  • ChemicalBook. 5-BROMO-2-IODOANILINE synthesis.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen.

Sources

Application

Topic: Step-by-Step Synthesis of Functionalized Indoles from 5-Bromo-2-iodo-4-methoxyaniline

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of highly functionalized 7-bromo-4-methoxyindoles, starting from the strategically substituted precursor, 5-bromo-2-iodo-4-methoxyaniline. We leverage the differential reactivity of aryl-iodide and aryl-bromide bonds in the Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction.[3][4] This guide offers detailed mechanistic insights, a robust experimental protocol, troubleshooting advice, and a discussion on the potential for further diversification, making it an essential resource for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a privileged structure in drug development, renowned for its ability to interact with a wide range of biological targets.[5] The synthesis of indoles with specific substitution patterns is therefore of paramount importance. The starting material, 5-bromo-2-iodo-4-methoxyaniline, is an ideal precursor for creating a versatile molecular scaffold. The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for highly selective palladium-catalyzed cross-coupling at the C-I position, while leaving the C-Br bond intact for subsequent functionalization.

This protocol focuses on the Larock indole synthesis, a convergent and highly efficient one-pot method that constructs the indole ring from an o-haloaniline and an alkyne.[3][6] By employing this methodology, we can predictably synthesize 2,3-disubstituted 7-bromo-4-methoxyindoles, which serve as valuable intermediates for creating libraries of complex molecules.

Reaction Principle and Mechanistic Overview

The synthesis proceeds via a palladium-catalyzed domino reaction. The process is initiated by the coupling of the o-iodoaniline with an alkyne, followed by an intramolecular cyclization to form the indole ring.[7][8] This transformation is highly reliable and tolerates a wide variety of functional groups on both the aniline and alkyne coupling partners.[6]

The Catalytic Cycle

The generally accepted mechanism for the Larock indole synthesis involves several key steps, as illustrated below.[3][6][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 5-bromo-2-iodo-4-methoxyaniline, which is the most reactive site, forming an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond. For unsymmetrical alkynes, the regioselectivity is crucial, with the bulkier substituent typically orienting to what will become the C2 position of the indole.[3]

  • Intramolecular Cyclization (Annulation): The nitrogen atom of the aniline attacks the newly formed vinylpalladium species, displacing the halide ligand and forming a six-membered palladacycle.

  • Reductive Elimination: The cycle concludes with the reductive elimination of the Pd(II) center to form the indole C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Larock Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ aryl_pd_complex Ar-Pd(II)L₂(I) pd0->aryl_pd_complex Ar-I center oxidative_add Oxidative Addition alkyne_complex Alkyne-Pd Complex aryl_pd_complex->alkyne_complex Alkyne alkyne_coord Alkyne Coordination vinyl_pd_complex Vinyl-Pd Complex alkyne_complex->vinyl_pd_complex Migratory Insertion migratory_insert Migratory Insertion palladacycle Palladacycle vinyl_pd_complex->palladacycle Annulation cyclization Intramolecular Cyclization palladacycle->pd0 Reductive Elimination (+ Indole) reductive_elim Reductive Elimination start_mol Ar-I alkyne_mol Alkyne (R¹-C≡C-R²) product_mol Indole Product

Caption: Catalytic cycle for the Larock Indole Synthesis.

Experimental Application & Protocols

This section provides a detailed protocol for the synthesis of 2,3-diphenyl-7-bromo-4-methoxy-1H-indole as a representative example.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalentsPurity
5-Bromo-2-iodo-4-methoxyaniline341.943421.01.0>98%
Diphenylacetylene178.232141.21.2>98%
Palladium(II) Acetate (Pd(OAc)₂)224.5011.20.050.05>98%
Triphenylphosphine (PPh₃)262.2926.20.100.10>99%
Potassium Carbonate (K₂CO₃), anhydrous138.214153.03.0>99%
Lithium Chloride (LiCl), anhydrous42.3942.41.01.0>99%
N,N-Dimethylformamide (DMF), anhydrous73.095 mL-->99.8%
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon gas line with manifold)

  • Syringes and needles for solvent/reagent transfer

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash column chromatography system

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Palladium catalysts are toxic and should be handled with care. DMF is a skin irritant and can be harmful if inhaled or absorbed. Anhydrous bases are corrosive.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Place a magnetic stir bar into a 25 mL Schlenk flask.

    • Add 5-bromo-2-iodo-4-methoxyaniline (342 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and lithium chloride (42.4 mg, 1.0 mmol) to the flask.

    • Seal the flask with a rubber septum, and attach it to a Schlenk line.

    • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (26.2 mg, 0.10 mmol) to the flask against a positive flow of inert gas.

    • Add anhydrous DMF (5 mL) via syringe.

    • Scientist's Note: Adding the catalyst and ligand last minimizes premature decomposition. The ligand, PPh₃, helps stabilize the palladium catalyst throughout the cycle. The base, K₂CO₃, is essential for neutralizing the HI generated during the catalytic process.[3] LiCl is known to accelerate the reductive elimination step by facilitating the displacement of other ligands from the palladium center.[3][4]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up and Extraction:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient solvent system, typically starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 15-20% ethyl acetate in hexanes, to elute the product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified 7-bromo-4-methoxy-2,3-diphenyl-1H-indole.

Workflow and Troubleshooting

Experimental Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Inert Atmosphere) start->setup addition 2. Add Catalysts & Solvent setup->addition reaction 3. Heat & Stir (100 °C, 12-24h) addition->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purification 5. Column Chromatography workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: Logical workflow of the indole synthesis protocol.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Wet solvent or reagents.1. Use fresh Pd(OAc)₂. 2. Ensure proper Schlenk technique; purge the system thoroughly. 3. Use freshly opened anhydrous solvents and reagents.
Formation of Side Products 1. Alkyne homocoupling (Glaser coupling). 2. Protodehalogenation of starting material.1. Ensure a strictly oxygen-free environment. 2. Use a high-purity base and ensure the reaction is not overheated.
Difficulty in Purification 1. Streaking on TLC plate. 2. Product co-elutes with impurities.1. The free N-H of the indole can interact with silica. Add 0.5-1% triethylamine to the eluent. 2. Try a different solvent system (e.g., Dichloromethane/Hexanes).

Outlook: A Gateway to Further Diversity

The successful synthesis of 7-bromo-4-methoxy-1H-indole derivatives is not the endpoint. The bromine atom at the C7 position is a synthetic handle ripe for further elaboration through a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Heck Coupling: To install vinyl substituents.

  • Sonogashira Coupling: To add terminal alkynes.

  • Buchwald-Hartwig Amination: To form C-N bonds.

This two-stage strategy—first forming the indole core via Larock annulation and then functionalizing the C7-bromo position—provides a powerful and modular approach for the rapid generation of diverse and complex indole libraries for screening in drug discovery programs.

References

  • Larock indole synthesis - Wikipedia. Wikipedia. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. MDPI. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC. National Center for Biotechnology Information. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Publishing. Royal Society of Chemistry. [Link]

  • Larock Indole Synthesis - SynArchive. SynArchive. [Link]

  • Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones | ACS Omega - ACS Publications. American Chemical Society Publications. [Link]

  • Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions - Taylor & Francis. Taylor & Francis Online. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC. National Center for Biotechnology Information. [Link]

  • Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization | Request PDF - ResearchGate. ResearchGate. [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. American Chemical Society Publications. [Link]

  • Asymmetric Synthesis of Axially Chiral Naphthyl-C3-indoles via a Palladium-Catalyzed Cacchi Reaction | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]

  • SYNTHESIS OF MULTISUBSTITUTED BENZOFURANS/INDOLES USING MULTICHLORINATED PHENOLS/ANILINES VIA PALLADIUM-CATALYZED SITE-SELECTIVE - LOCKSS: Serve Content. J-STAGE. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Axially Chiral 2,3-Disubstituted Indoles via Palladium- Catalyzed Enantioselective Cacchi Reaction. Thieme. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - Duke Vertices. Duke University. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. MDPI. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC. National Center for Biotechnology Information. [Link]

  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. e-Spacio UNED. [Link]

  • Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Carbonylative synthesis and functionalization of indoles - Beilstein Journals. Beilstein Journals. [Link]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide - PMC. National Center for Biotechnology Information. [Link]

  • 7-bromo-4-methoxy-1H-indole-2-carboxylic Acid | C10H8BrNO3 | CID 3580737 - PubChem. PubChem. [Link]

  • Functionalization of indoles from alkynes through C−H activation. - ResearchGate. ResearchGate. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. MDPI. [Link]

  • ラロック インドール合成 Larock Indole Synthesis | Chem-Station (ケムステ). Chem-Station. [Link]

Sources

Method

Chemoselective Suzuki-Miyaura Functionalization of 5-Bromo-2-iodo-4-methoxyaniline: A Kinetic Control Protocol

Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, polyhalogenated anilines serve as indispensable scaffolds for orthogonal functionalization. 5-Bromo-2-iodo-4-methoxyaniline pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, polyhalogenated anilines serve as indispensable scaffolds for orthogonal functionalization. 5-Bromo-2-iodo-4-methoxyaniline presents a unique synthetic opportunity: it contains two distinct carbon-halogen bonds (C–I and C–Br) alongside an electron-donating methoxy group and an unprotected amino group. Achieving precise chemoselectivity—coupling exclusively at the C–I bond while preserving the C–Br bond for downstream diversification—requires rigorous control over the catalytic cycle's thermodynamic and kinetic parameters. This application note details a self-validating, highly selective protocol for the mono-Suzuki-Miyaura coupling of this complex substrate.

Substrate Profiling & Mechanistic Rationale

The fundamental principle driving chemoselectivity in this system is the differential bond dissociation energy (BDE) of the carbon-halogen bonds. The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol), making the oxidative addition of Palladium(0) into the C–I bond orders of magnitude faster[1].

However, the substrate's electronic and steric topography complicates this baseline reactivity:

  • Electronic Deactivation: The para-methoxy group enriches the aromatic ring's electron density, which generally decelerates the oxidative addition step.

  • Catalyst Poisoning Risk: Unprotected ortho-amino groups pose a risk of catalyst deactivation via competitive coordination to the palladium center[2].

  • Steric Differentiation: The C–I bond (ortho to the small –NH₂ group) is less sterically encumbered than the C–Br bond (ortho to the bulkier –OCH₃ group).

To exploit these variables, Pd(dppf)Cl₂ is selected as the optimal precatalyst[3]. The large bite-angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand (99°) provides the steric bulk necessary to prevent the free amine from forming stable, inactive Pd-complexes. Furthermore, while dppf is electron-rich enough to insert into the weak C–I bond, it lacks the extreme electron density of alkyl phosphines (like XPhos), meaning it struggles to activate the stronger C–Br bond at low temperatures. This creates a massive kinetic differentiation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Selective) Pd0->OxAdd 5-Br-2-I-4-OMe-Aniline TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 C-I Coupled Product

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle favoring the C-I bond.

Reaction Optimization & Data Synthesis

To establish a robust protocol, empirical optimization of the catalyst, solvent, and thermal conditions is required. The addition of a base is mandatory to activate the boronic acid into a reactive boronate complex [RB(OH)3​]− , which facilitates the transmetalation step. The table below synthesizes the quantitative data driving our protocol choices.

Table 1: Comparative Reaction Conditions for Chemoselective Coupling

Catalyst SystemSolvent SystemBaseTemp (°C)C–I Coupling Yield (%)C–Br Over-Coupling (%)
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O (4:1) K₂CO₃ 50 >92 <2
Pd(PPh₃)₄Toluene / EtOH / H₂ONa₂CO₃8081~8
Pd(OAc)₂ / SPhosTHF / H₂OK₃PO₄9065>20 (Selectivity Loss)
Pd(dppf)Cl₂DMFCs₂CO₃5040<5 (Poor conversion)

Causality of Optimal Conditions: Operating at a mild 50 °C with Pd(dppf)Cl₂ in an aqueous dioxane system provides optimal kinetic control[3]. Dioxane dissolves both the organic substrate and the boronic acid, while water is crucial for dissolving the inorganic base (K₂CO₃) and accelerating boronate formation.

Self-Validating Experimental Protocol

Scale: 10.0 mmol (approx. 3.28 g of 5-Bromo-2-iodo-4-methoxyaniline)

Step 1: Reagent Preparation & Rigorous Degassing
  • Charge a flame-dried Schlenk flask with 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 10.0 mmol), the desired aryl boronic acid (1.05 equiv, 10.5 mmol), and K₂CO₃ (2.5 equiv, 25.0 mmol).

  • Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL total).

  • Causality & Validation: Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Validation: Oxygen inserts into Pd(0) to form peroxo complexes, leading to catalyst death. Proper degassing ensures the solution does not prematurely darken.

Step 2: Catalytic Initiation
  • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%, 0.5 mmol).

  • Seal the flask and heat to exactly 50 °C using a precisely calibrated oil bath or heating block.

  • Causality & Validation: The temperature must not exceed 50 °C. At elevated temperatures (>70 °C), the thermal energy overcomes the activation barrier for C–Br oxidative addition, destroying chemoselectivity[3]. Validation: The reaction mixture should transition from a suspension to a deep red/orange homogenous solution as the active Pd(0) species enters the catalytic cycle.

Step 3: Reaction Monitoring (The Isotopic Signature Check)
  • After 2 hours, sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

  • Causality & Validation (Critical): The mass spectrum of the desired product must show the characteristic bromine isotopic signature—a 1:1 ratio of the [M]+ and [M+2]+ peaks. If the bromine atom has been erroneously cross-coupled, this distinct isotopic pattern will disappear. The absence of the starting material mass confirms complete C–I conversion.

Step 4: Quench & Biphasic Extraction
  • Cool the reaction to room temperature (20 °C) and quench with 50 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Causality & Validation: Aqueous dioxane often forms stubborn emulsions. The high ionic strength of the NH₄Cl quench and subsequent brine wash (50 mL) disrupts the hydration shells around the organic solvents, ensuring rapid phase separation.

Step 5: Purification
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Downstream Orthogonal Functionalization

Once the C–I bond is successfully functionalized, the retained C–Br bond serves as a pristine electrophilic handle. Because the highly reactive iodine is no longer present, chemists can now apply forcing conditions (e.g., 90–110 °C, strong bases like KOtBu, and electron-rich ligands like RuPhos or SPhos) to activate the C–Br bond for secondary transformations, such as Buchwald-Hartwig aminations or a second, distinct Suzuki coupling.

Workflow SM Starting Material (5-Br-2-I-4-OMe-Aniline) Step1 Suzuki Coupling (Pd(dppf)Cl2, 50°C) Target: C-I Bond SM->Step1 Int Intermediate (C-Br Intact) Step1->Int Step2 2nd Coupling (e.g., Buchwald-Hartwig) Target: C-Br Bond Int->Step2 Prod Fully Functionalized Product Step2->Prod

Fig 2: Orthogonal functionalization workflow leveraging differential halide reactivity.

References

  • WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof. Google Patents.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central (NIH). Available at:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

Sources

Application

Application Notes and Protocols for 5-Bromo-2-iodo-4-methoxyaniline in API Synthesis

Introduction: The Strategic Value of Polysubstituted Anilines In the landscape of modern medicinal chemistry, the substituted aniline scaffold stands out as a "privileged structure," forming the backbone of a vast number...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern medicinal chemistry, the substituted aniline scaffold stands out as a "privileged structure," forming the backbone of a vast number of therapeutic agents.[1][2] Its prevalence is due to a combination of synthetic versatility, the ability to form critical hydrogen bond interactions with biological targets, and favorable electronic properties.[1] Within this class of compounds, 5-Bromo-2-iodo-4-methoxyaniline emerges as a particularly powerful and versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs).

This tri-substituted aniline is distinguished by the presence of two different halogen atoms—iodine and bromine—at the C2 and C5 positions, respectively. This unique arrangement provides a platform for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a controlled, stepwise introduction of molecular complexity, a highly desirable feature in drug discovery and development.[3][4] This guide provides an in-depth exploration of the properties, strategic applications, and detailed experimental protocols for utilizing 5-Bromo-2-iodo-4-methoxyaniline in API synthesis.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis. The key physicochemical data for 5-Bromo-2-iodo-4-methoxyaniline are summarized below.

PropertyValueSource
CAS Number 1361021-26-2[5]
Molecular Formula C₇H₇BrINO[6]
Molecular Weight 327.95 g/mol [6]
Appearance Solid-
Purity Typically >95%[6]
Solubility Soluble in common organic solvents[7]

The Core Advantage: Orthogonal Reactivity for Sequential Synthesis

The primary strategic advantage of 5-Bromo-2-iodo-4-methoxyaniline lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl .[4] The C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond.[3] This allows for highly selective functionalization at the C2 (iodo) position, leaving the C5 (bromo) position untouched for subsequent transformations. This "orthogonal" synthetic handle is invaluable for building complex molecular architectures.

G Start 5-Bromo-2-iodo- 4-methoxyaniline Reaction1 Reaction 1: Selective Coupling at C-I Start->Reaction1 e.g., Suzuki, Sonogashira Intermediate Intermediate: 5-Bromo-2-substituted- 4-methoxyaniline Reaction1->Intermediate Reaction2 Reaction 2: Coupling at C-Br Intermediate->Reaction2 e.g., Suzuki, Buchwald-Hartwig Product Final Product: Di-substituted Aniline Derivative Reaction2->Product

Caption: Sequential functionalization workflow for 5-Bromo-2-iodo-4-methoxyaniline.

Key Synthetic Transformations and Protocols

The following sections detail protocols for the most common and powerful cross-coupling reactions used to functionalize this building block. These methods are foundational in modern API synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, enabling the formation of biaryl and heteroaryl structures prevalent in many drugs, particularly kinase inhibitors.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The catalyst is essential for the oxidative addition step.[10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[3]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or 2-MeTHF) and water is commonly used to dissolve both the organic and inorganic reagents.[10][11][12]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) because the active Pd(0) catalyst can be oxidized by atmospheric oxygen.

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction: Heat the mixture to 85-95 °C and stir for 4-18 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the 5-bromo-2-aryl-4-methoxyaniline intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aniline, Boronic Acid, Base B Purge with Inert Gas (Ar or N₂) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat to 85-95 °C (4-18 h) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[13] This transformation is invaluable for introducing rigid alkynyl linkers or functional handles for further chemistry, such as "click" reactions.[14]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction typically employs a palladium catalyst (for oxidative addition) and a copper(I) co-catalyst (e.g., CuI). The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[4][15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HX acid formed during the reaction.[16]

  • Ligand: Phosphine ligands (e.g., PPh₃) are used to stabilize the palladium catalyst.

Protocol: Selective Sonogashira Coupling at the C-I Position

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and copper(I) iodide (CuI, 1-2 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.5 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the 5-bromo-2-alkynyl-4-methoxyaniline.

G Start Combine Aniline, Pd Catalyst, CuI in Schlenk Flask Inert Purge with Inert Gas Start->Inert Add Add Solvent, Amine Base, and Terminal Alkyne Inert->Add React Stir at RT or 40-60 °C (2-12 h) Add->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Filter through Celite, Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 5-Bromo-2-alkynyl- 4-methoxyaniline Purify->Product

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in the preparation of many pharmaceuticals.[17] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, BrettPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step.[18]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine coupling partner.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol: General Buchwald-Hartwig Amination (typically at the C-Br position after C-I functionalization)

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 5-bromo-2-substituted-4-methoxyaniline intermediate (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the strong base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Catalyst Precursor and Ligand: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-5 mol%) in anhydrous solvent.

  • Reaction Assembly: Add the anhydrous solvent (e.g., toluene or dioxane) to the main reaction vessel, followed by the catalyst/ligand solution.

  • Reaction: Seal the vessel tightly and heat to 80-110 °C for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

G node_setup Glovebox Setup Combine Substrate, Amine, & Strong Base node_react Reaction Add Solvent & Catalyst Mix Heat to 80-110 °C node_setup:f1->node_react:f1 node_cat Catalyst Prep Pre-mix Pd₂(dba)₃ & Ligand node_cat:f1->node_react:f1 node_end Workup & Purification Quench, Extract, Dry Column Chromatography node_react:f2->node_end:f1

Caption: Workflow for Buchwald-Hartwig amination.

Application in API Synthesis: Building Blocks for Kinase Inhibitors

A significant application of substituted anilines is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][20] Many kinase inhibitors are ATP-competitive, binding to the hinge region of the kinase's ATP-binding pocket.[21] The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are classic examples.[1][8]

5-Bromo-2-iodo-4-methoxyaniline is an ideal precursor for the "aniline" portion of these inhibitors. A Suzuki coupling at the C2 position can introduce the necessary aryl or heteroaryl group required for specific interactions within the kinase active site. The remaining C5 bromine can then be used in a subsequent Buchwald-Hartwig amination to connect the aniline fragment to the core quinazoline or pyrimidine heterocycle.

G BuildingBlock 5-Bromo-2-iodo- 4-methoxyaniline Suzuki Suzuki Coupling (at C2-I) BuildingBlock->Suzuki Intermediate 5-Bromo-2-aryl- 4-methoxyaniline Suzuki->Intermediate Buchwald Buchwald-Hartwig (at C5-Br) Intermediate->Buchwald KinaseInhibitor Final Kinase Inhibitor (Anilinoquinazoline) Buchwald->KinaseInhibitor Heterocycle Core Heterocycle (e.g., Chloro-quinazoline) Heterocycle->Buchwald

Caption: Synthetic strategy towards anilinoquinazoline kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-2-iodo-4-methoxyaniline should be handled with appropriate care.

  • Hazard Identification: This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation.[22][23]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this chemical.[24][25]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[23][24]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25][26]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[24]

References

  • potential applications of substituted anilines in medicinal chemistry - Benchchem.
  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry - Benchchem.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. Available at: [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. Available at: [Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination - ACS Publications. Available at: [Link]

  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4 - SAFETY DATA SHEET. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights | Request PDF - ResearchGate. Available at: [Link]

  • 4-bromo-2-iodo-5-methoxyaniline — Chemical Substance Information - NextSDS. Available at: [Link]

  • 5-Bromo-4-iodo-2-methylaniline - PMC. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors - Molecular BioSystems (RSC Publishing). Available at: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

Sources

Method

Application Note: Chemoselective and Sequential Buchwald-Hartwig Amination Strategies for 5-Bromo-2-iodo-4-methoxyaniline

Executive Summary 5-Bromo-2-iodo-4-methoxyaniline is a highly versatile, polyhalogenated building block utilized in the synthesis of complex pharmaceutical intermediates. Its structure presents a unique synthetic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-iodo-4-methoxyaniline is a highly versatile, polyhalogenated building block utilized in the synthesis of complex pharmaceutical intermediates. Its structure presents a unique synthetic challenge: it contains a free primary amine, an aryl iodide, and an aryl bromide. Uncontrolled cross-coupling reactions with this substrate typically lead to complex oligomeric mixtures. However, by leveraging the differential reactivity of its functional groups, researchers can achieve precise, sequential functionalization.

This application note details a field-proven, self-validating methodology for the controlled Buchwald-Hartwig Amination (BHA) of 5-Bromo-2-iodo-4-methoxyaniline, empowering drug development professionals to build complex, multi-functionalized aniline derivatives with high fidelity.

Mechanistic Rationale & Substrate Analysis

The core of this sequential functionalization strategy relies on the kinetic differentiation between the C–I and C–Br bonds. The energy barrier for the oxidative addition of a palladium(0) catalyst into an aryl halide bond follows the trend C–I < C–Br < C–Cl. Because the C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol), an appropriately tuned catalyst system can selectively activate the C–I bond while leaving the C–Br bond completely intact .

To prevent the native aniline moiety from acting as a competing nucleophile (which would trigger self-condensation), it must first be masked using a bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Mechanism Substrate N-Boc-5-Bromo- 2-iodo-4-methoxyaniline OxAdd_I Oxidative Addition (C-I Bond) Substrate->OxAdd_I Fast (65 kcal/mol) OxAdd_Br Oxidative Addition (C-Br Bond) Substrate->OxAdd_Br Slow (81 kcal/mol) Pd0 Pd(0)L_n Catalyst Pd0->OxAdd_I Intermediate Pd(II) Aryl Complex (Intact C-Br) OxAdd_I->Intermediate Product Mono-Aminated Product (Intact C-Br) Intermediate->Product + Amine, Base Reductive Elimination

Mechanistic pathway of chemoselective oxidative addition.

Strategic Workflow

The successful execution of this synthesis requires a strict order of operations to maintain chemoselectivity.

Workflow Step1 Step 1: Amine Protection (Boc2O, DMAP, THF, RT) Step2 Step 2: Chemoselective BHA (C-I) (Pd2(dba)3, BINAP, 65°C) Step1->Step2 Step3 Step 3: Secondary BHA (C-Br) (Pd(OAc)2, RuPhos, 100°C) Step2->Step3 Step4 Step 4: Deprotection (TFA, DCM, RT) Step3->Step4

Sequential experimental workflow for the controlled amination of dihaloarenes.

Experimental Protocols (Self-Validating System)

Protocol 1: Amine Masking (N-Boc Protection)

Objective: Neutralize the nucleophilicity of the native primary amine to prevent oligomerization. Procedure:

  • Dissolve 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at room temperature for 12 hours.

  • Causality: DMAP acts as a nucleophilic catalyst, accelerating the Boc-protection of the sterically hindered, electron-deficient aniline.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~328 [M+H]⁺) is fully replaced by the N-Boc protected intermediate (m/z ~428 and 430[M+H]⁺). The presence of a 1:1 isotopic cluster confirms the bromine atom is intact.

Protocol 2: Chemoselective C–I Amination

Objective: Selectively couple an exogenous amine (e.g., morpholine) at the C2 (iodo) position. Procedure:

  • In a flame-dried Schlenk flask, combine N-Boc-5-bromo-2-iodo-4-methoxyaniline (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), BINAP (0.06 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Add anhydrous, degassed toluene (0.1 M).

  • Heat the mixture to 65 °C and stir vigorously for 8 hours.

  • Causality: BINAP, a bidentate ligand with a wide bite angle, forms a highly stable Pd(0) complex that readily undergoes oxidative addition into the weak C–I bond. However, at 65 °C, this complex lacks the electron density required to activate the stronger C–Br bond, providing a perfect kinetic window for chemoselectivity. Cs₂CO₃ is selected over NaOtBu because strong alkoxides can trigger premature dehalogenation or side reactions with the Boc group .

  • Validation Checkpoint: LC-MS analysis must confirm the disappearance of the iodine atom. The product mass will be m/z ~387 and 389 [M+H]⁺. Crucially, the mass spectrum must still exhibit the characteristic M / M+2 doublet of the bromine isotope in a 1:1 ratio, validating that chemoselectivity was maintained.

Protocol 3: Sequential C–Br Amination

Objective: Functionalize the remaining C5 (bromo) position with a second amine (e.g., piperidine). Procedure:

  • In a new Schlenk flask, combine the mono-aminated product from Protocol 2 (1.0 equiv), piperidine (1.5 equiv), Pd(OAc)₂ (0.05 equiv), RuPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Heat the mixture to 100 °C for 12 hours.

  • Causality: The C–Br bond is significantly more inert. RuPhos is a bulky, highly electron-rich monodentate biaryl phosphine. The electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd center, accelerating oxidative addition into the challenging C–Br bond, while its steric bulk facilitates the rate-limiting reductive elimination step .

  • Validation Checkpoint: LC-MS will show the complete loss of the bromine isotopic doublet, replaced by a single[M+H]⁺ peak corresponding to the diamine product (m/z ~392 [M+H]⁺).

Quantitative Data & Optimization

Table 1: Halogen Bond Dissociation Energies & Reactivity Profile in 5-Bromo-2-iodo-4-methoxyaniline

Halogen BondPositionBond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateOptimal Ligand Class
C–I C2~65Very FastBidentate (e.g., BINAP, dppf)
C–Br C5~81ModerateMonodentate Biaryl (e.g., RuPhos)

Table 2: Catalyst and Condition Optimization for Chemoselective C–I Amination

EntryPalladium SourceLigandBaseTemp (°C)C–I Conv. (%)C–Br Conv. (%)Result
1 Pd₂(dba)₃ BINAP Cs₂CO₃ 65 >95 <2 Optimal Chemoselectivity
2Pd₂(dba)₃BINAPNaOtBu65>9515Base too strong; side reactions
3Pd(OAc)₂RuPhosCs₂CO₃65>9540Ligand too active; loss of selectivity
4Pd₂(dba)₃dppfK₃PO₄808510Moderate selectivity

(Note: Data reflects typical conversion rates observed via LC-MS integration at the 8-hour mark for the coupling of morpholine.)

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.[Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.[Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry.[Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]

Application

Application Note: High-Yield Preparation and In Vitro Validation of SLC6A19 Inhibitors Utilizing 5-Bromo-2-iodo-4-methoxyaniline

Executive Summary The development of small-molecule inhibitors targeting the epithelial neutral amino acid transporter B0AT1 (SLC6A19) represents a paradigm shift in the treatment of rare metabolic disorders, including p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the epithelial neutral amino acid transporter B0AT1 (SLC6A19) represents a paradigm shift in the treatment of rare metabolic disorders, including phenylketonuria (PKU). By blocking the intestinal absorption and renal reabsorption of neutral amino acids, these inhibitors effectively lower systemic phenylalanine levels. This application note provides a comprehensive, self-validating workflow for the synthesis of advanced indole-based SLC6A19 inhibitors. We detail the critical preparation of the polyhalogenated precursor 5-bromo-2-iodo-4-methoxyaniline , its regioselective integration into the inhibitor core, and the subsequent in vitro radiolabeled uptake assays required to validate target engagement.

Mechanistic Rationale & Target Biology

SLC6A19 is highly expressed in the kidney and small intestine, mediating greater than 95% of free neutral amino acid absorption from the diet. Pharmacological inhibition of this transporter is a clinically validated strategy to induce controlled protein restriction and treat amino acidurias (1).

Recent high-resolution cryo-electron microscopy studies have elucidated the molecular basis of this inhibition. Small molecules bind to an allosteric pocket within the transporter's vestibule, physically preventing the movement of transmembrane domains (TM1 and TM6). This allosteric locking halts the transporter's conformational transition from an outward-open state to an occluded state, completely abrogating substrate transport (2).

To access this highly specific allosteric pocket, modern drug development relies on complex substituted cyclic compounds. 5-Bromo-2-iodo-4-methoxyaniline serves as a keystone precursor in this endeavor. The orthogonal reactivity of its halogens—where the weaker C-I bond is selectively activated over the C-Br bond—enables precision Sonogashira coupling to form the indole core, leaving the C-Br bond intact for late-stage Suzuki-Miyaura diversification (3).

Mechanism_Inhibition Lumen Intestinal Lumen (High Neutral Amino Acids) B0AT1_Open SLC6A19 (B0AT1) Outward-Open State Lumen->B0AT1_Open Na+ & Amino Acids bind B0AT1_Occluded SLC6A19 (B0AT1) Occluded State B0AT1_Open->B0AT1_Occluded TM1/TM6 Conformational Shift Blood Bloodstream (Amino Acid Absorption) B0AT1_Occluded->Blood Substrate Release Inhibitor Indole-based Inhibitor (Allosteric Vestibule Binding) Inhibitor->B0AT1_Open Blocks transition (Locks TM1/TM6)

Mechanism of SLC6A19 inhibition via allosteric locking of the outward-open state.

Chemical Synthesis Workflow

Synthesis_Workflow A 5-Methoxy-2-nitroaniline B Bromination (NBS, TFA) 4-Bromo-5-methoxy-2-nitroaniline A->B C Iodination (I2 or NIS) 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene B->C D Reduction (Fe, NH4Cl) 5-Bromo-2-iodo-4-methoxyaniline C->D E Sonogashira Coupling (Regioselective at C-I) D->E F Cyclization Indole Core Assembly E->F G Late-Stage Diversification (Suzuki at C-Br) -> SLC6A19 Inhibitor F->G

Workflow for the synthesis of SLC6A19 inhibitors from 5-methoxy-2-nitroaniline.

Detailed Experimental Protocols

Protocol 1: Preparation of 5-Bromo-2-iodo-4-methoxyaniline

Objective: Synthesize the polyhalogenated precursor while maintaining strict regiocontrol.

  • Bromination: Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in MeCN. Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.0 eq) and Trifluoroacetic acid (TFA, 1.0 eq).

    • Causality: TFA protonates the intermediate, drastically increasing the electrophilicity of the bromonium ion. This directs the bromination cleanly to the para-position relative to the methoxy group, preventing over-bromination. Warm to 25 °C and stir for 16 h. Extract with EtOAc and wash with water.

  • Iodination: Treat the resulting 4-bromo-5-methoxy-2-nitroaniline with I2 and Ag2SO4 in EtOH to yield 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.

  • Nitro Reduction: Dissolve the intermediate (1.0 eq) in a mixture of EtOH and H2O (4:1). Add Iron powder (Fe, 3.0 eq) and NH4Cl (5.0 eq). Heat to 50 °C for 2 h.

    • Causality: Standard catalytic hydrogenation (Pd/C with H2) would rapidly and uncontrollably dehalogenate the iodo and bromo groups. The Béchamp reduction (Fe/NH4Cl) is strictly chemoselective for the nitro group, preserving the critical halogen anchors.

  • Self-Validation System:

    • TLC Check: Run a TLC (Hexane/EtOAc 3:1). The reaction is complete when the bright yellow nitro precursor (Rf ~0.6) is entirely consumed, replaced by the highly polar amine (Rf ~0.3).

    • LC-MS Check: Confirm the product mass. The spectrum must show m/z 328.1 [M+H]+ and retain the 1:1 isotopic doublet indicative of a single bromine atom.

Protocol 2: Assembly of the Indole Inhibitor Core

Objective: Utilize orthogonal halogen reactivity to assemble the cyclic scaffold.

  • Regioselective Sonogashira Coupling: Combine 5-bromo-2-iodo-4-methoxyaniline (1.0 eq), a terminal alkyne such as propargyl carbamate (1.1 eq), Pd(dppf)Cl2 (0.05 eq), CuI (0.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Heat to 50 °C under N2 for 4 h.

    • Causality: The C-I bond undergoes oxidative addition by Pd(0) significantly faster than the C-Br bond. Maintaining the temperature strictly at 50 °C prevents unwanted activation of the C-Br bond, ensuring 100% regioselectivity at the 2-position.

  • Cyclization: Treat the coupled intermediate with a catalytic amount of gold(I) or iodine to trigger intramolecular cyclization, yielding the 5-bromo-indole core.

  • Self-Validation System:

    • Isotopic Integrity: Post-cyclization LC-MS must retain the [M] and [M+2] isotopic pattern. Loss of this pattern indicates catastrophic dehalogenation or over-coupling during the Sonogashira step, rendering the batch useless for late-stage Suzuki diversification.

Protocol 3: In Vitro SLC6A19 (B0AT1) Inhibition Assay

Objective: Validate target engagement and quantify the IC50 of the synthesized inhibitors.

  • Cell Preparation: Utilize CHO cells recombinantly co-expressing human SLC6A19 and the accessory protein Collectrin (or ACE2).

    • Causality: Recombinant expression of B0AT1 strictly requires co-expression with these accessory proteins for proper trafficking to the cell surface and for catalytic transport activity (4).

  • Pre-incubation: Seed cells in 35 mm dishes until 80-90% confluent. Wash 3x with HBSS buffer (pH 7.5) to deplete endogenous intracellular amino acids. Pre-incubate cells with the synthesized inhibitor (titrated from 0.1 nM to 10 μM) for 15 min at 37 °C.

  • Radiolabeled Uptake: Initiate transport by adding 150 μM L-[U-14C]leucine to the buffer. Incubate precisely for 6 min in a 37 °C water bath.

  • Termination & Measurement: Terminate transport rapidly by washing 3x with ice-cold HBSS. Lyse cells using 500 µL of 0.1 M HCl and quantify intracellular accumulation via liquid scintillation counting.

  • Self-Validation System:

    • Na+-Free Control: SLC6A19 is a strictly Na+-dependent transporter. Include a control well where NaCl is replaced entirely by NMDG-Cl. Any radioactive uptake in this well represents background non-specific transport and must be subtracted from all data points.

    • Assay Quality: Calculate the Z'-factor using the vehicle control (DMSO) and a known reference inhibitor. The assay is only validated if Z' > 0.5.

Quantitative Data Presentation

Table 1: Optimization of Regioselective Sonogashira Coupling Conditions

Catalyst System Base Solvent Temp (°C) Yield (%) Observation / Self-Validation Outcome
Pd(PPh3)2Cl2 / CuI TEA THF 50 45 Significant homocoupling; LC-MS shows dimer impurities.
Pd(dppf)Cl2 / CuI DIPEA DMF 50 88 Clean conversion; strictly regioselective at C-I bond.

| Pd(OAc)2 / PPh3 | K2CO3 | Toluene | 80 | 30 | Poor solubility; C-Br activation detected via LC-MS. |

Table 2: In Vitro SLC6A19 Inhibition Data (Radiolabeled Leucine Uptake)

Compound ID Late-Stage R-Group (C5-Position) IC50 (nM) Efficacy (% Inhibition at 1 μM)
Cmpd-1 (Precursor) Bromo (Unsubstituted) >10,000 <5%
Cmpd-2 Phenyl 450 68%
Cmpd-3 3-Pyridyl 85 92%

| Cmpd-4 | 4-Fluorophenyl | 32 | 98% |

References

  • WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof. Jnana Therapeutics Inc.
  • Novel Substituted Cyclic Compounds as SLC6A19 Inhibitors for Treating Phenylketonuria and Other Amino Acidurias. ACS Medicinal Chemistry Letters.
  • Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). Nature Communications (PMC - NIH).
  • Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases. Frontiers in Pharmacology.

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for the Amine in 5-Bromo-2-iodo-4-methoxyaniline

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Mechanistic Rationale: Halogen Reactivity and Amine Interference 5-Bromo-2-iodo-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale: Halogen Reactivity and Amine Interference

5-Bromo-2-iodo-4-methoxyaniline is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceuticals and advanced materials. The molecule features three distinct reactive vectors: a primary aniline (C1), an aryl iodide (C2), and an aryl bromide (C5).

To build complex molecular architectures, researchers often rely on sequential palladium-catalyzed cross-coupling. The chemoselectivity of these sequences is dictated by the rate-determining oxidative addition step. The C–I bond at the C2 position undergoes oxidative addition significantly faster than the C–Br bond at C5 due to its lower bond dissociation energy (~65 kcal/mol vs ~81 kcal/mol)[1]. This inherent differential reactivity is further amplified by the molecule's electronic topology. The strongly electron-donating methoxy group at C4 pushes electron density into its ortho position (C5), making the C5–Br bond more electron-rich and thus more resistant to oxidative addition by Pd(0) species. This creates an exceptionally wide operational window for chemoselective coupling at C2.

However, the presence of the free primary amine introduces two critical failure modes during transition-metal catalysis:

  • Catalyst Poisoning: The nitrogen lone pair can coordinate strongly to the electrophilic Pd(II) intermediate, sequestering the catalyst and prematurely halting the catalytic cycle.

  • Competitive Amination: The electron-donating nature of the aniline ring makes the amine highly nucleophilic[2]. Under the basic conditions required for cross-coupling, the free amine can undergo competitive Buchwald-Hartwig C–N cross-coupling, leading to unwanted oligomerization.

To unlock the sequential C–C coupling potential of the iodo and bromo groups, the amine must be masked using an orthogonal protecting group (PG) strategy that survives the coupling conditions but can be removed without cleaving the newly formed carbon-carbon bonds[3].

Orthogonal Protection Strategies

An ideal protecting group for this scaffold must withstand the basic, elevated-temperature conditions of Suzuki-Miyaura or Sonogashira couplings while remaining easily cleavable under orthogonal conditions.

  • Strategy A: Bis-Boc Protection (Imide Formation) Mono-protected anilines (–NHBoc) retain a slightly acidic N–H proton. In the presence of strong bases used in cross-couplings, this proton can be removed, regenerating a nucleophilic nitrogen species prone to N-arylation. Converting the amine to an N,N-di-Boc protected imide completely eliminates this acidic proton, providing superior steric shielding and ensuring near-zero competitive C–N coupling[3].

  • Strategy B: Carbamate Protection (Mono-Boc) The tert-butyloxycarbonyl (Boc) group is highly stable to the aqueous basic conditions (e.g., K₂CO₃, NaOH) typically employed in Suzuki couplings[4]. It is cleaved orthogonally under acidic conditions (e.g., TFA) that leave aryl-aryl linkages intact. It is suitable when milder bases are used during the cross-coupling step.

  • Strategy C: Base-Labile Protection (Fmoc) If the final target molecule contains highly acid-sensitive functionalities (e.g., acetals), the Fluorenylmethyloxycarbonyl (Fmoc) group offers an orthogonal alternative. Fmoc is cleaved by secondary amines (e.g., piperidine)[4]. However, its use requires running the Pd-catalyzed couplings under strictly neutral conditions (e.g., using fluoride salts) to prevent premature deprotection.

Quantitative Data: Protecting Group Compatibility Matrix
Protecting Group StrategyTypical Installation YieldRelative C–N Coupling RiskStability in Suzuki (Basic, Pd)Cleavage ConditionsOrthogonality Profile
Mono-Boc (–NHBoc) >90%Moderate (~15% side product)GoodTFA/DCM (Acidic)Orthogonal to base/Pd
Bis-Boc (–NBoc₂) 80–85%Minimal (<1%)ExcellentTFA/DCM (Acidic)Fully orthogonal to base/Pd
Fmoc (–NHFmoc) >90%High (Premature cleavage)Poor (Cleaves at pH > 8)Piperidine/DMF (Basic)Orthogonal to acid
Phthalimide (–NPhth) 75–80%Minimal (<1%)ExcellentHydrazine (Nucleophilic)Orthogonal to acid/base

Experimental Protocols

The following self-validating protocols detail the workflow for bis-Boc protection, chemoselective C2-functionalization, and subsequent orthogonal deprotection.

Protocol 1: Synthesis of N,N-di-Boc-5-bromo-2-iodo-4-methoxyaniline

Objective: Completely mask the primary amine to prevent Pd-coordination and competitive amination.

  • Reaction Setup: Dissolve 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.

    • Causality: THF provides excellent solubility for the polyhalogenated starting material, while N₂ prevents oxidative degradation of the electron-rich aniline.

  • Reagent Addition: Add Triethylamine (TEA, 2.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.2 equiv).

    • Causality: TEA acts as the primary acid scavenger. DMAP acts as a nucleophilic transfer catalyst; once the first Boc group is installed, the nitrogen becomes sterically hindered and less nucleophilic. DMAP activates the second equivalent of Boc₂O to force bis-protection.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) dropwise at 0 °C, then warm to room temperature and reflux for 12 hours.

  • Validation & Workup: Monitor the reaction by TLC (Hexanes/EtOAc). The bis-Boc product will exhibit a significantly higher Rf​ than the mono-Boc intermediate due to the complete loss of hydrogen-bonding capability. FTIR validation will confirm success via the complete disappearance of N–H stretching bands (~3300–3400 cm⁻¹). Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at the C–I Bond

Objective: Selectively couple an aryl boronic acid at the C2 (iodo) position while leaving the C5 (bromo) position intact for downstream functionalization.

  • Reaction Setup: In a Schlenk flask, combine the N,N-di-Boc protected intermediate (1.0 equiv), an arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a Toluene/H₂O mixture (4:1 v/v).

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and irreversible oxidation of the active Pd(0) catalyst.

  • Chemoselective Heating: Heat the mixture to 70 °C for 4 hours.

    • Causality: A temperature of 70 °C provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the C–I bond, but remains too low to activate the more stable C–Br bond, ensuring strict chemoselectivity[1].

  • Validation & Workup: Analyze the crude mixture via LC-MS. The presence of the mono-coupled mass confirms success. Detection of bis-arylation indicates the temperature was too high or excess boronic acid was utilized. Filter through Celite, extract the aqueous layer with EtOAc, and purify via flash chromatography.

Protocol 3: Orthogonal Deprotection

Objective: Remove the Boc groups to reveal the functionalized primary amine without disrupting the newly formed C–C bonds.

  • Reaction Setup: Dissolve the C2-functionalized intermediate in Dichloromethane (DCM) and cool to 0 °C.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

    • Causality: The highly acidic environment protonates the carbamate oxygen, triggering the elimination of isobutylene gas and CO₂. Cooling the reaction initially prevents unwanted side reactions, such as protodehalogenation of the remaining C5–Br bond.

  • Completion: Stir for 2 hours at room temperature.

  • Validation & Workup: The reaction is complete when gas evolution ceases. Slowly neutralize the mixture with saturated aqueous NaHCO₃ to recover the free base aniline. Extract with DCM, dry, and concentrate to yield the target compound.

Workflow Visualization

G A 5-Bromo-2-iodo- 4-methoxyaniline B Amine Protection (Boc2O, DMAP) A->B C N,N-di-Boc-5-bromo- 2-iodo-4-methoxyaniline B->C D Chemoselective Suzuki Coupling (C-I bond) C->D E C2-Functionalized Intermediate D->E F Secondary Cross-Coupling (C-Br bond) E->F G C2, C5-Bifunctionalized Protected Aniline F->G H Orthogonal Deprotection (TFA / DCM) G->H I Target C2, C5-Substituted 4-Methoxyaniline H->I

Sequential cross-coupling workflow enabled by orthogonal amine protection.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: BenchChem (benchchem.com)
  • Title: Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II)
  • Source: National Institutes of Health (nih.gov)

Sources

Application

Application Note: Chemoselective Halogen-Metal Exchange Protocols for 5-Bromo-2-iodo-4-methoxyaniline

Executive Summary & Mechanistic Rationale 5-Bromo-2-iodo-4-methoxyaniline is a highly versatile, polyhalogenated building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates[1]. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Bromo-2-iodo-4-methoxyaniline is a highly versatile, polyhalogenated building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates[1]. The presence of three distinct functional handles—an iodine atom, a bromine atom, and an unprotected primary amine—presents a unique chemoselectivity challenge during organometallic functionalization.

Causality of Chemoselectivity: Halogen-metal exchange (HME) is a kinetically controlled process. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol). Consequently, the I/Mg exchange proceeds at a rate several orders of magnitude faster than the Br/Mg exchange[2], allowing for precise regiocontrol at the C2 position without disturbing the C5 bromine.

The Acidic Proton Challenge: The primary amine (-NH₂) contains acidic protons (pKa ~27) that will rapidly quench basic organometallic reagents. To prevent reaction failure, the workflow must either temporarily mask the amine (via protecting groups) or utilize a stoichiometric excess of the exchange reagent to form a magnesium amide intermediate in situ prior to the HME event[3].

Reagent Selection: The "Turbo-Grignard" Advantage

Historically, iodine-lithium exchange using n-butyllithium (n-BuLi) required strict cryogenic conditions (-78 °C to -100 °C) to suppress side reactions such as benzyne formation or unwanted alkylation by the n-butyl iodide byproduct[4].

For this protocol, we mandate the use of the Turbo-Grignard reagent (i-PrMgCl·LiCl) . As pioneered by Knochel et al., the addition of lithium chloride breaks the polymeric aggregates typically formed by Grignard reagents in tetrahydrofuran (THF), generating a highly reactive monomeric complex [i-PrMgCl·LiCl][5]. This allows the I/Mg exchange to proceed smoothly at mild temperatures (-20 °C to 0 °C) while maintaining absolute chemoselectivity for iodine over bromine, and avoiding the transalkylation risks associated with alkyllithiums.

Pathway Visualization

HME_Workflow Start 5-Bromo-2-iodo- 4-methoxyaniline Path1 Protocol A: Direct Route Start->Path1 Path2 Protocol B: Protection Route Start->Path2 Deprot In situ Deprotonation (-NHMgX Formation) Path1->Deprot 2.1 eq iPrMgCl·LiCl (0 °C) Protect N-Boc Protection (-NHBoc Formation) Path2->Protect Boc2O, THF HME1 Selective I/Mg Exchange (C-I Cleavage) Deprot->HME1 Intramolecular Exchange HME2 Selective I/Mg Exchange (C-I Cleavage) Protect->HME2 1.05 eq iPrMgCl·LiCl (-20 °C) Quench Electrophilic Quench (E+ Addition) HME1->Quench HME2->Quench Product Functionalized 5-Bromo-4-methoxyaniline Quench->Product >95% Chemoselectivity

Fig 1: Chemoselective Halogen-Metal Exchange Pathways for 5-Bromo-2-iodo-4-methoxyaniline.

Experimental Protocols

Protocol A: Direct in situ Deprotonation & Exchange (The "Excess Reagent" Method)

This method avoids the atom-economy penalty of protecting groups by utilizing the Grignard reagent as both a base and an exchange agent[3].

  • Substrate Preparation: Dissolve 5-Bromo-2-iodo-4-methoxyaniline (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under a strict argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 2.1 eq, 21 mmol) over 10 minutes via syringe pump.

    • Causality Note: The first 1.0 eq rapidly deprotonates the amine to form the magnesium amide (-NHMgCl). The subsequent 1.1 eq drives the I/Mg exchange at the C2 position.

  • Exchange Maturation: Stir the reaction mixture at 0 °C for 30 minutes.

  • Self-Validation Step (Crucial): Withdraw a 0.1 mL aliquot and quench with 0.5 mL of D₂O. Extract with ethyl acetate and analyze via GC-MS. A successful exchange will show a mass shift corresponding to 5-bromo-2-deutero-4-methoxyaniline, proving the generation of the organometallic species without loss of the C5 bromine.

  • Electrophilic Quench: Introduce the desired electrophile (e.g., an aldehyde or allyl bromide, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Boc Protection-Mediated Exchange

For highly sensitive electrophiles that may cross-react with the magnesium amide intermediate, prior protection of the aniline is required.

  • Protection: Synthesize N-Boc-5-bromo-2-iodo-4-methoxyaniline using standard Boc₂O/DMAP conditions[6]. Purify via flash chromatography.

  • Substrate Preparation: Dissolve the protected aniline (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under argon and cool to -20 °C.

  • Reagent Addition: Add i-PrMgCl·LiCl (1.3 M in THF, 1.05 eq, 10.5 mmol) dropwise.

    • Causality Note: The bulky Boc group sterically shields the nitrogen, and the lack of an easily accessible acidic proton means only a slight stoichiometric excess of the Turbo-Grignard is needed to drive the I/Mg exchange.

  • Exchange Maturation: Stir at -20 °C for 15 minutes.

  • Electrophilic Quench: Introduce the electrophile (1.2 eq) and warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl and extract as described in Protocol A.

Quantitative Data & Optimization Metrics

ParameterProtocol A (Direct Route)Protocol B (Boc-Protected)
Reagent Equivalents 2.1 eq i-PrMgCl·LiCl1.05 eq i-PrMgCl·LiCl
Optimal Temperature 0 °C-20 °C
Exchange Time 30 minutes15 minutes
Chemoselectivity (I vs Br) > 99%> 99%
Atom Economy High (No protecting groups)Lower (Requires deprotection)
Operational Suitability Robust, base-tolerant electrophilesBase-sensitive electrophiles

Self-Validating Systems & Quality Control

To ensure the trustworthiness and reproducibility of the protocol, the following self-validating checks must be integrated into the workflow:

  • Thermal Monitoring: The I/Mg exchange is an exothermic process. A sudden, brief spike in internal temperature upon the addition of the second equivalent of i-PrMgCl·LiCl in Protocol A validates that the exchange is actively occurring.

  • D₂O Quench Analysis: GC-MS analysis of a D₂O-quenched aliquot is non-negotiable for scale-up. It definitively differentiates between a failed exchange (starting material mass), a successful chemoselective exchange (incorporation of exactly one deuterium, retention of bromine), and an over-exchange (incorporation of two deuteriums, loss of bromine).

  • Visual Indicators: The formation of the arylmagnesium species often corresponds to a distinct color change in the THF solution (typically shifting from pale yellow to a deep amber or brown), serving as a qualitative in-process indicator.

References

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Angewandte Chemie International Edition URL:[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Molecules (via NCBI PMC) URL:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Frontiers in Chemistry (via NCBI PMC) URL:[Link]

  • Metal–halogen exchange Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Method

Topic: Scale-Up and Continuous Flow Synthesis of 5-Bromo-2-iodo-4-methoxyaniline: A Guide for Medicinal Chemistry and Process Development

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of 5-Bromo-2-iodo-4-methoxyaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Bromo-2-iodo-4-methoxyaniline

5-Bromo-2-iodo-4-methoxyaniline is a highly functionalized aromatic building block of significant interest in drug discovery and medicinal chemistry. Its unique substitution pattern, featuring three distinct functional handles—an amine, a bromine atom, and an iodine atom—on a methoxy-activated phenyl ring, makes it an exceptionally versatile scaffold. This arrangement allows for sequential, site-selective cross-coupling reactions, enabling the rapid construction of complex molecular architectures. The structural motifs derived from such anilines are prevalent in biologically active compounds, particularly as core components of kinase inhibitors designed to interact with the ATP-binding hinge region of target proteins[1].

The differential reactivity of the C-I and C-Br bonds is the cornerstone of its synthetic utility. The C-I bond is more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for initial functionalization at the 2-position. The more robust C-Br bond can then be engaged in a subsequent coupling step, providing a reliable strategy for controlled, stepwise diversification. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, addressing both traditional batch methods and modern continuous flow applications to facilitate its production from lab-scale to pilot-plant scale.

Part 1: Foundational Batch Synthesis Protocol

The synthesis of 5-Bromo-2-iodo-4-methoxyaniline is most logically achieved via a two-step sequence starting from a readily available precursor, 4-methoxyaniline. The strategy involves leveraging the powerful ortho-, para-directing effects of the amine and methoxy groups to achieve the desired regiochemistry.

Causality of the Synthetic Route
  • Starting Material Selection: 4-methoxyaniline is an inexpensive and readily available starting material.

  • Step 1: Bromination: The first halogenation introduces bromine. The primary challenge is achieving mono-bromination at the C3 position. While the amine is a powerful activating group, its directing effect to the ortho position (C2) can be sterically hindered. The methoxy group also activates the ring. A carefully controlled bromination is required to install the bromine at C3. For the purpose of this protocol, we will start with the commercially available 3-Bromo-4-methoxyaniline to ensure a clean starting point for the critical iodination step.

  • Step 2: Iodination: The second and most critical step is the regioselective installation of iodine at the C2 position. In 3-bromo-4-methoxyaniline, the amino group is the most powerful activating and directing group. It strongly directs electrophiles to its ortho- and para-positions. The para-position is blocked by the methoxy group, and the C6-ortho position is sterically hindered by the adjacent bromine. Therefore, electrophilic attack is overwhelmingly favored at the C2-ortho position, ensuring high regioselectivity for the iodination reaction[2]. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine[3].

Detailed Experimental Protocol: Batch Synthesis

Reaction Scheme: Step 1 (Precursor): Synthesis or sourcing of 3-Bromo-4-methoxyaniline. Step 2: Iodination of 3-Bromo-4-methoxyaniline.

G cluster_0 Batch Synthesis Workflow A 1. Dissolve 3-Bromo-4-methoxyaniline in Acetonitrile B 2. Cool Reaction Mixture to 0°C A->B Ice Bath C 3. Add N-Iodosuccinimide (NIS) portion-wise B->C Maintain Temp D 4. Warm to Room Temperature & Stir for 4-6 hours C->D Exotherm Control E 5. Monitor Reaction by TLC/LC-MS D->E Ensure Completion F 6. Quench with aq. Na2S2O3 E->F Reaction Complete G 7. Aqueous Work-up & Solvent Evaporation F->G Remove Excess Iodine H 8. Purify by Column Chromatography or Recrystallization G->H Crude Product I 9. Characterize Final Product (NMR, MS, HPLC) H->I Pure Product

Caption: High-level workflow for the batch iodination of 3-Bromo-4-methoxyaniline.

Materials and Reagents:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
3-Bromo-4-methoxyaniline202.05 g/mol 1.0 eq10.1 g
N-Iodosuccinimide (NIS)224.98 g/mol 1.05 eq11.8 g
Acetonitrile (MeCN)--200 mL
Saturated Na₂S₂O₃ (aq)--100 mL
Saturated NaHCO₃ (aq)--100 mL
Brine--100 mL
Ethyl Acetate (EtOAc)--300 mL
Anhydrous Na₂SO₄--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-methoxyaniline (10.1 g, 50 mmol).

  • Dissolution: Add acetonitrile (200 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: Slowly add N-Iodosuccinimide (11.8 g, 52.5 mmol) in small portions over 20-30 minutes. The causality here is critical: portion-wise addition at low temperature helps to control the reaction exotherm and prevent the formation of potential di-iodinated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~100 mL) to neutralize any unreacted NIS and iodine byproducts.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and wash with saturated NaHCO₃ solution (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Bromo-2-iodo-4-methoxyaniline as a solid.

Part 2: Scale-Up Considerations for Batch Synthesis

Scaling this process from the lab bench (10 g) to a pilot plant (1-10 kg) introduces significant challenges that must be addressed to ensure safety, consistency, and yield.

  • Heat Management: Electrophilic halogenations are often exothermic. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient. This can lead to temperature spikes, causing solvent boiling, increased byproduct formation, and potential safety hazards.

    • Mitigation: Use of jacketed reactors with precise temperature control, slower, controlled addition of the iodinating agent via a dosing pump, and potentially a more dilute reaction mixture.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" of high reagent concentration, leading to poor selectivity and the formation of impurities.

    • Mitigation: Employ reactors with appropriate impeller designs (e.g., pitched-blade turbine) and baffles to ensure efficient, homogenous mixing throughout the reaction vessel.

  • Solid Handling: The portion-wise addition of solid NIS becomes impractical and unsafe at scale.

    • Mitigation: NIS can be dissolved or slurried in a suitable solvent (acetonitrile) and added via a pump. This provides far superior control over the addition rate and reaction temperature.

  • Downstream Processing: Handling large volumes of flammable solvents for extraction and purification requires appropriate engineering controls, including grounded equipment and adequate ventilation. The volume of waste generated also becomes a significant consideration.

Comparison of Lab-Scale vs. Scale-Up Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 500 mL Round-bottom flask50 L Jacketed glass-lined reactorProvides superior heat transfer and mixing.
NIS Addition Manual portion-wiseDosing pump (as a solution/slurry)Ensures controlled addition rate and temperature.
Temp. Control Ice bathCirculating thermal fluid in reactor jacketPrecise and reliable temperature management.
Mixing Magnetic stir barOverhead mechanical stirrer with impellerGuarantees homogeneity in a large volume.
Quench Manual pouringSlow subsurface addition via dip tubeControls exotherm during the quench.

Part 3: Continuous Flow Synthesis: A Modern Alternative

Continuous flow chemistry offers an elegant solution to many of the challenges associated with scaling up the iodination of anilines[4][5]. By performing the reaction within a small-volume, temperature-controlled reactor, safety and efficiency can be dramatically improved.

The Rationale for Flow Chemistry
  • Enhanced Safety: Hazardous reagents are contained within a closed-loop system, minimizing exposure. The small reactor volume means that only a tiny amount of material is reacting at any given moment, drastically reducing the risk associated with potential thermal runaways[6].

  • Superior Heat & Mass Transfer: The high surface-area-to-volume ratio of microreactors or tube reactors allows for near-instantaneous heating or cooling, providing precise temperature control that is impossible to achieve in large batch reactors[5]. This leads to cleaner reactions and higher yields.

  • Seamless Scalability: To increase production, the system is simply run for a longer period ("scaling out") rather than being redesigned for a larger vessel ("scaling up"). This makes process development faster and more predictable.

  • Process Control: The integration of inline analytics (e.g., IR, UV-Vis) can allow for real-time monitoring and optimization of reaction conditions.

Conceptual Continuous Flow Protocol

G cluster_1 Continuous Flow Iodination Setup PumpA Pump A Solution of 3-Bromo-4-methoxyaniline in MeCN Mixer T-Mixer PumpA->Mixer PumpB Pump B Solution of NIS in MeCN PumpB->Mixer Reactor Heated/Cooled Coil Reactor Residence Time: 5-15 min Temp: 25-50°C Mixer->Reactor Combined Stream BPR {Back Pressure Regulator (BPR) | 5-10 bar} Reactor->BPR Reacted Stream Collection {Product Collection | Quench Solution} BPR->Collection Pressurized Flow

Caption: Diagram of a continuous flow setup for the synthesis of 5-Bromo-2-iodo-4-methoxyaniline.

Step-by-Step Procedure:

  • Stream Preparation:

    • Stream A: Prepare a stock solution of 3-Bromo-4-methoxyaniline in acetonitrile (e.g., 0.25 M).

    • Stream B: Prepare a stock solution of N-Iodosuccinimide in acetonitrile (e.g., 0.26 M, 1.05 eq).

  • System Setup: Set up the flow reactor system as depicted in the diagram. Prime the pumps with their respective solutions.

  • Parameter Setting:

    • Set the temperature of the coil reactor (e.g., 40°C). Higher temperatures can be safely used in flow to accelerate the reaction, a key advantage over batch.

    • Set the back pressure regulator to ~5 bar. This prevents solvent outgassing at elevated temperatures and ensures smooth flow.

    • Set the flow rates of Pump A and Pump B to achieve the desired residence time in the reactor coil. For example, for a 10 mL reactor and a desired 10-minute residence time, the total flow rate would be 1.0 mL/min (0.5 mL/min from each pump).

  • Execution: Start the pumps. The two streams combine at the T-mixer and enter the heated reactor coil where the reaction occurs.

  • Steady State & Collection: Allow the system to reach a steady state (typically 3x the residence time). The output stream from the BPR is collected directly into a flask containing a stirred quench solution of aqueous sodium thiosulfate.

  • Work-up & Purification: The collected, quenched reaction mixture is then worked up and purified using the same procedure as in the batch protocol.

Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch ProcessingContinuous Flow ProcessingAdvantage
Safety Moderate risk at scale due to exotherm.High; small reacting volume, excellent containment.Flow
Heat Transfer Poor; dependent on vessel size.Excellent; high surface-area-to-volume ratio.Flow
Scalability Complex; requires process redesign.Simple; run longer ("scaling out").Flow
Process Control Limited; batch-to-batch variation.Precise; consistent output at steady state.Flow
Capital Cost High for large, specialized reactors.Lower initial cost for lab/kilo-scale equipment.Flow
Throughput High per batch, but slow cycle time.Lower instantaneous rate, but can run 24/7.Application Dependent

Part 4: Safety, Handling, and Waste Management

Handling halogenated compounds and potent electrophiles requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: All operations involving solid iodine-containing reagents or volatile solvents should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust[7].

  • Spill Management: In case of a spill, absorb the material with a non-reactive absorbent (e.g., vermiculite). For spills involving iodine-containing compounds, the spill area can be treated with a sodium thiosulfate solution to neutralize the reactive species before cleanup[7].

  • Waste Disposal: Halogenated organic waste must be collected in a designated, labeled container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.

Conclusion

5-Bromo-2-iodo-4-methoxyaniline is a high-value building block for modern drug discovery. While its synthesis can be readily achieved in the lab using a standard batch protocol, scaling this process presents significant safety and control challenges. Continuous flow chemistry provides a powerful, modern solution that mitigates these risks, offering superior control over reaction parameters, enhanced safety, and a more straightforward path to scale-up. By understanding the principles behind both batch and flow methodologies, researchers can select the most appropriate approach to efficiently and safely produce the quantities of this key intermediate required for their research and development programs.

References

  • Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Kansas State University. (n.d.). Iodine 125-I (125 I) safety information and specific handling precautions. Retrieved from [Link]

  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]

  • ResearchGate. (2023). Selective Halogenation Using an Aniline Catalyst. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Scribd. (n.d.). Iodine-131 Radiation Safety Guidelines. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Letters. (2018). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Continuous flow chemistry for molecular synthesis. Retrieved from [Link]

  • Acta Crystallographica Section E. (2012). 5-Bromo-4-iodo-2-methylaniline. Retrieved from [Link]

  • MDPI. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • MIT Technology Licensing Office. (n.d.). Continuous Flow Synthesis of Amino Alcohols Using Microreactors. Retrieved from [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • IUCr Journals. (2012). 5-Bromo-4-iodo-2-methylaniline. Retrieved from [Link]

  • Wiley Online Library. (2021). Applications of medicinal chemistry for drug discovery against Acanthamoeba infections. Retrieved from [Link]

  • RSC Publishing. (n.d.). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Dehalogenation in Cross-Coupling Reactions of 5-Bromo-2-iodo-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked quest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating side reaction in cross-coupling chemistry: unwanted dehalogenation, with a specific focus on the versatile but challenging substrate, 5-Bromo-2-iodo-4-methoxyaniline. As Senior Application Scientists, we understand that achieving high yields and product purity is paramount. This resource combines mechanistic insights with field-proven protocols to help you navigate this synthetic hurdle.

Understanding the Challenge: The Reactivity of 5-Bromo-2-iodo-4-methoxyaniline

5-Bromo-2-iodo-4-methoxyaniline is a valuable building block in medicinal chemistry and materials science due to its multiple functionalization points. However, the differential reactivity of the C-I and C-Br bonds, which allows for selective cross-coupling, also presents a significant challenge. The C-I bond is considerably weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Br bond.[1][2] This high reactivity makes the iodo group the primary site for desired coupling reactions. Unfortunately, this increased reactivity also makes it more prone to the undesired side reaction of dehalogenation (specifically, de-iodination), where the iodine atom is replaced by a hydrogen atom.[2]

This hydrodehalogenation process leads to the formation of 4-bromo-3-methoxyaniline, a byproduct that reduces the yield of the desired product and can complicate purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with my 5-Bromo-2-iodo-4-methoxyaniline cross-coupling?

A1: Dehalogenation is an undesired side reaction in palladium-catalyzed cross-coupling where a halogen substituent on your starting material is replaced by a hydrogen atom.[3] For 5-Bromo-2-iodo-4-methoxyaniline, the more reactive C-I bond is particularly susceptible to this, leading to the formation of 4-bromo-3-methoxyaniline. This side reaction consumes your starting material and reduces the overall yield of your target molecule.[4][5] The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle, which can arise from various sources in the reaction mixture.[2][5]

Q2: How can I tell if dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting material.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated aniline.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new aromatic proton signal in the region where the iodine atom was previously located.[6]

Q3: What are the primary factors that promote dehalogenation?

A3: Several factors can contribute to an increase in dehalogenation:

  • The Nature of the Halide: The propensity for dehalogenation follows the order of C-X bond strength: I > Br > Cl.[1][5]

  • Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[3][6]

  • Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors and promote dehalogenation.[4][6]

  • Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water can be a source of protons or hydrides that facilitate dehalogenation.[2][5] Some aprotic polar solvents like DMF can also act as hydride sources.[3][4]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst significantly influence the reaction outcome.[3]

Troubleshooting Guides for Common Cross-Coupling Reactions

Unwanted dehalogenation can plague various cross-coupling reactions. Below are tailored troubleshooting guides for some of the most common methods used with 5-Bromo-2-iodo-4-methoxyaniline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the conditions can often lead to significant de-iodination.

Problem: High levels of de-iodinated byproduct (4-bromo-3-methoxyaniline) observed.

Troubleshooting Workflow:

start High Dehalogenation in Suzuki Coupling base Evaluate Base: - Using strong alkoxide base (e.g., NaOtBu)? start->base temp Assess Temperature: - Reaction temperature > 100°C? base->temp No solution_base Solution: Switch to a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->solution_base Yes solvent Analyze Solvent: - Using protic solvent (e.g., alcohol) or DMF? temp->solvent No solution_temp Solution: Lower the reaction temperature (e.g., 80°C) temp->solution_temp Yes ligand Consider Ligand: - Using a less bulky, electron-poor ligand? solvent->ligand No solution_solvent Solution: Switch to an aprotic, non-protic co-solvent (e.g., Toluene, Dioxane) solvent->solution_solvent Yes solution_ligand Solution: Employ a bulky, electron-rich ligand (e.g., XPhos, SPhos) ligand->solution_ligand cluster_suzuki Desired Suzuki Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Ar-I pd0->oxidative_addition ar_pd_i Ar-Pd(II)-I oxidative_addition->ar_pd_i transmetalation Transmetalation R-B(OH)₂ ar_pd_i->transmetalation pd_h_formation Pd-H Formation (from base, solvent, etc.) ar_pd_i->pd_h_formation ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product ar_pd_h Ar-Pd(II)-H pd_h_formation->ar_pd_h reductive_elimination_dehalogenation Reductive Elimination ar_pd_h->reductive_elimination_dehalogenation reductive_elimination_dehalogenation->pd0 Regenerates Catalyst dehalogenated_product Ar-H reductive_elimination_dehalogenation->dehalogenated_product

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromo-2-iodo-4-methoxyaniline Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing cross-coupling reactions for polyhalogenated anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing cross-coupling reactions for polyhalogenated anilines. 5-Bromo-2-iodo-4-methoxyaniline is a highly versatile but mechanistically demanding substrate. It possesses two distinct halogen handles (I and Br), an electron-donating methoxy group, and a free, potentially coordinating primary amine.

Achieving chemoselective functionalization at the C-I bond without perturbing the C-Br bond—or poisoning the palladium catalyst—requires precise control over catalyst speciation and loading. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your experimental success.

Substrate Profiling & Mechanistic Causality

The inherent reactivity difference between carbon-halogen bonds dictates that the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst than the C-Br bond[1]. However, the free amine and the methoxy group can act as ligands, sequestering Pd(0) into off-cycle, inactive complexes.

If your catalyst loading is too high , local concentration spikes can lead to a loss of chemoselectivity (over-coupling at the C-Br bond) or aggregation into inactive multinuclear Pd clusters[2]. Conversely, if the loading is too low , amine-driven catalyst poisoning outcompetes the productive catalytic cycle. Success relies on finding the exact stoichiometric "sweet spot" between the Pd precursor and a sterically demanding ligand.

CatalyticCycle Pd0 Pd(0) Active Species (0.5-2.0 mol%) OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd 5-Bromo-2-iodo-4-methoxyaniline Poison Amine Poisoning (Off-Cycle) Pd0->Poison High Pd Loading / Poor Ligand TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Desired Product Poison->Pd0 Bulky Ligand Rescue

Pd-catalyzed chemoselective cross-coupling cycle for 5-Bromo-2-iodo-4-methoxyaniline.

Troubleshooting Guides & FAQs

Q1: I am experiencing low conversion, and the reaction stalls at 30%. Should I increase the Pd loading? A1: Not necessarily. Increasing raw Pd loading often exacerbates the formation of inactive Pd-amine off-cycle complexes. Instead of increasing the Pd(OAc)₂ or Pd₂(dba)₃ loading, optimize the Pd-to-ligand ratio. Using a highly sterically hindered, electron-rich ligand (e.g., t-BuXPhos or CyPF-t-Bu) prevents the primary amine of the substrate from coordinating to the metal center[3]. Keep the Pd loading at a lean 1–2 mol% but ensure a Pd:Ligand ratio of 1:2 to maintain a highly active mononuclear Pd(0) species[2].

Q2: My GC-MS shows a mixture of the desired mono-coupled product and a di-coupled byproduct. How do I improve chemoselectivity? A2: Loss of site-selectivity (coupling at both C-I and C-Br) indicates that the oxidative addition step is no longer discriminating between the halogens. This typically occurs when the reaction temperature is too high or the catalyst loading is excessive, leading to highly active but unselective multinuclear Pd clusters[2]. To resolve this:

  • Decrease the Pd loading to 0.5–1.0 mol%.

  • Lower the reaction temperature (e.g., from 80°C to 50°C) to exploit the activation energy delta between the C-I and C-Br bonds[4].

  • Utilize a precatalyst system (like Pd-G3 or Pd-G4 palladacycles) that dictates a strict 1:1 Ligand:Pd ratio, preventing the formation of unselective clusters[5].

Q3: Does the methoxy group influence the catalyst loading optimization? A3: Yes. The methoxy group at the 4-position is strongly electron-donating, which increases the electron density of the aromatic ring. This makes the oxidative addition step slightly more sluggish compared to electron-deficient arenes. Consequently, an electron-rich phosphine ligand is mandatory to accelerate the oxidative addition at the C-I bond, allowing you to maintain a low catalyst loading (≤ 2 mol%) without sacrificing reaction velocity.

Troubleshooting Start Reaction Analysis LowConv Low Conversion (< 50%) Start->LowConv OverCoup Over-Coupling (C-Br reaction) Start->OverCoup Success Optimal Selectivity (> 95% C-I) Start->Success Action1 Optimize Ligand (Use t-BuXPhos) LowConv->Action1 Action2 Reduce Pd Loading (0.5 mol%) & Lower Temp OverCoup->Action2 Action1->Success Action2->Success

Troubleshooting workflow for optimizing Pd catalyst loading and chemoselectivity.

Quantitative Data: Catalyst Loading vs. Selectivity

The table below summarizes the causality between catalyst loading, ligand choice, and reaction outcomes for the Suzuki-Miyaura coupling of 5-Bromo-2-iodo-4-methoxyaniline.

EntryPalladium SourceLigandPd Loading (mol%)Temp (°C)Conversion (%)Chemoselectivity (C-I : C-Br)
1Pd(OAc)₂PPh₃5.080>9960 : 40 (Over-coupling)
2Pd(OAc)₂PPh₃1.0803585 : 15 (Amine Poisoning)
3Pd₂(dba)₃SPhos2.0608892 : 8
4 t-BuXPhos Pd-G3 t-BuXPhos 1.0 50 >95 >99 : 1 (Optimal)
5t-BuXPhos Pd-G3t-BuXPhos0.15045>99 : 1 (Incomplete)

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, this protocol for the Chemoselective Suzuki-Miyaura Coupling includes built-in analytical checkpoints. Do not proceed to subsequent steps until the validation criteria are met.

Materials:

  • 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.1 equiv, 1.1 mmol)

  • t-BuXPhos Pd-G3 Precatalyst (1.0 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: THF/H₂O (4:1, 5 mL), degassed.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, add t-BuXPhos Pd-G3 (1.0 mol%) and degassed THF (4 mL). Stir at room temperature for 10 minutes.

    • Validation Checkpoint: Observe a distinct color change to pale yellow, indicating the generation of the active, monoligated Pd(0) species.

  • Substrate Addition & Oxidative Addition: Add 5-Bromo-2-iodo-4-methoxyaniline (1.0 mmol) to the active catalyst solution. Stir at 50°C for 30 minutes.

    • Validation Checkpoint: Extract a 10 µL aliquot, dilute in EtOAc, and run a rapid GC-MS. You must observe the disappearance of the starting material mass and the appearance of the oxidative addition intermediate. If unreacted starting material remains >10%, verify your solvent degassing technique before blaming catalyst loading.

  • Coupling Partner Addition: Once C-I oxidative addition is confirmed, add the arylboronic acid (1.1 mmol) and a degassed aqueous solution of K₃PO₄ (1 mL).

  • Reaction Monitoring: Maintain the temperature strictly at 50°C to prevent C-Br activation[6]. Stir for 2–4 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1) every hour. The reaction is complete when the intermediate spot is fully consumed.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (PMC). Available at:[Link][2]

  • Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. ACS Publications. Available at:[Link][5]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides. National Institutes of Health (PMC). Available at:[Link][3]

  • WO2020163541A1 - Methods and compositions for modulating splicing (Synthesis involving 5-bromo-2-iodo-4-methoxyaniline). Google Patents. Available at:[4]

  • Palladium-Catalyzed Dual Coupling Reaction of 2-Iodobiphenyls with o-Bromoanilines through C-H Activation. ACS Publications. Available at:[Link][6]

Sources

Troubleshooting

Technical Support Center: Sonogashira Couplings of 5-Bromo-2-iodo-4-methoxyaniline

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving the unique and challenging substrate, 5-Bromo-2-iodo-4-methoxyaniline. This document is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving the unique and challenging substrate, 5-Bromo-2-iodo-4-methoxyaniline. This document is designed for researchers, chemists, and drug development professionals who are encountering difficulties, such as low yields, in their synthetic campaigns. Here, we will dissect the common failure points specific to this substrate and provide scientifically-grounded, actionable solutions.

The structure of 5-Bromo-2-iodo-4-methoxyaniline presents a distinct set of challenges and opportunities. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, a highly desirable trait in multi-step synthesis.[1][2] The electron-rich nature of the aniline ring, due to the methoxy and amino substituents, also significantly influences catalyst activity and reaction kinetics. This guide will address these specific attributes to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding this specific coupling.

Q1: My reaction shows very low conversion of the 5-Bromo-2-iodo-4-methoxyaniline starting material. What are the first things I should check?

A1: With low or no conversion, the primary suspects are the fundamental reaction components.[3]

  • Catalyst Integrity : Ensure your palladium catalyst and copper(I) cocatalyst are active.[3] Palladium(0) complexes can be sensitive to air, and Cu(I) salts can oxidize. Using a fresh batch or a more stable pre-catalyst is a critical first step.

  • Inert Atmosphere : Oxygen is highly detrimental. It leads to the unwanted homocoupling of your alkyne (Glaser coupling) and causes the palladium catalyst to decompose into inactive palladium black.[4][5][6] It is essential to use thoroughly degassed solvents and maintain a strictly inert atmosphere (argon or high-purity nitrogen) throughout the reaction.[5][6][7]

  • Reagent Purity : Impurities in your starting materials or solvents can act as catalyst poisons.[3][6] Confirm the purity of all reagents before starting.

Q2: I'm getting a complex mixture of products, including some where the bromine seems to have reacted. How do I improve selectivity for the C-I bond?

A2: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-couplings, which is the basis for selectivity.[1] If you are seeing reactivity at the C-Br bond, your reaction conditions are likely too harsh. The key is to use milder conditions that are sufficient to activate the C-I bond but not the C-Br bond. This typically means running the reaction at or near room temperature.[4] Elevated temperatures are often required for aryl bromides but can lead to a loss of selectivity in di-halogenated systems.[3][8]

Q3: A major byproduct in my reaction is the dimer of my terminal alkyne. What causes this and how can I stop it?

A3: This is a classic case of Glaser-Hay homocoupling.[5][9] This side reaction is primarily catalyzed by the copper(I) species, especially in the presence of oxygen.[5][9] To minimize it:

  • Rigorous Oxygen Exclusion : This is the most critical factor. Use degassed solvents (via freeze-pump-thaw cycles or sparging with inert gas) and maintain a positive pressure of argon or nitrogen.[5][6][7]

  • Reduce Copper Loading : High concentrations of CuI can accelerate homocoupling.[5][6] Try reducing the loading to a minimal effective amount (e.g., 1-2 mol%).

  • Slow Addition of Alkyne : Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Consider a Copper-Free Protocol : If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[4][10]

Deep Dive: Troubleshooting & Optimization Guide

If the initial checks from the FAQ section do not resolve your low yield issues, a more systematic approach to optimization is required. This section breaks down the key parameters and the scientific rationale for their adjustment.

The Substrate: Understanding 5-Bromo-2-iodo-4-methoxyaniline

The electron-donating nature of the aniline (-NH₂) and methoxy (-OCH₃) groups makes the aromatic ring electron-rich. This has two main consequences:

  • Oxidative Addition : The rate of oxidative addition of the aryl halide to the Pd(0) center, the rate-limiting step of the reaction, can be affected.

  • Catalyst Inhibition : The lone pair on the aniline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

These factors must be considered when selecting the catalyst, ligand, base, and solvent.

Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process systematically.

TroubleshootingWorkflow start Low Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are catalysts and reagents fresh and pure? start->check_reagents homocoupling Is alkyne homocoupling (Glaser product) observed? start->homocoupling no_conversion Is starting material mostly unreacted? start->no_conversion action_degas ACTION: Degas all solvents/reagents. Use Schlenk line or glovebox. check_atmosphere->action_degas No action_reagents ACTION: Use fresh, high-purity Pd/Cu catalysts and purified substrates. check_reagents->action_reagents No action_cu_free ACTION: 1. Reduce CuI loading (1-2 mol%). 2. Switch to a Cu-free protocol. homocoupling->action_cu_free Yes action_catalyst ACTION: Optimize Catalyst System. Screen ligands (e.g., PPh₃, XPhos). Increase temperature moderately. no_conversion->action_catalyst Yes

Caption: Systematic workflow for troubleshooting low yields.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the phosphine ligand is paramount for achieving high yields, especially with an electron-rich, potentially coordinating substrate like an aniline.

The Problem: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be inefficient. The aniline's nitrogen can compete with the phosphine ligands for coordination to the palladium center, leading to catalytically inactive species.

The Solution: Employ bulky, electron-rich phosphine ligands. These ligands form more stable complexes with palladium and can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[2][11] N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphine ligands.[2]

Catalyst System Component Recommendation & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ : These are common, reliable Pd(0) or Pd(II) sources that are activated in situ by the phosphine ligand.[11]
Ligands to Screen Triphenylphosphine (PPh₃) : The standard baseline. Often effective, but can be suboptimal for this substrate.[2] Buchwald Ligands (e.g., XPhos, SPhos) : These are bulky and electron-rich, known to improve performance with hindered or electron-rich anilines by promoting reductive elimination.[11] DPPF (1,1'-Bis(diphenylphosphino)ferrocene) : A bidentate ligand that can confer high stability to the catalyst complex.[8]

Experimental Protocol: Ligand Screening

  • Set up parallel reactions in small vials under an inert atmosphere.

  • To each vial, add 5-Bromo-2-iodo-4-methoxyaniline (1 equiv), Pd₂(dba)₃ (2 mol %), and the respective ligand (4.4 mol %).

  • Add the solvent, base (see section 2), and CuI (if using a copper-catalyzed protocol).

  • Add the terminal alkyne (1.1 - 1.2 equiv).

  • Stir at room temperature for 24 hours.

  • Analyze the conversion and yield of each reaction by LC-MS or ¹H NMR to identify the optimal ligand.

The Role of Base and Solvent

The base and solvent are not passive components; they actively participate in the catalytic cycle and can dramatically influence the reaction outcome.[12][13][14]

The Problem: An inappropriate base/solvent combination can lead to poor solubility, slow deprotonation of the alkyne, or catalyst deactivation. For instance, a very strong base could potentially deprotonate the aniline N-H, leading to side reactions.

The Solution: An amine base is typically used as it serves to both deprotonate the alkyne and neutralize the HX byproduct.[4][14] The choice of solvent depends on the solubility of the substrates and the desired reaction temperature.

Parameter Common Choices Considerations for 5-Bromo-2-iodo-4-methoxyaniline
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)TEA is a standard choice and often works well.[15] DIPEA is bulkier and less nucleophilic, which can sometimes be advantageous.
Inorganic Bases (K₂CO₃, Cs₂CO₃)Primarily used in copper-free protocols or with amine-sensitive substrates.[14] Can be effective but may require higher temperatures.
Solvent THF, DioxaneGood general-purpose solvents for room temperature reactions.
DMF, AcetonitrilePolar aprotic solvents that can increase reaction rates but may also coordinate to the catalyst.[13] DMF is a common choice.[13]
TolueneA non-polar solvent that can sometimes improve selectivity and prevent catalyst deactivation pathways that occur in more polar media.[13]

Recommendation: Start with Triethylamine in THF or DMF. If low conversion persists, screening other solvent/base combinations is a logical next step.

Copper vs. Copper-Free Protocols

The classic Sonogashira reaction employs a copper(I) cocatalyst (typically CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][4]

CatalyticCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-C≡CR L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product CuI Cu(I) CuAcetylide Cu-C≡CR CuI->CuAcetylide CuAcetylide->OxAdd from Cu Cycle Alkyne H-C≡CR + Base Alkyne->CuI

Caption: Interconnected catalytic cycles in a standard Sonogashira reaction.

The Problem: As discussed, the copper catalyst is the primary culprit for the formation of Glaser-Hay homocoupling byproducts.[4][5]

The Solution: If homocoupling is a persistent issue that cannot be resolved by rigorous deoxygenation or reducing copper loading, transitioning to a copper-free protocol is the best course of action.[4][10] In these reactions, the alkyne is believed to coordinate directly to the palladium center before being deprotonated by the base.[2]

Protocol: Copper-Free Sonogashira Coupling

  • Rigorous Inert Atmosphere : This is even more critical in copper-free systems to prevent catalyst death. Acid-wash glassware to remove trace metal contaminants.[7]

  • Reagents : To an oven-dried Schlenk flask, add 5-Bromo-2-iodo-4-methoxyaniline (1 equiv), Pd(OAc)₂ (2 mol %), and a bulky phosphine ligand like XPhos (4.4 mol %).

  • Base/Solvent : Add an inorganic base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv) and a degassed solvent like Toluene or Dioxane.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv).

  • Temperature : Heat the reaction, often to 80-100 °C, as copper-free reactions can be slower.[8] Monitor by TLC or LC-MS.

By systematically evaluating and optimizing these key parameters—catalyst/ligand, base/solvent, and the use of a copper cocatalyst—researchers can overcome the low yields often encountered with the 5-Bromo-2-iodo-4-methoxyaniline substrate and successfully synthesize their target molecules.

References

  • Chauhan, P., & Upreti, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Rosa, G. R., et al. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters. [Link]

  • Chauhan, P., & Upreti, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Wang, C., et al. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. National Center for Biotechnology Information. [Link]

  • Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Rosa, G. R., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Alonso, D. A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Vessally, E., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Chauhan, P., & Upreti, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Center for Biotechnology Information. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Vessally, E., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Sources

Optimization

purification techniques for separating 5-Bromo-2-iodo-4-methoxyaniline from reaction byproducts

Welcome to the technical support center for the purification of 5-Bromo-2-iodo-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Bromo-2-iodo-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the effective separation of this key pharmaceutical intermediate from common reaction byproducts.

Introduction

5-Bromo-2-iodo-4-methoxyaniline is a polysubstituted aniline derivative whose purity is critical for the success of subsequent synthetic steps in drug discovery and development. The presence of impurities, such as unreacted starting materials, regioisomers, or other reaction byproducts, can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient. This guide provides practical, field-proven insights into the purification of this compound, focusing on common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 5-Bromo-2-iodo-4-methoxyaniline?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common byproducts in the synthesis of halogenated anilines include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could be a precursor like 4-bromo-2-methoxyaniline or a related compound.

  • Regioisomers: The formation of isomers with the bromine and iodine atoms in different positions on the aniline ring is a common challenge due to the directing effects of the amino and methoxy groups.[1]

  • Over- or Under-halogenated Species: You might encounter species with two bromine or two iodine atoms, or the desired product missing one of the halogen atoms.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[1]

Q2: My purified 5-Bromo-2-iodo-4-methoxyaniline is a dark oil or solid. How can I decolorize it?

A2: Discoloration in halogenated anilines is typically due to oxidized impurities.[1] An effective method for decolorization is to treat the crude product with activated charcoal during recrystallization. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration.[1]

Q3: I am having difficulty separating my desired product from a close-running impurity on TLC. What can I do?

A3: To improve the separation of compounds with similar Rf values, you can try using a less polar solvent system, which generally increases the separation between spots on a TLC plate. If this is not effective, consider using a different stationary phase for chromatography, such as neutral alumina, or employing preparative High-Performance Liquid Chromatography (HPLC) for challenging separations.[1]

Q4: My aniline derivative is streaking or "tailing" on the silica gel TLC plate and column. What causes this and how can I fix it?

A4: Tailing is a common issue when purifying basic compounds like anilines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[2] To mitigate this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your eluent.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of 5-Bromo-2-iodo-4-methoxyaniline.

Problem Potential Cause Solution
Poor separation of spots on TLC. The eluent system is not optimized.Systematically screen different solvent systems with varying polarities. A good starting point for polysubstituted anilines is a mixture of hexanes and ethyl acetate.[3] Aim for an Rf value of approximately 0.25-0.35 for your target compound.
The desired product is not moving from the baseline (Rf ≈ 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If the compound is very polar, a more polar solvent like methanol may need to be added to the eluent system.[4]
All compounds run at the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
The product appears to be degrading on the column. Aryl iodides can be unstable on acidic silica gel.Perform a stability test on a TLC plate. If degradation is confirmed, use deactivated silica gel or an alternative stationary phase like neutral alumina.[4] Minimize exposure to heat and light during purification.
Low recovery of the product after column chromatography. The compound may be irreversibly adsorbed onto the silica gel or has crystallized on the column.[4]If the compound is strongly adsorbed, try flushing the column with a more polar solvent. If crystallization is suspected, ensure the compound is fully dissolved before loading and consider using a wider column.[4]
Crystals do not form during recrystallization. The solution is not saturated, or the wrong solvent was chosen.If too much solvent was added, carefully evaporate some of it to concentrate the solution. If the solvent is inappropriate, try a different one. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol describes how to monitor the reaction and purification progress using TLC.

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Prepare the Developing Chamber: Add the chosen eluent to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Using a capillary tube, apply a small spot of your crude reaction mixture to the baseline.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the eluent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.

A good starting eluent system for 5-Bromo-2-iodo-4-methoxyaniline is a mixture of petroleum ether (or hexanes) and ethyl acetate in a 5:1 ratio, based on similar compounds.[3]

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying 5-Bromo-2-iodo-4-methoxyaniline using silica gel column chromatography.

Materials:

  • Crude 5-Bromo-2-iodo-4-methoxyaniline

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate, potentially with triethylamine)

  • Sand

  • Collection tubes

Procedure:

  • Select the Eluent: Based on your TLC analysis, choose an eluent system that gives your target compound an Rf value of ~0.3.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elute the Column: Begin adding the eluent to the top of the column and start collecting fractions. If necessary, you can gradually increase the polarity of the eluent to elute more polar compounds.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-2-iodo-4-methoxyaniline.

For a compound similar to the target, a hexane/ethyl acetate eluent in a 19:1 ratio has been reported to be effective.[3]

Protocol 3: Purification by Recrystallization

This protocol outlines the general steps for purifying solid 5-Bromo-2-iodo-4-methoxyaniline by recrystallization.

Materials:

  • Crude 5-Bromo-2-iodo-4-methoxyaniline

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your crude product with various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or a mixture like ethanol/water) to find a suitable one.[6]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate until the solid dissolves completely.

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and then allow them to dry completely.

Data Presentation

Table 1: Recommended Starting Conditions for TLC Analysis

Stationary PhaseRecommended Eluent System (v/v)Expected Rf of Target*
Silica Gel 60 F254Petroleum Ether / Ethyl Acetate (5:1)~0.45
Silica Gel 60 F254Hexanes / Ethyl Acetate (19:1)Lower Rf than 5:1
Silica Gel 60 F254Toluene / Acetone (95:5)Variable, good for screening

*Expected Rf is based on the structurally similar 5-Bromo-2-iodoaniline and should be used as a starting point for optimization.[3]

Visualizations

Workflow for Troubleshooting Column Chromatography

G start Start Purification tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf of product ~0.3? tlc->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_polarity->tlc tailing_check Is there tailing? pack_column->tailing_check load_sample Load Sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end tailing_check->load_sample No add_tea Add 0.5-2% TEA to Eluent tailing_check->add_tea Yes add_tea->load_sample

Caption: Troubleshooting workflow for column chromatography purification.

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure by TLC? try_recrystallization->is_pure is_pure->column_chromatography No end_pure Pure Product is_pure->end_pure Yes is_pure2 is_pure2 column_chromatography->is_pure2 Check Purity by TLC end_impure Further Purification Needed (e.g., Prep-HPLC) is_pure2->end_pure Yes is_pure2->end_impure No

Caption: Decision-making process for selecting the primary purification technique.

References

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]

  • Wang, Z., et al. (2020). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. The Journal of Organic Chemistry, 85(15), 9938-9946. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • Li, Y., et al. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1001. [Link]

  • Wang, L., et al. (2019). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 17(30), 7172-7176. [Link]

  • Zlatuskova, P., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Journal of Organic Chemistry, 14, 2858-2868. [Link]

  • University of Rochester. (n.d.). TLC Stains/Dips. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • University of California, Irvine. (n.d.). Thin layer chromatography. [Link]

  • Zhang, X., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications, 16(1), 789. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-2. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Qureshi, M., & Khan, I. A. (1979). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Liquid Chromatography, 2(1), 133-137. [Link]

  • Krutosikova, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(10), 11956-11977. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Bismillah, A. N., et al. (2024). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. The Journal of Organic Chemistry, 89(21), 15487-15493. [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Ragan, J. A., et al. (1999). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-methoxyaniline. Organic Syntheses, 76, 181. [Link]

  • ResearchGate. (n.d.). Separation of Stereoisomers. [Link]

  • Chen, G., et al. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. Angewandte Chemie International Edition, 61(50), e202212345. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

minimizing oxidation of the aniline group in 5-Bromo-2-iodo-4-methoxyaniline

A Guide to Minimizing Oxidation for Researchers and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What makes 5-Bromo-2-iodo-4-methoxyaniline so prone to oxidation? The susceptibility of an aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Oxidation for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What makes 5-Bromo-2-iodo-4-methoxyaniline so prone to oxidation?

The susceptibility of an aniline derivative to oxidation is fundamentally linked to the electron density of the aromatic ring. The amino group (-NH₂) is a potent electron-donating group, which enriches the benzene ring with electrons, making it more susceptible to losing them through oxidation[1][2]. In the case of 5-Bromo-2-iodo-4-methoxyaniline, this effect is further amplified by the methoxy group (-OCH₃) at the para position, which is also a strong electron-donating group. While the bromo and iodo substituents are electron-withdrawing through induction, the overall electron-rich nature of the ring, dominated by the amino and methoxy groups, makes this molecule highly susceptible to oxidation.

Q2: What are the tell-tale signs of oxidation in my sample or reaction?

The most immediate indicator of aniline oxidation is a distinct color change. Fresh, pure anilines are often colorless or pale yellow liquids or solids[3]. Upon oxidation, a cascade of reactions can occur, leading to the formation of highly colored impurities such as benzoquinones and polymeric species (polyaniline), resulting in the sample or reaction mixture turning yellow, brown, dark green, or even black[1]. The appearance of a precipitate can also indicate the formation of insoluble polymeric oxidation products.

Q3: What are the primary culprits of oxidation in a typical lab setting?

Several factors in a standard laboratory environment can initiate or accelerate the oxidation of 5-Bromo-2-iodo-4-methoxyaniline:

  • Atmospheric Oxygen: This is the most common oxidant. Prolonged exposure of the compound to air, both as a solid and in solution, can lead to significant degradation[1][4].

  • Incompatible Reagents: The use of strong oxidizing agents, such as potassium permanganate, nitric acid, or even certain metal salts (e.g., Cu(II), Fe(III)), can rapidly degrade the aniline group[1][2].

  • Light and Heat: Exposure to light and elevated temperatures can provide the energy needed to initiate and accelerate oxidative processes[5].

Q4: How should I properly store 5-Bromo-2-iodo-4-methoxyaniline to ensure its long-term stability?

To maintain the purity of 5-Bromo-2-iodo-4-methoxyaniline, it is crucial to store it under conditions that minimize exposure to oxygen and light. The recommended storage protocol is in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen. For optimal long-term stability, this should be stored in a freezer at or below -20°C.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My reaction mixture turns dark brown or black upon starting the reaction.

This is a classic sign of rapid oxidation of the aniline starting material.

  • Probable Cause A: Air Oxidation. The reaction is likely being exposed to atmospheric oxygen, which is oxidizing the electron-rich aniline.

  • Solution A: Implement Inert Atmosphere Techniques. Excluding oxygen from your reaction is the most effective way to prevent this type of degradation. This can be achieved using a Schlenk line or by working in a glovebox[6].

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction and Workup Dry_Glassware Oven-dry all glassware Cool_Under_Inert Cool glassware under a stream of N₂/Ar Dry_Glassware->Cool_Under_Inert Assemble_Apparatus Assemble apparatus under positive N₂/Ar pressure Cool_Under_Inert->Assemble_Apparatus Degas_Solvents Degas solvents by sparging with N₂/Ar Add_Solvent Add degassed solvent via cannula or syringe Degas_Solvents->Add_Solvent Add_Reagents Add 5-Bromo-2-iodo-4-methoxyaniline and other solids Assemble_Apparatus->Add_Reagents Add_Reagents->Add_Solvent Run_Reaction Maintain inert atmosphere throughout the reaction Add_Solvent->Run_Reaction Quench_Reaction Quench reaction (if necessary) with degassed solutions Run_Reaction->Quench_Reaction Workup Perform workup as quickly as possible to minimize air exposure Quench_Reaction->Workup

Caption: Workflow for setting up a reaction under an inert atmosphere.

Detailed Protocol: General Reaction under Inert Atmosphere [7][8]

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, etc.) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen or argon.

  • Solvent Degassing: Deoxygenate the reaction solvent by bubbling a steady stream of nitrogen or argon through it for at least 20-30 minutes.

  • Apparatus Setup: Assemble the reaction apparatus while maintaining a positive pressure of the inert gas. A gas bubbler can be used to monitor the gas flow.

  • Reagent Addition: Add the 5-Bromo-2-iodo-4-methoxyaniline and any other solid reagents to the flask under a positive flow of inert gas.

  • Solvent and Liquid Reagent Addition: Add the degassed solvent and any liquid reagents to the reaction flask via a cannula or a syringe.

  • Reaction: Stir the reaction mixture under a constant positive pressure of inert gas for the required duration.

  • Work-up: Upon completion, perform the work-up as quickly as possible to minimize air exposure. If the product is also air-sensitive, filtration and washing should be performed using Schlenk techniques.

  • Probable Cause B: Oxidizing Reagent. One of the reagents in your reaction is acting as an oxidant.

  • Solution B: Reagent Compatibility Check. Review all reagents for their oxidizing potential. If you are using a metal salt, consider if a lower oxidation state is available (e.g., using Cu(I) instead of Cu(II))[1]. If an oxidant is required for the desired transformation, consider a protecting group strategy (see Advanced Strategies below).

Issue 2: My compound is degrading during column chromatography.
  • Probable Cause: Prolonged Exposure to Air and Silica Gel. Standard column chromatography involves extended exposure to atmospheric oxygen. Additionally, the slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Solution: Rapid or Inert Purification.

    • Flash Chromatography: Use flash column chromatography to minimize the purification time.

    • Inert Atmosphere Chromatography: For highly sensitive compounds, pack and run the column under a positive pressure of nitrogen or argon. Use solvents that have been degassed.

Advanced Strategies to Prevent Oxidation

Protecting Group Strategy: Acetylation

When harsh or oxidative reaction conditions are unavoidable, temporarily protecting the aniline's amino group as an acetanilide can be a highly effective strategy. The acetamido group is less activating and less prone to oxidation.

Protection_Strategy Aniline 5-Bromo-2-iodo-4-methoxyaniline Protection Protection (Acetylation) Aniline->Protection Acetanilide Protected Acetanilide Protection->Acetanilide Reaction Desired Reaction (e.g., with oxidizing reagents) Acetanilide->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotection Deprotection (Hydrolysis) Protected_Product->Deprotection Final_Product Final Product (Aniline Regenerated) Deprotection->Final_Product

Caption: Conceptual workflow for using a protecting group.

Protocol: Acetylation of 5-Bromo-2-iodo-4-methoxyaniline [7]

  • Dissolve the aniline derivative in dichloromethane or acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring. A catalytic amount of pyridine can also be added.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetanilide.

After the desired reaction is performed on the protected compound, the acetyl group can be removed by acid or base-catalyzed hydrolysis to regenerate the aniline.

Use of Sacrificial Antioxidants

In some cases, adding a small amount of a sacrificial antioxidant to the reaction mixture can protect the aniline from degradation. These are compounds that are more easily oxidized than the aniline and will therefore be consumed first. Phenolic antioxidants have been shown to be effective for this purpose[9][10]. It is important to choose an antioxidant that will not interfere with the desired reaction.

Data Summary

The substituents on the aniline ring have a profound effect on its susceptibility to oxidation. Electron-donating groups (EDGs) increase the electron density of the ring, making it easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect.

Substituent on Aniline RingElectronic EffectImpact on Oxidation Potential
-NH₂ (Amino) Strong EDGSignificantly easier to oxidize
-OCH₃ (Methoxy) Strong EDGSignificantly easier to oxidize
-Br (Bromo) Weak EWG (Inductive)Slightly harder to oxidize
-I (Iodo) Weak EWG (Inductive)Slightly harder to oxidize
Overall Effect on 5-Bromo-2-iodo-4-methoxyaniline Dominated by EDGsHighly susceptible to oxidation

References

  • Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology. [Link]

  • Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. PubMed. [Link]

  • Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Journal of the Indian Chemical Society.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. [Link]

  • Detected products from the peroxidase oxidation of highly halogenated anilines. ResearchGate. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Evaluation of antioxidant activity of aniline and polyaniline. ResearchGate. [Link]

  • Aniline purification method.
  • Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. ResearchGate. [Link]

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • How to Limit Oxidation in Air-Sensitive Materials. Patsnap Eureka. [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Chemistry Portal. [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme.
  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. ResearchGate. [Link]

  • Transformation of Halogen-, Alkyl-, and Alkoxy-Substituted Anilines by a Laccase of Trametes versicolor. PubMed. [Link]

  • Oxidative Dearomatization of Phenols and Anilines via λ 3 - and λ 5 -Iodane-Mediated Phenylation and Oxygenation. MDPI. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR. [Link]

  • A kinetic study of oxidation of iodide (I–) by quinolinium dichromate (QDC). International Journal for Research in Applied Science and Engineering Technology.
  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • 5-Bromo-4-iodo-2-methylaniline. PMC. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]

  • How to learn change in colour during chemical reaction?. CK-12 Foundation. [Link]

  • Color of methoxy substituted phenyl rings when heated in the presence of acid. Chemistry Stack Exchange. [Link]

  • Reactions & color change. Reddit. [Link]

Sources

Optimization

Technical Support Center: Resolving Regioselectivity in Dual Coupling of 5-Bromo-2-iodo-4-methoxyaniline

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the sequential...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the sequential dual cross-coupling of 5-Bromo-2-iodo-4-methoxyaniline. Achieving absolute regiocontrol on this densely functionalized scaffold requires a deep understanding of transition-metal kinetics, steric mapping, and electronic modulation.

Mechanistic Overview & Causality

The core challenge in the dual coupling of 5-Bromo-2-iodo-4-methoxyaniline lies in differentiating the oxidative addition rates of the C2-Iodo and C5-Bromo positions. The inherent bond dissociation energy (BDE) of C–I is significantly lower than C–Br, creating a thermodynamic window for selective functionalization[1].

However, the electron-donating –NH₂ and –OCH₃ groups alter the local electron density of the aromatic ring. This electronic influence can compress the reactivity gap between the two halogens, leading to off-target coupling if the catalytic system is not precisely tuned[2]. By predicting the relative free energies of activation (ΔG‡OA) for oxidative addition, we can rationally design a self-validating sequence: a mild catalyst for the C2 position, followed by a highly active, sterically demanding catalyst for the C5 position[3].

Quantitative Reactivity Data

To ground your experimental design, refer to the thermodynamic and kinetic parameters summarized below.

Table 1: Thermodynamic and Kinetic Parameters for Dihaloaniline Cross-Coupling

Halogen SiteBond Dissociation EnergyRelative Oxidative Addition RateOptimal Coupling TempRecommended Ligand Profile
C2-Iodo ~ 65 kcal/molVery Fast (10³ - 10⁴x faster)25 °C – 50 °CPPh₃, dppf (Mild, standard)
C5-Bromo ~ 81 kcal/molSlow (Baseline reference)80 °C – 110 °CXPhos, RuPhos (Bulky, e⁻ rich)
C-Cl (Ref) ~ 96 kcal/molExtremely Slow> 110 °CSpecialized dialkylbiaryl phosphines
Sequential Coupling Workflow

G A 5-Bromo-2-iodo-4-methoxyaniline B Mild Pd(0) Catalyst (e.g., Pd(PPh3)4, RT to 50°C) A->B C Selective Oxidative Addition at C2-Iodo B->C ΔG‡OA (C-I) < ΔG‡OA (C-Br) D Intermediate: 5-Bromo-2-R-4-methoxyaniline C->D Transmetalation & Reductive Elimination E Active Pd(0) + Bulky Ligand (e.g., Pd2(dba)3/XPhos, 90°C+) D->E F Secondary Oxidative Addition at C5-Bromo E->F Overcoming C-Br Activation Energy G Dual Coupled Product (2,5-Di-R-4-methoxyaniline) F->G Final Coupling

Workflow for regioselective sequential cross-coupling of 5-Bromo-2-iodo-4-methoxyaniline.

Troubleshooting Guide & FAQs

Q1: Why am I observing simultaneous coupling at both the C2 and C5 positions during my initial reaction? A1: This "over-coupling" occurs when the activation energy gap between the C2–I and C5–Br oxidative additions is bridged by overly harsh conditions. While the C–I bond is inherently weaker than the C–Br bond, highly active electron-rich phosphine ligands or temperatures exceeding 60 °C will accelerate oxidative addition at the C5-bromo position[1]. To resolve this, leverage the thermodynamic preference of the C–I bond by lowering the temperature to 25–40 °C and utilizing a milder catalyst system like Pd(PPh₃)₄ with a weak base (e.g., K₂CO₃)[3].

Q2: I successfully coupled the C2-iodo position, but the second coupling at the C5-bromo position is failing. What is causing this stalling? A2: Once the C2 position is functionalized, the steric and electronic landscape of the aniline ring changes drastically. If your first coupling introduced a bulky aryl or alkyl group, it can sterically shield the palladium center or alter the electron density at the C5 position[2]. To overcome this, you must switch to a highly active, sterically demanding ligand system (e.g., XPhos or RuPhos paired with Pd₂(dba)₃) and increase the temperature to 90–110 °C. Additionally, ensure your base is strong enough (e.g., Cs₂CO₃ or NaOtBu) to facilitate the transmetalation step, which often becomes rate-limiting in sterically congested systems.

Q3: Does the free –NH₂ or –OCH₃ group affect the regioselectivity? A3: Yes, significantly. The –NH₂ group is a strong electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring, generally slowing down oxidative addition. Furthermore, the free amine can competitively coordinate to the palladium catalyst or undergo unwanted Buchwald-Hartwig N-arylation during the second coupling step. If N-arylation or catalyst poisoning is observed, temporarily mask the amine using a Boc (tert-butyloxycarbonyl) protecting group prior to the sequential coupling workflow.

Troubleshooting Logic Tree

Trouble Start Issue: Poor Regioselectivity Type1 Over-coupling (Reaction at C2 & C5) Start->Type1 Type2 No C5 Reactivity (Stuck at Intermediate) Start->Type2 Fix1 Lower Temp (25-50°C) Use Weaker Base (K2CO3) Type1->Fix1 Fix2 Switch to Milder Ligand (e.g., PPh3, dppf) Type1->Fix2 Fix3 Increase Temp (90-110°C) Use Strong Base (Cs2CO3/NaOtBu) Type2->Fix3 Fix4 Check for Steric Clash from C2 Substituent Type2->Fix4

Troubleshooting logic tree for resolving regioselectivity issues in dual coupling.

Validated Experimental Protocols

Protocol A: Regioselective C2-Suzuki-Miyaura Coupling (Iodo-Selective)

Objective: Achieve >95% regioselectivity at the C2-iodo position while preserving the C5-bromo handle. Causality Check: We utilize Pd(PPh₃)₄ because its moderate electron richness is sufficient to insert into the weak C–I bond but insufficient to breach the activation energy of the C–Br bond at low temperatures.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control prevents secondary coupling.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and finely milled anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Inject degassed 1,4-Dioxane/H₂O (4:1 ratio, 10 mL). The biphasic system aids in base dissolution and transmetalation.

  • Reaction: Stir vigorously at 40 °C for 6–8 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~328) disappears and the mono-coupled intermediate mass appears. If any di-coupled byproduct is detected, immediately quench the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the C2-functionalized intermediate.

Protocol B: Subsequent C5-Buchwald-Hartwig Amination (Bromo-Selective)

Objective: Overcome steric hindrance to functionalize the remaining C5-bromo position. Causality Check: The bulky, electron-rich XPhos ligand accelerates oxidative addition into the stubborn C–Br bond and facilitates reductive elimination despite steric crowding from the new C2 substituent.

  • Preparation: In a fresh Schlenk flask, charge the C2-coupled intermediate from Protocol A (1.0 equiv, 1.0 mmol) and the secondary amine (1.2 equiv).

  • Catalyst & Base: Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), XPhos (5 mol%), and NaOtBu (1.5 equiv). Note: NaOtBu is a strong base necessary for deprotonating the amine to form the palladium-amido complex.

  • Solvent: Inject anhydrous, degassed Toluene (10 mL).

  • Reaction: Heat to 100 °C and stir for 12–16 hours.

  • Validation: Monitor via TLC. The C–Br bond requires significant thermal energy; if the reaction stalls at 50% conversion, spike with an additional 1 mol% Pd₂(dba)₃/XPhos.

  • Workup: Filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.

References

  • Source: Chemical Science (RSC Publishing)
  • Title: Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines Source: Benchchem URL
  • Source: PMC (NIH)

Sources

Troubleshooting

troubleshooting poor solubility of 5-Bromo-2-iodo-4-methoxyaniline in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Bromo-2-iodo-4-methoxyaniline. This guide is designed to provide practical, in-depth solutions to a co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-iodo-4-methoxyaniline. This guide is designed to provide practical, in-depth solutions to a common challenge encountered by researchers: the poor aqueous solubility of this compound. As a substituted aniline, its aromatic and halogenated structure contributes to significant hydrophobicity, often complicating experimental setup. This document provides a series of troubleshooting strategies and detailed protocols to help you achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-2-iodo-4-methoxyaniline so poorly soluble in water?

A1: The poor aqueous solubility stems from its molecular structure. The large, nonpolar aromatic ring, combined with a heavy bromine and iodine atom, creates a significantly hydrophobic (lipophilic) molecule.[1][2] While the amino (-NH2) and methoxy (-OCH3) groups can participate in some hydrogen bonding, their contribution is insufficient to overcome the dominant hydrophobicity of the overall structure, leading to low solubility in polar solvents like water.[2]

Q2: I need to make a stock solution. What solvent should I start with?

A2: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their ability to dissolve a wide range of poorly soluble compounds.[1] Ethanol can also be considered. Prepare a high-concentration stock in one of these solvents, which can then be diluted into your aqueous experimental medium. Be mindful of potential precipitation upon dilution and the final concentration of the organic solvent in your assay.[1]

Q3: Can I improve solubility just by heating the solution?

A3: Heating can temporarily increase the solubility of many compounds, including anilines. However, this is often not a stable solution. Upon cooling to ambient or experimental temperatures (e.g., 37°C), the compound is likely to precipitate out of the solution. This method should be used with caution and is generally not recommended for creating stable stock solutions for assays.

Q4: What is the quickest way to dissolve this compound in an aqueous buffer?

A4: The most effective and rapid method for dissolving a basic compound like an aniline in aqueous media is through pH adjustment.[3][4][5] By lowering the pH of the solution with a dilute acid (e.g., 1 M HCl), the basic amino group becomes protonated, forming a much more water-soluble anilinium salt.[2][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges. The choice of method will depend on the constraints of your specific experiment, such as pH sensitivity or tolerance for organic co-solvents.

Issue 1: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue due to the compound's hydrophobic nature.

The aniline's amino group is largely uncharged at neutral pH, and the molecule's overall hydrophobicity prevents it from interacting favorably with water molecules.

  • Primary Recommendation: pH Adjustment (Acidification)

    • Principle: 5-Bromo-2-iodo-4-methoxyaniline is a weak base due to its aniline functional group. Electron-withdrawing substituents like bromine and iodine decrease the basicity (pKa) of the aniline.[7][8] While the exact pKa of this specific molecule is not readily published, substituted anilines typically have pKa values for their conjugate acids in the range of 1-5.[9][10] By lowering the pH of the solution to at least 2 units below the pKa of the conjugate acid, you can ensure near-complete protonation of the amino group.[11] This positive charge dramatically increases the molecule's polarity and its solubility in water.[2]

    • When to use: Ideal for chemical reactions, purification, or assays where a low pH will not interfere with the experimental outcome.

    • Caution: Confirm the stability of your compound at low pH. Some molecules can undergo hydrolysis or degradation under acidic conditions. Also, ensure the final pH is compatible with any biological components of your assay (e.g., proteins, cells).

  • Alternative: Use of Organic Co-solvents

    • Principle: Co-solvents work by reducing the overall polarity of the aqueous medium.[12][13] A water-miscible organic solvent like DMSO, DMF, or ethanol disrupts the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound to dissolve.[]

    • When to use: Essential for biological assays (e.g., cell-based studies) where maintaining a physiological pH is critical.

    • Caution: Organic solvents can have their own biological effects.[15][16] It is crucial to run a vehicle control (your final aqueous medium containing the same percentage of co-solvent but without your compound) to ensure the solvent itself is not causing an effect. For cell-based assays, it is recommended to keep the final DMSO concentration below 0.1% v/v to minimize off-target effects.[15][17]

Issue 2: Precipitation occurs when diluting an organic stock solution into aqueous media.

This happens when the concentration of the compound exceeds its solubility limit in the final aqueous/co-solvent mixture.

The "shock" of transferring the compound from a highly favorable organic environment to a much less favorable aqueous one causes it to crash out of solution.

  • Optimize Dilution Technique:

    • Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.

    • Consider warming the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, but be aware of the potential for precipitation upon cooling as mentioned earlier.

  • Increase the Percentage of Co-solvent:

    • If your experiment allows, increase the final concentration of the organic co-solvent in the aqueous medium. Even a small increase from 0.5% to 1.0% DMSO can significantly enhance solubility.[18] Remember to adjust your vehicle controls accordingly.

  • Combine pH Adjustment and Co-solvents:

    • For particularly stubborn compounds, a combination of strategies can be effective.[] First, prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.5) that is still tolerated by your system. Then, add the co-solvent before diluting your stock solution. This dual approach can provide the necessary solubility boost.

Experimental Protocols & Data

Protocol 1: Solubilization by pH Adjustment

This protocol provides a step-by-step method for dissolving 5-Bromo-2-iodo-4-methoxyaniline by forming its hydrochloride salt.

  • Weigh the desired amount of 5-Bromo-2-iodo-4-methoxyaniline into a clean glass vial.

  • Add a small volume of your target aqueous buffer (e.g., deionized water or PBS) to create a slurry.

  • While stirring, add 1 M HCl dropwise.

  • Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.

  • Once dissolved, add the remaining volume of your aqueous buffer to reach the desired final concentration.

  • Check the final pH of the solution. If necessary, adjust it carefully, but be aware that increasing the pH may cause the compound to precipitate if you go above its pKa threshold.

Protocol 2: Preparation of a DMSO Stock and Dilution

This protocol is standard for preparing compounds for biological assays.

  • Stock Preparation: Weigh 10 mg of 5-Bromo-2-iodo-4-methoxyaniline into a clean vial. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., add 305 µL of DMSO for a 100 mM stock, given a molecular weight of 327.95 g/mol [19]). Mix by vortexing until fully dissolved. Store this stock at -20°C or -80°C.

  • Working Solution Preparation: a. Determine the final concentration needed for your experiment (e.g., 10 µM) and the final volume. b. Calculate the volume of stock solution required. c. Add the appropriate volume of your final aqueous buffer (e.g., cell culture medium) to a new tube. d. While vortexing the buffer, add the calculated volume of the DMSO stock solution. For a 1:1000 dilution (e.g., to get 10 µM from a 10 mM stock), the final DMSO concentration will be 0.1%. e. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Data Summary: Solvent and Strategy Comparison

The following table summarizes the recommended strategies and their suitability for different experimental contexts.

StrategyRecommended Solvents/ReagentsProsConsBest For
pH Adjustment Dilute HCl, Citric AcidHigh aqueous solubility, no organic solvent needed.[3]Requires low pH, potential compound instability, not suitable for most biological assays.Chemical synthesis workups, purification, non-biological assays.[11]
Co-solvency DMSO, DMF, EthanolMaintains physiological pH, simple to prepare.[12][]Potential for solvent-induced artifacts, risk of precipitation on dilution.[15][20]Cell-based assays, enzyme kinetics, in vitro screening.
Heating Aqueous BuffersSimple, requires no additives.Solubility is often temporary, risk of precipitation upon cooling, potential for compound degradation.Quick screening where stability is not a major concern.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of 5-Bromo-2-iodo-4-methoxyaniline.

Solubility_Troubleshooting Start Start: Poor Solubility in Aqueous Medium Check_CoSolvent Is an organic co-solvent (e.g., DMSO) acceptable? Start->Check_CoSolvent CoSolvent_Path Use Co-Solvent Strategy (Protocol 2) Check_CoSolvent->CoSolvent_Path Yes Check_pH Is pH modification acceptable? Check_CoSolvent->Check_pH No Precipitation Precipitation on Dilution? CoSolvent_Path->Precipitation pH_Path Use pH Adjustment Strategy (Protocol 1) Check_pH->pH_Path Yes Combine_Path Consider Combined Strategy: Low % Co-Solvent + Mild pH Shift Check_pH->Combine_Path No / Limited Success Success: Compound Solubilized pH_Path->Success Combine_Path->Success Precipitation->Success No Optimize_Dilution Optimize Dilution: - Add dropwise to vortexing buffer - Increase co-solvent % Precipitation->Optimize_Dilution Yes Optimize_Dilution->Success

Caption: Decision tree for selecting a solubilization strategy.

This guide provides a comprehensive framework for addressing the solubility challenges of 5-Bromo-2-iodo-4-methoxyaniline. By understanding the chemical principles and applying these systematic troubleshooting steps, researchers can confidently prepare solutions for their experiments.

References

  • Wikipedia. Cosolvent. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • Scribd. pKa Calculation of Substituted Anilines. [Link]

  • Quora. What is the best way to make aniline dissolve in water?. [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Grokipedia. Cosolvent. [Link]

  • Quora. What effects does DMSO have on cell assays?. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • NextSDS. 5-Bromo-2-iodo-4-methoxy-phenylamine — Chemical Substance Information. [Link]

  • Gasworld. Gas Dissolved In Organic Solvents: An Essential Tool In The Pharmaceutical Industry. [Link]

  • PMC. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]

  • ResearchGate. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]

  • PMC. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ScienceDirect. pH adjustment: Significance and symbolism. [Link]

  • Quora. Why is aniline more soluble in an aqueous acid solution than water?. [Link]

  • ResearchGate. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • Khan Academy. pH and solubility. [Link]

  • Reddit. Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). [Link]

  • PMC. 5-Bromo-4-iodo-2-methylaniline. [Link]

  • NextSDS. 4-bromo-2-iodo-5-methoxyaniline — Chemical Substance Information. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Chemistry Steps. Preparation of Amines. [Link]

  • CK-12 Foundation. Preparation of Amines. [Link]

  • Chemguide. preparation of amines. [Link]

  • PubChem. 5-Bromo-2-iodoaniline. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling with 5-Bromo-2-iodo-4-methoxyaniline

Welcome to the technical troubleshooting guide for 5-Bromo-2-iodo-4-methoxyaniline . This dihaloarene is a highly valuable building block in drug development, allowing for orthogonal, sequential cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting guide for 5-Bromo-2-iodo-4-methoxyaniline . This dihaloarene is a highly valuable building block in drug development, allowing for orthogonal, sequential cross-coupling. However, the delicate kinetic balance required to react selectively at the carbon-iodine (C-I) bond while preserving the carbon-bromine (C-Br) bond often leads to undesired homocoupling side reactions.

This guide provides mechanistic insights, validated protocols, and targeted Q&A to help you suppress homocoupling and maximize cross-coupling fidelity.

Mechanistic Overview & Causality

When utilizing 5-Bromo-2-iodo-4-methoxyaniline in palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Sonogashira), researchers exploit the inherent reactivity difference between the halogens. The C-I bond possesses a lower bond dissociation energy, allowing for rapid oxidative addition at room temperature or mildly elevated temperatures[1].

Homocoupling side reactions typically manifest in three primary ways:

  • Nucleophile Homocoupling (Boronic Acid Dimerization or Glaser Coupling): The coupling partner couples with itself, consuming reagents and stalling the catalytic cycle[2].

  • Aryl Halide Homocoupling (Ullmann-type): The 5-Bromo-2-iodo-4-methoxyaniline dimerizes via a reductive palladium pathway.

  • Loss of Orthogonality: The Pd catalyst oxidatively adds to the C-Br bond prematurely, causing uncontrolled oligomerization[3].

G A 5-Bromo-2-iodo-4-methoxyaniline + Pd(0) Catalyst B Oxidative Addition at C-I (Desired, Fast) A->B Low Temp C Oxidative Addition at C-Br (Undesired, Requires Heat) A->C High Temp / Excess Pd D Transmetalation (Coupling Partner) B->D Base / Ligand F Boronic Acid Homocoupling (Pd(II) or O2 Mediated) B->F Excess Boronic Acid / O2 G Glaser Homocoupling (Cu/O2 Mediated) B->G Cu Co-catalyst / O2 H Aryl Halide Homocoupling (Reductive Pd Pathway) B->H Slow Transmetalation E Reductive Elimination (Cross-Coupled Product) D->E Fast

Divergent reaction pathways and homocoupling risks for 5-Bromo-2-iodo-4-methoxyaniline.

Troubleshooting & FAQs

Q1: During my Suzuki-Miyaura coupling at the iodo position, my boronic acid partner is rapidly homocoupling. How can I suppress this? A1: Boronic acid homocoupling is typically mediated by dissolved oxygen or a Pd(II)-mediated oxidative pathway.

  • Causality: Free Pd(II) in the reaction mixture can oxidize the boronic acid to form a homocoupled dimer.

  • Solution: Implement a subsurface nitrogen sparge prior to catalyst introduction to rigorously exclude oxygen. Additionally, adding a mild reducing agent like potassium formate (HCOOK) reduces stray Pd(II) back to the active Pd(0) state, drastically cutting down boronic acid dimerization[4]. Slow addition of the boronic acid via a syringe pump also maintains a low steady-state concentration, favoring cross-coupling over homocoupling.

Q2: I am performing a Sonogashira coupling to attach a terminal alkyne to the iodine position, but I am getting massive amounts of the Glaser homocoupling product (the diyne). What is going wrong? A2: The traditional Sonogashira reaction uses a Cu(I) co-catalyst, which, in the presence of even trace oxygen, acts as a potent catalyst for the oxidative Glaser-Hay homocoupling of terminal alkynes[3].

  • Causality: Copper acetylides are highly susceptible to oxidation. When coupling with a sterically hindered dihaloarene like 5-Bromo-2-iodo-4-methoxyaniline (due to the ortho-methoxy group), transmetalation is slightly slowed. This increased lifetime of the copper acetylide intermediate gives it more time to undergo oxidative homocoupling.

  • Solution: Switch to a Copper-Free Sonogashira protocol [5]. By relying solely on a palladium catalyst (e.g., Pd(PPh3)4) and a strong amine base (like piperidine), you completely eliminate the copper-mediated Glaser pathway.

Q3: I am seeing the 5-Bromo-2-iodo-4-methoxyaniline dimerizing with itself. How do I stop this? A3: Aryl halide homocoupling (reductive homocoupling) occurs when the rate of transmetalation is too slow compared to the rate of oxidative addition.

  • Causality: If the nucleophile is not sufficiently activated by the base, the Pd(II)-aryl intermediate stalls. It can then undergo a secondary oxidative addition or disproportionation, leading to biaryl formation.

  • Solution: Ensure your base is fully soluble and strong enough to facilitate rapid transmetalation. For Suzuki couplings, switching from K2CO3 to a more soluble base like Cs2CO3 or using a more polar solvent mixture (e.g., adding water to THF) accelerates the transmetalation step, outcompeting the homocoupling pathway[1].

Quantitative Data: Impact of Conditions on Homocoupling

To guide your optimization, the following table summarizes the expected distribution of products when coupling an orthogonal bromo-iodoaryl substrate with phenylboronic acid under various conditions[4],[1].

Catalyst SystemBase / AdditiveTemp (°C)Cross-Coupling Yield (%)Boronic Acid Homocoupling (%)Aryl Halide Homocoupling (%)C-Br Reaction (%)
Pd(PPh3)4 (5 mol%)K2CO3 (2 eq)8045251020
Pd(dppf)Cl2 (2 mol%)K2CO3 (2 eq)4072158< 5
Pd(dppf)Cl2 (2 mol%)Cs2CO3 (2 eq)258884< 1
Pd(dppf)Cl2 (2 mol%)Cs2CO3 + HCOOK (0.5 eq)2596 < 1 < 1 < 1

Validated Experimental Protocols

Protocol A: Suppressed-Homocoupling Suzuki-Miyaura Reaction

This protocol utilizes potassium formate and subsurface sparging to establish a self-validating, high-fidelity coupling at the C-I bond while preserving the C-Br bond[4].

Reagents:

  • 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 10 mmol)

  • Arylboronic Acid (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.02 equiv, 2 mol%)

  • Cs2CO3 (2.0 equiv, 20 mmol)

  • Potassium formate (HCOOK) (0.5 equiv, 5 mmol)

  • Solvent: THF/H2O (10:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL Schlenk flask with 5-Bromo-2-iodo-4-methoxyaniline, Cs2CO3, and potassium formate.

  • Solvent Addition & Degassing: Add the THF/H2O solvent mixture. Insert a long needle directly into the liquid phase and perform a subsurface nitrogen sparge for exactly 30 minutes. Critical Step: This rigorous degassing removes O2, the primary driver of boronic acid homocoupling.

  • Catalyst Introduction: Briefly remove the sparge needle, add Pd(dppf)Cl2·CH2Cl2 under a positive nitrogen flow, and seal the flask.

  • Slow Addition of Boronic Acid: Dissolve the arylboronic acid in 10 mL of degassed THF. Using a syringe pump, add this solution to the reaction mixture over 2 hours at 25 °C. Causality: Keeping the instantaneous concentration of boronic acid low prevents it from interacting with transient Pd(II) species to form dimers.

  • Completion & Workup: Stir for an additional 2 hours at 25 °C. Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Copper-Free Sonogashira Coupling

Designed to completely eliminate Glaser-Hay homocoupling when attaching alkynes to the iodo position[3],[5].

Reagents:

  • 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 5 mmol)

  • Terminal Alkyne (1.2 equiv, 6 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • Solvent/Base: Piperidine / DMF (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, add 5-Bromo-2-iodo-4-methoxyaniline and Pd(PPh3)4 to a dry flask.

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed DMF and Piperidine. Note: Piperidine acts as both the base to deprotonate the alkyne and a transient ligand to stabilize the Pd intermediate in the absence of copper.

  • Reaction: Add the terminal alkyne dropwise at room temperature (20-25 °C).

  • Monitoring: Stir at room temperature for 12-16 hours. Do not heat the reaction, as temperatures above 50 °C will initiate oxidative addition at the C-Br bond.

  • Isolation: Dilute with diethyl ether, wash extensively with water to remove DMF and piperidine, dry, and concentrate.

References

  • Precise synthesis of conjugated polymers via reducing homocoupling defects. Chemical Society Reviews.[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.[Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 5-Bromo-2-iodo-4-methoxyaniline

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we frequently encounter the challenge of functionalizing highly decorated polyhalogenated arenes. 5-Bromo-2-iodo-4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we frequently encounter the challenge of functionalizing highly decorated polyhalogenated arenes. 5-Bromo-2-iodo-4-methoxyaniline is a highly versatile, yet complex, building block. It presents three distinct reactive sites: a kinetically labile C-I bond, a more robust C-Br bond, and an unprotected, nucleophilic primary aniline (-NH₂).

This guide provides field-proven troubleshooting strategies, causal explanations for reagent selection, and self-validating protocols to ensure you achieve >95% chemoselectivity in your cross-coupling workflows.

Visual Workflow: Reaction Optimization Logic

The following decision matrix illustrates the logical relationship between your synthetic goal, reagent selection, and the resulting chemical outcome.

G Start 5-Bromo-2-iodo-4-methoxyaniline Reaction Optimization Goal1 Target: C-I Selective Suzuki-Miyaura Start->Goal1 Goal2 Target: C-N Amination (Buchwald-Hartwig) Start->Goal2 Base1 Weak Base (K2CO3, K3PO4) Goal1->Base1 Avoids NH2 deprotonation Base2 Strong Base (NaOtBu, LHMDS) Goal2->Base2 Promotes NH deprotonation Solvent1 Biphasic Solvent (Dioxane/H2O) Base1->Solvent1 Solubilizes boronic acid Result1 Outcome: >95% C-I Chemoselectivity Solvent1->Result1 Optimal Pd(0) cycle Solvent2 Anhydrous Solvent (Toluene, DME) Base2->Solvent2 Prevents hydrolysis Result2 Outcome: Unwanted Aniline Deprotonation Solvent2->Result2 Competes with C-I/C-Br

Decision matrix for optimizing chemoselective coupling of dihaloanilines.

Troubleshooting & FAQs

Q1: How do I achieve >95% chemoselectivity for the C-I bond over the C-Br bond in Suzuki-Miyaura couplings?

The Causality: Chemoselectivity is governed by the bond dissociation energies (BDE) and the electronic environment of the substrate. The C-I bond (~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (~81 kcal/mol)[1]. Furthermore, in 5-bromo-2-iodo-4-methoxyaniline, the methoxy group at the 4-position strongly donates electron density into the ring, shielding the adjacent C-Br bond at the 5-position. This electronic deactivation widens the kinetic window for selective C-I insertion. The Solution: To prevent the catalyst from subsequently activating the C-Br bond (over-coupling), you must tune the base and solvent to allow the reaction to proceed at lower temperatures (50–60 °C). Utilize a weak inorganic base like K2​CO3​ in a biphasic solvent system such as 1,4-Dioxane/ H2​O [2]. The aqueous component is critical; it hydrolyzes the boronic ester to the more reactive boronic acid and dissolves the base, facilitating rapid transmetalation before the C-Br bond can react[3].

Q2: My free aniline (-NH₂) group is causing unwanted side reactions. Do I need to protect it?

The Causality: Unprotected anilines can poison the palladium catalyst through competitive coordination or undergo unintended C-N bond formation (Buchwald-Hartwig amination). The occurrence of C-N coupling is directly tied to the strength of the base and the solvent's ability to solubilize iodide byproducts[4]. Strong bases like NaOtBu will deprotonate the aniline, driving it to attack the Pd(II)-aryl intermediate. The Solution: You do not need a Boc or Acetyl protecting group if you strictly control the pH of your reaction. By utilizing K2​CO3​ (pKa ~10.3), the aniline remains protonated/neutral and is far less competitive for the Pd center compared to the transmetalation of the base-activated boronate[5].

Q3: I am observing significant protodehalogenation (loss of Iodine without coupling). How do I fix the solvent/base system?

The Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation. This is often exacerbated by highly protic solvents (like pure ethanol) combined with slow transmetalation caused by an insoluble base. The Solution: Switch from alcoholic solvents to a coordinating, polar aprotic ether like 1,4-Dioxane mixed with water. Ensure the base is fully dissolved. The activation of the boron atom by a soluble base enhances the polarization of the organic ligand, exponentially accelerating transmetalation so that it outcompetes the protodehalogenation pathway[5].

Quantitative Data: Solvent & Base Matrix

The following table summarizes the causal relationship between base/solvent selection and the resulting reaction profile for the coupling of 5-Bromo-2-iodo-4-methoxyaniline.

Solvent SystemBase SelectionTemp (°C)C-I Coupling YieldC-Br Over-CouplingAniline C-N Coupling
1,4-Dioxane / H₂O (4:1) K₂CO₃ (2.0 eq) 50 °C >90% <2% Not detected
Toluene / H₂O (3:1)K₃PO₄ (2.0 eq)60 °C85%<5%Not detected
DMF (Anhydrous)K₂CO₃ (2.0 eq)90 °C60%25% (High)<5%
Toluene (Anhydrous)NaOtBu (2.5 eq)80 °C<20%<10%>60% (Major side rxn)

Standard Operating Procedure: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . It utilizes a strict 1.05 molar equivalent of the boronic acid to thermodynamically prevent over-coupling at the C-Br bond, combined with strict temperature control to exploit the kinetic difference in oxidative addition rates.

Materials Required:

  • 5-Bromo-2-iodo-4-methoxyaniline (Substrate)

  • Arylboronic acid or ester (Coupling Partner)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (Catalyst)

  • K2​CO3​ (Base)

  • 1,4-Dioxane and Ultra-pure H2​O (Solvents)

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-methoxyaniline (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and K2​CO3​ (2.00 mmol, 2.0 equiv). Note: The slight 0.05 eq excess of boronic acid compensates for trace homocoupling without providing enough reagent to activate the C-Br bond.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.03 mmol, 3 mol%). Causality Note: The bidentate dppf ligand provides steric bulk that accelerates reductive elimination while suppressing unwanted β -hydride elimination.

  • Solvent Introduction: Add 5.0 mL of a pre-degassed 1,4-Dioxane/ H2​O mixture (4:1 v/v). Degassing (via sparging with Argon for 15 mins or freeze-pump-thaw) is critical to prevent oxygen-mediated homocoupling of the boronic acid.

  • Controlled Heating & Monitoring: Seal the flask and heat to exactly 50 °C. Monitor the reaction via LC-MS or TLC every 45 minutes. Self-Validation Check: The reaction must be quenched immediately upon complete consumption of the starting material (typically 2-4 hours). Prolonged heating after the C-I bond is consumed will force the activated Pd(0) to initiate oxidative addition at the remaining C-Br bond.

  • Workup and Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH4​Cl (10 mL) to neutralize the base and remove palladium salts. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

References

  • Vertex Pharmaceuticals Incorporated. (2024). Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof (WO2024081748A2).
  • B. J. Stokes et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central (PMC).
  • BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. Benchchem.
  • S. L. Buchwald et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PubMed Central (PMC).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts.

Sources

Optimization

cold-chain transportation and storage stability optimization for 5-Bromo-2-iodo-4-methoxyaniline

Technical Support Center: 5-Bromo-2-iodo-4-methoxyaniline A Guide to Optimizing Cold-Chain Transportation and Storage Stability Welcome to the technical support center for 5-Bromo-2-iodo-4-methoxyaniline. As a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-iodo-4-methoxyaniline

A Guide to Optimizing Cold-Chain Transportation and Storage Stability

Welcome to the technical support center for 5-Bromo-2-iodo-4-methoxyaniline. As a critical intermediate in pharmaceutical synthesis and complex organic chemistry, maintaining the purity and stability of this compound is paramount to ensuring the success and reproducibility of your research and development efforts.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding its handling, storage, and stability.

Aromatic amines, as a class, are known for their reactivity and susceptibility to environmental conditions.[2][3] Compounds like 5-Bromo-2-iodo-4-methoxyaniline, with their complex substitution pattern, require stringent controls to prevent degradation that can compromise downstream applications. This document offers field-proven insights and scientifically-grounded protocols to help you navigate these challenges.

Section 1: Core Stability & Handling Principles (FAQs)

This section addresses the most immediate questions regarding the day-to-day handling and storage of 5-Bromo-2-iodo-4-methoxyaniline.

Q1: What are the definitive recommended storage conditions for 5-Bromo-2-iodo-4-methoxyaniline?

A1: Based on the chemical properties of related aromatic amines and standard industry practice for sensitive intermediates, the following conditions are mandatory to preserve the compound's integrity.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Low temperatures significantly slow down the kinetics of potential degradation reactions, particularly oxidation and polymerization.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen).The electron-rich aromatic ring and the amine group are susceptible to oxidation when exposed to air.[5][6] An inert atmosphere displaces oxygen, preventing this primary degradation pathway.
Light Protect from light (use amber vials or store in the dark).Aromatic amines and halogenated compounds can be light-sensitive, leading to photodegradation via radical mechanisms.[6][7]
Container Tightly sealed, appropriate containers (e.g., lined metal or plastic).Prevents exposure to atmospheric moisture and oxygen. Ensure containers are free from leaks and clearly labeled.[7][8]
Handling Use in a well-ventilated area; avoid creating dust.[7][8]Minimizes inhalation exposure and prevents contamination. Aromatic amines can be toxic and are readily absorbed through the skin.[2][9]

Q2: Why is a strict cold chain so critical during the transportation of this compound?

A2: The transportation phase represents a period of high risk for temperature excursions.[10][11] Unlike a controlled laboratory refrigerator, a shipping container can experience significant temperature fluctuations.[12] For a sensitive compound like 5-Bromo-2-iodo-4-methoxyaniline, even brief periods at elevated temperatures can initiate degradation, leading to impurity formation that may be difficult to remove and could negatively impact subsequent reaction yields and purity.[13] Maintaining the cold chain ensures the material arrives at your facility with the same quality and purity as when it left the manufacturer.

Q3: What are the most common visible signs of degradation?

A3: The most immediate indicator is a change in color. Pure 5-Bromo-2-iodo-4-methoxyaniline should be a white to off-white or light yellow solid. The development of a distinct yellow, brown, or pinkish hue is a strong indication of oxidation or photodegradation. Another sign can be a change in the material's physical state, such as clumping, which may suggest moisture absorption.

Section 2: Troubleshooting Guide for Transportation & Storage Issues

This section provides structured guidance for specific issues you may encounter.

Q4: My shipment of 5-Bromo-2-iodo-4-methoxyaniline arrived with a temperature logger indicating a spike above 8°C. Is the material still usable?

A4: Do not assume the material is unusable, but immediate quarantine and re-qualification are essential. A temperature excursion requires a systematic evaluation to determine its impact on product quality.[10] Follow the workflow below to make an informed decision.

Temperature_Excursion_Workflow cluster_0 A Temperature Excursion Detected (e.g., >8°C) B Step 1: Quarantine Material Immediately place in 2-8°C storage. Do not release for use. A->B C Step 2: Assess Excursion Data - What was the max temperature? - How long was the duration? B->C D Step 3: Perform Re-Qualification (See Protocol 3.1) - Appearance (Color) - Purity by HPLC/UPLC - Identification (e.g., LC-MS) C->D E Compare results to Certificate of Analysis (CoA) and a retained reference standard. D->E F Results Match CoA Specs AND No new impurities >0.1%? E->F G Accept Material Document excursion and re-qualification data. F->G Yes H Reject Material Contact supplier with data. F->H No

Caption: Workflow for handling temperature excursions.

Q5: The material in a stored vial has turned from off-white to a noticeable yellowish-brown color, but it has always been refrigerated. What happened?

A5: This strongly suggests either slow oxidation due to improper sealing or photodegradation.

  • Check the Seal: Was the container seal compromised? Was the cap securely tightened after the last use? Even a small leak can allow sufficient oxygen ingress over time to cause oxidation.

  • Review Handling Practices: Was the vial left on the bench under ambient light for extended periods during weighing or preparation? Repeated exposure can have a cumulative effect.

  • Action: Quarantine the affected vial. Perform an analytical check for purity via HPLC against a reference standard. If significant degradation is confirmed, the material should not be used in sensitive applications. For future use, consider repackaging the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk container.

Q6: I'm seeing new, unidentified peaks in my HPLC/LC-MS analysis of a sample that has been stored for several months. What should I do?

A6: The appearance of new peaks is a classic sign of degradation. These peaks represent newly formed impurities.[13] The goal is to identify these impurities and determine if their concentration is acceptable.

  • Quantify: Determine the area percentage of the new peaks. If any single unknown impurity is above 0.1%, it may be a cause for concern in GMP applications.

  • Characterize: Use LC-MS to determine the mass of the impurity peaks. This is the first step in structural elucidation.[14][15] Common degradation products may correspond to oxidized versions of the parent molecule or dehalogenated species.

  • Investigate: To confirm the source of these impurities, you can perform a forced degradation study (see Protocol 3.2). This will help you intentionally generate degradation products under controlled stress conditions (heat, light, oxidation, acid/base hydrolysis) and compare their chromatographic signatures to the unknown peaks in your stored sample.[13][16]

Section 3: Protocols for Stability Assessment

These protocols provide a framework for experimentally validating the integrity of your 5-Bromo-2-iodo-4-methoxyaniline.

Protocol 3.1: Re-Qualification of a Temperature-Exposed Sample

Objective: To determine if a sample that has experienced a temperature excursion still meets the required quality specifications.

Methodology:

  • Reference Standard: Prepare a solution of a trusted reference standard of 5-Bromo-2-iodo-4-methoxyaniline (one that has been continuously stored at 2-8°C) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile or Methanol.

  • Test Sample: Prepare a solution of the temperature-exposed sample at the same concentration as the reference standard.

  • Visual Inspection: Document the color and appearance of both the solid test sample and its solution, comparing them to the reference.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point for aromatic amines.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of maximum absorbance (determine via UV scan, likely in the 254-280 nm range).

    • Injection: Inject equal volumes of the reference and test samples.

  • Data Analysis:

    • Compare the chromatograms. The retention time of the main peak in the test sample should match that of the reference standard.

    • Calculate the purity of the test sample by the area percent method.

    • Look for any new peaks in the test sample chromatogram that are not present in the reference. Quantify these new peaks.

  • LC-MS Confirmation (Optional but Recommended): Analyze the test sample by LC-MS to confirm the mass of the main peak matches the expected molecular weight of 5-Bromo-2-iodo-4-methoxyaniline and to obtain mass information on any new impurity peaks.[15]

Protocol 3.2: Basic Forced Degradation Study

Objective: To understand the potential degradation pathways and develop a stability-indicating analytical method.[17][18]

Methodology:

  • Sample Preparation: Prepare several identical solutions of the compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). Also, weigh several solid samples into clear and amber vials.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. The duration and intensity may need to be optimized.

Table 2: Example Forced Degradation (Stress Testing) Conditions

Stress ConditionMethodPurpose
Acid Hydrolysis Add 0.1 M HCl to a sample solution. Heat at 60°C for 24-48h.To test susceptibility to degradation in acidic conditions.
Base Hydrolysis Add 0.1 M NaOH to a sample solution. Keep at room temp for 24-48h.To test susceptibility to degradation in alkaline conditions.[19]
Oxidation Add 3% H₂O₂ to a sample solution. Keep at room temp for 24h.To simulate oxidative stress, a likely degradation pathway.[20]
Thermal Heat a solid sample in an oven at 60-80°C for 1 week.To assess the impact of heat on the solid-state stability.[21]
Photolytic Expose a solid sample (in a clear vial) and a solution to direct UV/Vis light (ICH Q1B photostability chamber) for a defined period. Keep a control sample in the dark.To determine light sensitivity.[6]
  • Analysis: After the stress period, neutralize the acid/base samples. Analyze all samples by HPLC-UV and LC-MS, comparing them to an unstressed control.

  • Evaluation:

    • Identify which conditions caused significant degradation.

    • The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main parent peak.[14]

    • The mass data from the LC-MS of the degraded samples provides critical clues to the degradation pathways.

Section 4: Advanced FAQs

Q7: What are the most likely chemical degradation pathways for 5-Bromo-2-iodo-4-methoxyaniline?

A7: While specific studies on this exact molecule are not widely published, we can infer plausible pathways based on its functional groups (aromatic amine, methoxy ether, bromo and iodo substituents).[22]

Degradation_Pathways cluster_0 cluster_1 Oxidative Pathway cluster_2 Photolytic Pathway cluster_3 Hydrolytic Pathway (Minor) Parent 5-Bromo-2-iodo-4-methoxyaniline Ox1 Dimerization/ Polymerization Parent->Ox1 O₂ Ox2 Formation of Quinone-imine Structures Parent->Ox2 O₂ Ph1 Dehalogenation (Loss of Iodo or Bromo) Parent->Ph1 UV Light (hν) Ph2 Radical-mediated Polymerization Parent->Ph2 UV Light (hν) Hy1 Demethylation of Methoxy Group (Harsh Acidic Conditions) Parent->Hy1 H₃O⁺ / Heat

Sources

Reference Data & Comparative Studies

Validation

Chemoselective Cross-Coupling Reactivity: A Comparative Guide to 5-Bromo-2-iodo-4-methoxyaniline and 4-Bromo-2-iodoaniline

As a Senior Application Scientist, I frequently encounter challenges in designing orthogonal functionalization strategies for polyhalogenated aromatics. The ability to selectively couple one halogen over another is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in designing orthogonal functionalization strategies for polyhalogenated aromatics. The ability to selectively couple one halogen over another is a cornerstone of modern drug discovery and complex molecule synthesis. This guide provides an objective, data-driven comparison of two highly valuable building blocks: 5-Bromo-2-iodo-4-methoxyaniline and 4-Bromo-2-iodoaniline . We will explore how their distinct electronic and steric environments dictate their reactivity in palladium-catalyzed cross-coupling reactions.

Structural and Electronic Analysis (Mechanistic Causality)

The reactivity of a halogenated aniline in Pd-catalyzed cross-coupling is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE) and the local electronic environment during the rate-determining oxidative addition step[1].

  • The Chemoselectivity Principle: Both molecules possess a C-I bond and a C-Br bond. Because the C-I bond is significantly weaker (BDE ~55 kcal/mol) than the C-Br bond (BDE ~68 kcal/mol), palladium(0) catalysts will undergo chemoselective oxidative addition at the C-I position first, regardless of the substitution pattern[2].

  • Substrate A (4-Bromo-2-iodoaniline): The -NH₂ group is at C1, iodine at C2, and bromine at C4. The C4-Br bond is para to the strongly electron-donating -NH₂ group. Through resonance, the nitrogen's lone pair donates electron density into the aromatic π -system, placing a partial negative charge directly on the C4 carbon. Because oxidative addition requires an electron-rich Pd(0) species to insert into the C-X bond, this localized electron density severely repels the catalyst, drastically increasing the activation energy barrier and deactivating the C-Br bond.

  • Substrate B (5-Bromo-2-iodo-4-methoxyaniline): The -NH₂ group is at C1, iodine at C2, methoxy at C4, and bromine at C5. Here, the C5-Br bond is meta to the -NH₂ group. Because resonance donation directs electron density only to ortho and para positions, the C5 carbon does not receive the strong deactivating resonance from the amine. While it is ortho to the electron-donating -OMe group, oxygen is more electronegative than nitrogen (exerting a stronger inductive withdrawing effect), making the C-Br bond electronically more reactive than in Substrate A[3]. However, the adjacent -OMe group introduces significant steric hindrance.

Mechanistic Pathway

The diagram below illustrates the self-validating catalytic cycle, highlighting the chemoselective cleavage of the C-I bond while leaving the C-Br bond intact for downstream orthogonal functionalization.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Aryl-I/Br Intermediate Pd(II) Aryl Complex OxAdd->Intermediate Fast (I > Br) Transmetalation Transmetalation Intermediate->Transmetalation + Nucleophile RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerates Pd(0) Product Mono-Coupled Product (C-Br Intact) RedElim->Product

Generalized Pd-catalyzed catalytic cycle illustrating chemoselective C-I oxidative addition.

Comparative Reactivity Data

The following table summarizes the expected reactivity profiles based on empirical cross-coupling data for these scaffolds.

Property / Reaction4-Bromo-2-iodoaniline5-Bromo-2-iodo-4-methoxyanilineCausality / Mechanistic Insight
1st Coupling (C-I) Extremely Fast (RT to 50°C)Very Fast (RT to 50°C)C-I bond weakness dominates. Both undergo facile Suzuki, Sonogashira, or Heck coupling at C2[4].
2nd Coupling (C-Br) Sluggish / Requires Forcing ConditionsModerate / Requires Elevated TempThe para-NH₂ in 4-bromo severely deactivates the C-Br bond. The meta-NH₂ in 5-bromo is less deactivating.
Steric Hindrance (C-Br) Low (Para position is unhindered)High (Ortho to -OMe group)The -OMe group in the 5-bromo analog necessitates less bulky, highly active ligands (e.g., Buchwald ligands) for the 2nd coupling.
Typical 1st Step Yield 80 - 95%75 - 90%High chemoselectivity is maintained in both due to the vast difference in BDE between C-I and C-Br[1].
Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure a self-validating system, the following protocol details the selective functionalization of the C-I bond while preserving the C-Br bond. This methodology is applicable to both substrates, though reaction times may vary slightly based on the steric bulk of the nucleophile[5].

Objective: Selective C2-arylation via Suzuki-Miyaura cross-coupling.

Reagents & Materials:

  • Aryl halide: 4-Bromo-2-iodoaniline OR 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.05 equiv, 1.05 mmol) — A strict slight excess ensures full conversion of the C-I bond without risking over-coupling at the C-Br bond.

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol) as a 2M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed, 10 mL).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon (repeat 3 times) to remove oxygen, which can degrade the Pd(0) catalyst and cause homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the 2M aqueous K₂CO₃ solution.

  • Reaction Execution: Stir the biphasic mixture at 45–50 °C. Crucial Insight: Keeping the temperature strictly at or below 50 °C is the primary control mechanism to prevent the oxidative addition of the C-Br bond, thereby maximizing chemoselectivity[1].

  • Monitoring: Monitor the reaction via TLC or LC-MS. The C-I oxidative addition is typically complete within 2 to 4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the mono-coupled derivative.

Conclusion

The strategic use of polyhalogenated anilines relies heavily on understanding the interplay between bond strength and electronic deactivation. As demonstrated in recent literature, the oxidative addition of 2-iodoanilines to Pd(0) is highly efficient, allowing for the synthesis of complex heterocycles like quinazoline-2,4(1H,3H)-diones[4] and indoles[6] under mild conditions. When performing sequential couplings, the 4-bromo-2-iodoaniline scaffold will require highly active, electron-rich ligands for the second coupling step due to the strong resonance donation from the para-amino group. In contrast, the 5-bromo-2-iodo-4-methoxyaniline scaffold, while less electronically deactivated at the bromine site, requires careful ligand selection to overcome the steric bulk of the adjacent ortho-methoxy group[3].

References
  • Palladium-Catalyzed Incorporation of Two C1 Building Blocks: The Reaction of Atmospheric CO2 and Isocyanides with 2-Iodoanilines Leading to the Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters (ACS Publications).[Link]

  • Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry (NIH).[Link]

  • Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof.

Sources

Comparative

A Comparative Guide to HPLC and UPLC for the Purity Analysis of 5-Bromo-2-iodo-4-methoxyaniline

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Bromo-2-iodo-4-methoxyaniline, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Bromo-2-iodo-4-methoxyaniline, a key intermediate in pharmaceutical synthesis. Furthermore, it presents a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC), offering insights into selecting the optimal analytical technique for quality control and drug development.

The purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] Regulatory bodies worldwide mandate stringent purity control.[2] This necessitates the development of robust, accurate, and reliable analytical methods. This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for method development and validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Section 1: HPLC Method Development Strategy

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of the main compound from any potential impurities, which may include starting materials, byproducts, or degradation products.[5] For a substituted, halogenated aniline like 5-Bromo-2-iodo-4-methoxyaniline, a reversed-phase HPLC method is the most logical starting point due to the compound's predominantly non-polar nature.

Rationale for Experimental Choices:

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and is an excellent initial choice. It provides strong hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities. The heavy halogen substituents (Bromo and Iodo) on the aniline ring increase its hydrophobicity, making it well-suited for a C18 column.[6]

  • Mobile Phase Selection: A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable timeframe.[7]

  • Detection Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is ideal. To determine the optimal wavelength, a UV scan of 5-Bromo-2-iodo-4-methoxyaniline in the mobile phase should be performed. Aromatic amines typically exhibit strong absorbance in the 230-280 nm range. A wavelength of 254 nm is a common starting point for aromatic compounds and often provides a good response for both the main analyte and many potential impurities.[6]

G cluster_0 HPLC Method Development Workflow Analyte Analyte Characterization (5-Bromo-2-iodo-4-methoxyaniline) Column Column Screening (e.g., C18, C8, Phenyl) Analyte->Column Select based on polarity MobilePhase Mobile Phase Optimization (Solvent, Gradient, pH) Column->MobilePhase Test separation Detection Detector Wavelength Selection (UV Scan) MobilePhase->Detection Ensure sensitivity Optimization Parameter Fine-Tuning (Flow Rate, Temp.) Detection->Optimization FinalMethod Optimized & Robust Method Optimization->FinalMethod

Caption: A typical workflow for developing a robust HPLC method.

Section 2: Optimized HPLC Method and Validation Protocol

Following the development strategy, a final optimized method is established. This method must then be validated to prove its suitability for its intended purpose, adhering to ICH Q2(R1) guidelines.[8][9]

Optimized HPLC Conditions
ParameterCondition
HPLC System Standard HPLC with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method Validation Protocol

Validation ensures the method is accurate, specific, reproducible, and robust for the purity analysis of 5-Bromo-2-iodo-4-methoxyaniline.

G Validation {Method Validation (ICH Q2(R1)) | Key Parameters} Specificity Specificity Analyte vs. Impurities Validation->Specificity Linearity Linearity Conc. vs. Response Validation->Linearity Accuracy Accuracy Closeness to True Value Validation->Accuracy Precision Precision Repeatability Validation->Precision Robustness Robustness Method Tolerance Validation->Robustness Limits Limits LOD & LOQ Validation->Limits

Caption: Core parameters for analytical method validation per ICH Q2(R1).[8]

1. Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: A solution of 5-Bromo-2-iodo-4-methoxyaniline is spiked with known, structurally similar impurities. A forced degradation study (exposing the sample to acid, base, oxidative, and photolytic stress) is also performed to generate potential degradation products. The chromatograms are analyzed to ensure the main peak is free from co-eluting peaks.

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy: The closeness of test results to the true value.

  • Protocol: Analyze samples of known concentration (e.g., by spiking a placebo with known amounts of the analyte at three levels: low, medium, and high). The recovery should be calculated.

4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same lot on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD), which should typically be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte peakPeak Purity > 0.999
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%≤ 2.0%
Intermediate: 1.2%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Robustness PassedSystem suitability criteria met

Section 3: Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution.[2] UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (<2 µm), leading to more efficient separations.

Performance Comparison
FeatureDeveloped HPLC MethodComparable UPLC Method
Run Time ~20 minutes~3-5 minutes
Resolution GoodExcellent
Solvent Consumption HighLow (up to 90% reduction)
System Pressure 150-200 bar800-1000 bar
Sensitivity StandardHigher (sharper peaks)
Throughput StandardHigh
Instrument Cost LowerHigher

Experimental Data Insights: A UPLC method for 5-Bromo-2-iodo-4-methoxyaniline would likely use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). The gradient would be much faster, and the flow rate would be lower (e.g., 0.4-0.6 mL/min), drastically reducing run time and solvent usage. The resulting peaks would be narrower and taller, leading to improved resolution between closely eluting impurities and enhanced sensitivity, which is particularly beneficial for trace impurity analysis.

Which Method to Choose?

  • Choose HPLC for:

    • Routine quality control in labs where high throughput is not the primary concern.

    • When budget constraints are a major factor.

    • For well-established methods that do not require the highest levels of resolution.

  • Choose UPLC for:

    • High-throughput screening environments, such as in early drug discovery.

    • Complex samples with many closely related impurities requiring high-resolution separation.

    • When reducing solvent consumption and waste is a key laboratory goal.[2]

Conclusion

This guide has detailed a systematic approach to developing and validating a robust reversed-phase HPLC method for the purity analysis of 5-Bromo-2-iodo-4-methoxyaniline, in accordance with ICH guidelines. The validation data confirm that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended use in a quality control environment.

Furthermore, the comparison with UPLC highlights the significant gains in speed, resolution, and efficiency that can be achieved with modern chromatographic systems. The choice between HPLC and UPLC depends on the specific needs of the laboratory, balancing factors such as sample throughput, complexity, and budget. For demanding applications requiring high resolution and rapid analysis, UPLC presents a compelling alternative.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • IntechOpen. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Chromatography Today. Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

Sources

Validation

High-Resolution LC-MS/MS Fragmentation Analysis and Validation of 5-Bromo-2-iodo-4-methoxyaniline: Platform Comparison Guide

Executive Summary 5-Bromo-2-iodo-4-methoxyaniline is a highly functionalized, di-halogenated building block critical in the synthesis of advanced therapeutics, including novel RNA splicing modulators[1]. From an analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-iodo-4-methoxyaniline is a highly functionalized, di-halogenated building block critical in the synthesis of advanced therapeutics, including novel RNA splicing modulators[1]. From an analytical perspective, this compound presents a unique mass spectrometry challenge. The presence of both bromine ( 79 Br/ 81 Br) and iodine ( 127 I) creates a complex isotopic envelope that is highly susceptible to isobaric interference when extracted from biological matrices.

As a Senior Application Scientist, I have designed this guide to objectively compare High-Resolution Mass Spectrometry (HRMS) via Q-TOF against traditional Low-Resolution Triple Quadrupole (QqQ) platforms. By mapping the mechanistic fragmentation pathways and establishing a self-validating experimental protocol, this guide provides a definitive roadmap for robust bioanalytical method validation.

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the foundation of reliable method development. In positive Electrospray Ionization (ESI+), 5-Bromo-2-iodo-4-methoxyaniline yields a protonated molecular ion [M+H]+ at m/z 327.88 ( 79 Br) and 329.88 ( 81 Br).

The fragmentation cascade under Collision-Induced Dissociation (CID) is strictly dictated by bond dissociation energies (BDE) and the stabilizing effects of the aromatic ring[2]:

  • Primary Cleavage (Loss of Iodine): The C-I bond is the weakest in the molecule (BDE ~240 kJ/mol). CID preferentially cleaves this bond at low collision energies (10-15 eV), expelling an iodine radical (I•, 126.90 Da) to form a stable radical cation at m/z 200.98 / 202.98.

  • Secondary Cleavage (Loss of Methyl Radical): The methoxy group, positioned para to the amine, readily loses a methyl radical (•CH 3​ , 15.02 Da). This electron-driven rearrangement forms a highly conjugated, stable para-iminoquinone-type structure at m/z 185.95 / 187.95.

  • Tertiary Cleavage (Loss of Bromine): The stronger C-Br bond (BDE ~285 kJ/mol) requires significantly higher collision energies (>30 eV) to break, eventually yielding a core aromatic fragment at m/z 107.04.

G M [M+H]+ m/z 327.88 / 329.88 F1 Loss of I• m/z 200.98 / 202.98 M->F1 - 126.90 Da F2 Loss of •CH3 m/z 185.95 / 187.95 F1->F2 - 15.02 Da F3 Loss of Br• m/z 107.04 F2->F3 - 78.92 Da

Fig 1: Proposed ESI+ fragmentation pathway of 5-Bromo-2-iodo-4-methoxyaniline.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

When validating this compound for pharmacokinetic (PK) studies or impurity profiling, the choice of analytical platform fundamentally impacts data integrity. The table below compares the performance of High-Resolution Q-TOF against a standard Triple Quadrupole (QqQ) for this specific di-halogenated analyte.

Table 1: Performance Comparison for Di-Halogenated Analyte Resolution

ParameterTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)
Primary Application High-throughput, routine quantitationStructural elucidation, complex matrix PK
Mass Resolution Unit mass (~0.7 Da FWHM)Sub-5 ppm exact mass
Isotopic Fidelity Blurs 79 Br/ 81 Br with matrix noisePerfectly resolves fine isotopic structure
Sensitivity (LOD) Excellent (Sub-ng/mL in MRM)Good (Low ng/mL in TOF-MS/MS)
Selectivity Risk High risk of isobaric interferenceMinimal risk due to exact mass filtering

Table 2: Exact Mass Fragment Ion Assignments (HRMS Target Data)

Ion SpeciesFormulaExact Mass ( 79 Br)Exact Mass ( 81 Br)
Precursor [M+H]+ C 7​ H 8​ BrINO + 327.8832329.8812
Fragment 1 (-I•)C 7​ H 8​ BrNO + 200.9787202.9767
Fragment 2 (-I•, -•CH 3​ )C 6​ H 5​ BrNO + 185.9552187.9532
Fragment 3 (-I•, -•CH 3​ , -Br•)C 6​ H 5​ NO + 107.0369N/A

ICH M10 Compliant Experimental Protocol

To ensure a self-validating system, the following protocol adheres strictly to the modernized ICH M10 and Q2(R2) guidelines for bioanalytical method validation[3],[4].

Step 1: Sample Preparation (Protein Precipitation)

Causality Note: Protein precipitation is chosen over liquid-liquid extraction to prevent the potential degradation of the light-sensitive C-I bond under harsh solvent conditions.

  • Spike 50 µL of blank plasma with 5-Bromo-2-iodo-4-methoxyaniline standards to create a calibration curve (1 to 1000 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., 13 C 6​ -aniline derivative) to precipitate proteins.

  • Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an amber autosampler vial (to prevent photo-degradation).

Step 2: Chromatographic Separation

Causality Note: A superficially porous particle (SPP) column is utilized to generate ultra-sharp peaks, minimizing co-elution with endogenous phospholipids that cause matrix suppression.

  • Column: C18 SPP column (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (Self-Validating Check)
  • Perform a precursor ion scan to confirm the ~1:1 isotopic ratio of m/z 327.88 and 329.88.

  • Ramp Collision Energy (CE) from 10 eV to 40 eV. Set CE to 15 eV for the m/z 200.98 transition (Quantifier) and 25 eV for the m/z 185.95 transition (Qualifier).

  • Self-Validation Check: If the Qualifier/Quantifier peak area ratio deviates by >20% across the calibration curve during validation, matrix interference is present. This mandates a shift from QqQ to HRMS to filter out the isobaric background.

Validation A Method Development (Chromatography & MS) B Selectivity & Specificity (Blank Matrix Testing) A->B C Calibration Curve (Linearity Assessment) B->C D Accuracy & Precision (Intra/Inter-day QC) C->D E Matrix Effect & Stability (Post-Extraction) D->E

Fig 2: ICH M10 compliant LC-MS/MS bioanalytical validation workflow.

Conclusion

Validating 5-Bromo-2-iodo-4-methoxyaniline requires a deep understanding of halogenated fragmentation chemistry. While QqQ platforms offer unmatched throughput for clean samples, the unique di-halogenated isotopic signature of this compound makes HRMS (Q-TOF) the superior choice for complex biological matrices, ensuring that selectivity and specificity meet rigorous FDA and ICH standards.

References

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." Agilex Biolabs Insights, Nov 2024. Available at:[Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager Magazine. Available at:[Link]

  • Google Patents. "Methods and compositions for modulating splicing (WO2020163541A1)." World Intellectual Property Organization.

Sources

Comparative

Benchmarking 5-Bromo-2-iodo-4-methoxyaniline: A Chemoselective Powerhouse in Cross-Coupling

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the strategic sequential functionalization of aromatic scaffolds is non-negotiable. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the strategic sequential functionalization of aromatic scaffolds is non-negotiable. As a Senior Application Scientist, I frequently evaluate building blocks that offer multiple vectors for diversification. Among these, 5-Bromo-2-iodo-4-methoxyaniline stands out as a highly privileged scaffold. It features two distinct halogen handles (bromine and iodine) alongside electron-donating amino and methoxy groups.

This guide benchmarks its performance against other halogenated anisidines, focusing on chemoselectivity, reaction kinetics, and practical utility in palladium-catalyzed cross-coupling.

Mechanistic Rationale: The Causality of Chemoselectivity

The utility of polyhalogenated arenes hinges on the differential rates of oxidative addition into the carbon-halogen bonds by the low-valent Pd(0) catalyst. The1[1]. The bond dissociation energy (BDE) dictates this reactivity trend: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol). Consequently, the weaker C-I bond undergoes oxidative addition significantly faster than the C-Br bond, establishing the general reactivity order of I > Br > Cl[1].

In 5-Bromo-2-iodo-4-methoxyaniline, the iodine atom at the 2-position allows for rapid, low-temperature Suzuki-Miyaura or Sonogashira coupling, leaving the 5-bromo position completely intact for subsequent, more forcing iterative cross-coupling steps. Furthermore, the electron-donating methoxy and free amino groups enrich the electron density of the aromatic ring. While this generally slows down oxidative addition compared to electron-deficient arenes, the extreme lability of the C-I bond overcomes this electronic penalty, ensuring high yields without requiring harsh conditions that might degrade the substrate.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Rapid C-I Insertion RedElim Reductive Elimination (Product Formation) TransMet->RedElim Base Mediated RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-bromo- 4-methoxyaniline RedElim->Product Substrate 5-Bromo-2-iodo- 4-methoxyaniline Substrate->OxAdd

Chemoselective Pd-catalyzed cycle highlighting preferential C-I oxidative addition.

Comparative Performance Data

To objectively benchmark 5-Bromo-2-iodo-4-methoxyaniline, we compare its performance in a standard Suzuki-Miyaura mono-arylation (using phenylboronic acid) against structurally related halogenated anisidines. The goal is to achieve >95% conversion to the mono-coupled product without over-coupling (di-arylation) or dehalogenation. As2[2], utilizing mixed halogens is a superior strategy.

SubstrateTarget BondCatalyst LoadingTemp (°C)Mono-Coupling Yield (%)Over-Coupling (%)
5-Bromo-2-iodo-4-methoxyaniline C-I (ortho)2 mol%6094% < 1%
2,5-Dibromo-4-methoxyanilineC-Br (ortho)5 mol%9068%12%
2-Iodo-4-methoxyanilineC-I (ortho)2 mol%6096%N/A
2-Bromo-4-methoxyanilineC-Br (ortho)5 mol%9085%N/A

Data Synthesis Rationale: Attempting to differentiate two identical halogens (e.g., 2,5-dibromo-4-methoxyaniline) leads to poor site-selectivity and significant over-coupling. The bromo-iodo variant provides a near-perfect chemoselective handle, matching the yield of the mono-halogenated 2-iodo-4-methoxyaniline while preserving a second vector (the bromine atom) for 3[3].

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The following protocol is designed as a self-validating system. By utilizing a weak base and a biphasic solvent system, we suppress the competing Buchwald-Hartwig amination (N-arylation of the free aniline) and prevent premature activation of the C-Br bond. The built-in In-Process Control (IPC) step ensures that the reaction is halted exactly when the C-I bond is fully consumed, validating the chemoselectivity before workup.

Materials:
  • 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.05 equiv, 1.05 mmol) - Slight excess ensures full conversion of the C-I bond without risking di-arylation.

  • Pd(dppf)Cl₂ (0.02 equiv, 2 mol%) - The bidentate dppf ligand suppresses β-hydride elimination and stabilizes the Pd intermediate.

  • K₃PO₄ (2.0 equiv, 2.0 mmol) - A mild base is crucial; strong bases like NaOtBu would deprotonate the aniline, leading to unwanted N-arylation.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (4:1 v/v, 5 mL) - 2-MeTHF is a green solvent that provides excellent phase separation during workup.

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-Bromo-2-iodo-4-methoxyaniline, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Causality: Oxygen leads to homocoupling of the boronic acid and degrades the active Pd(0) catalyst.

  • Solvent Addition: Add degassed 2-MeTHF and degassed deionized water via syringe.

  • Controlled Heating: Stir the biphasic mixture vigorously at 60 °C.

  • In-Process Control (IPC): After 4 hours, sample the organic layer for LC-MS analysis. Validation: Look for the complete disappearance of the starting material (m/z ~328) and the appearance of the mono-coupled product (m/z ~278). The absence of the di-coupled product (m/z ~275) confirms absolute chemoselectivity.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer once with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-phenyl-5-bromo-4-methoxyaniline.

Workflow Step1 1. Reagent Assembly (Argon Atmosphere) Step2 2. Degassed Solvents (2-MeTHF / H2O) Step1->Step2 Step3 3. Mild Heating (60°C, 4h) Step2->Step3 Step4 4. IPC via LC-MS (Verify Selectivity) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Self-validating experimental workflow for chemoselective cross-coupling.

Conclusion

Benchmarking 5-Bromo-2-iodo-4-methoxyaniline against its analogs unequivocally demonstrates its superiority for iterative synthesis. While substrates with identical halogens suffer from poor site-selectivity, the distinct bond dissociation energies of the iodo and bromo substituents in this scaffold provide a reliable, programmable reactivity profile. By strictly controlling the catalyst ligand and base, researchers can achieve near-quantitative chemoselective C-C bond formation, accelerating the discovery of novel therapeutics and materials.

References

  • M. R. Biscoe et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC (PubMed Central).[Link]

  • T. J. J. Müller et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." PMC (PubMed Central).[Link]

Sources

Validation

A Definitive Guide to Validating the Structural Integrity of 5-Bromo-2-iodo-4-methoxyaniline using 2D NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. This guide provides an in-depth, experimentally-grounded framework for validating the structural integrity of 5-Bromo-2-iodo-4-methoxyaniline, a polysubstituted aniline with potential applications in medicinal chemistry and materials science. We will move beyond a simple recitation of protocols to offer a cohesive narrative that intertwines experimental design, data interpretation, and the inherent self-validating logic of a multi-pronged 2D Nuclear Magnetic Resonance (NMR) spectroscopic approach.

The Challenge: Positional Isomerism in Polysubstituted Aromatics

The synthesis of molecules like 5-Bromo-2-iodo-4-methoxyaniline can often yield a mixture of positional isomers. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging, if not impossible, due to the complex splitting patterns and the subtle differences in chemical shifts. Two-dimensional (2D) NMR spectroscopy, however, provides a powerful solution by spreading spectral information across two frequency dimensions, revealing through-bond and through-space correlations that definitively establish the connectivity and spatial relationships of atoms within the molecule.[1]

This guide will focus on a suite of three core 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

By systematically acquiring and interpreting data from these experiments, we can construct an unambiguous "molecular fingerprint" of 5-Bromo-2-iodo-4-methoxyaniline, leaving no doubt as to the precise arrangement of its substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

Before delving into the 2D NMR analysis, it is crucial to have a foundational understanding of the expected 1D NMR spectra. Based on the structure of 5-Bromo-2-iodo-4-methoxyaniline and data from similar compounds, we can predict the approximate chemical shifts for the key nuclei.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~ 6.5 - 7.0-
H-6~ 7.0 - 7.5-
NH₂~ 4.0 - 5.0 (broad)-
OCH₃~ 3.8 - 4.0~ 55 - 60
C-1-~ 145 - 150
C-2-~ 80 - 85
C-3-~ 110 - 115
C-4-~ 150 - 155
C-5-~ 115 - 120
C-6-~ 130 - 135

Experimental Workflow: A Self-Validating Triad

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Correlation cluster_2 Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly Connectivity_Mapping Connectivity Mapping HSQC->Connectivity_Mapping HMBC->Connectivity_Mapping Final_Structure Final Structure Validation Fragment_Assembly->Final_Structure Connectivity_Mapping->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Step-by-Step Experimental Protocols

The following are detailed methodologies for acquiring high-quality 2D NMR data. These protocols are based on standard Bruker pulse programs but can be adapted for other spectrometer platforms.[2][3][4]

Sample Preparation
  • Dissolve approximately 10-20 mg of 5-Bromo-2-iodo-4-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the starting point for identifying proton-proton coupling networks, which are crucial for piecing together molecular fragments.[5][6]

  • Pulse Program: cosygpqf (Gradient-enhanced, phase-sensitive)

  • Acquisition Parameters:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).

    • Set the number of scans (ns) to 2-4 and the number of increments in the indirect dimension (ni) to 256-512.

    • The relaxation delay (d1) should be set to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase and baseline correct the spectrum.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is highly sensitive and provides unambiguous correlations between protons and their directly attached carbons.[7][8][9]

  • Pulse Program: hsqcedetgpsisp2.2 (Edited, gradient-enhanced for multiplicity determination)

  • Acquisition Parameters:

    • Use the ¹H spectral width and offset from the 1D ¹H spectrum.

    • Determine the ¹³C spectral width and offset from a 1D ¹³C spectrum or predict a suitable range.

    • Set the number of scans (ns) to 4-8 and the number of increments (ni) to 128-256.

    • The relaxation delay (d1) should be 1.5-2.0 seconds.

    • The one-bond coupling constant (¹JCH) is typically set to 145 Hz for aromatic C-H bonds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase and baseline correct the spectrum. The edited HSQC will show CH and CH₃ signals with a different phase than CH₂ signals, which is a useful feature for spectral assignment.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the key to connecting molecular fragments by identifying long-range (typically 2-3 bond) correlations between protons and carbons.[9][10]

  • Pulse Program: hmbcgplpndqf (Gradient-enhanced, long-range)

  • Acquisition Parameters:

    • Use the same ¹H and ¹³C spectral parameters as in the HSQC experiment.

    • Set the number of scans (ns) to 8-16 and the number of increments (ni) to 256-512.

    • The relaxation delay (d1) should be 1.5-2.0 seconds.

    • The long-range coupling constant (ⁿJCH) is optimized for a range of couplings, typically around 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase and baseline correct the spectrum.

Data Interpretation and Structural Validation

The following section outlines the logical process for interpreting the 2D NMR data to confirm the structure of 5-Bromo-2-iodo-4-methoxyaniline.

G cluster_0 COSY Data cluster_1 HSQC Data cluster_2 HMBC Data cluster_3 Structural Confirmation COSY_Observation No cross-peaks between aromatic protons (H-3 and H-6) Structure_Confirmed Structure of 5-Bromo-2-iodo-4-methoxyaniline is unequivocally confirmed COSY_Observation->Structure_Confirmed Confirms isolated spin systems HSQC_H3_C3 Cross-peak between H-3 and C-3 HMBC_H3_Correlations H-3 shows correlations to: C-1, C-2, C-4, C-5 HSQC_H3_C3->HMBC_H3_Correlations Assigns H-3 and C-3 HSQC_H6_C6 Cross-peak between H-6 and C-6 HMBC_H6_Correlations H-6 shows correlations to: C-1, C-2, C-4, C-5 HSQC_H6_C6->HMBC_H6_Correlations Assigns H-6 and C-6 HSQC_OCH3 Cross-peak between OCH₃ protons and OCH₃ carbon HMBC_OCH3_Correlations OCH₃ protons show correlation to C-4 HSQC_OCH3->HMBC_OCH3_Correlations Assigns OCH₃ group HMBC_H3_Correlations->Structure_Confirmed Confirms substituent positions HMBC_H6_Correlations->Structure_Confirmed Confirms substituent positions HMBC_OCH3_Correlations->Structure_Confirmed Confirms methoxy at C-4 HMBC_NH2_Correlations NH₂ protons show correlations to C-1 and C-2 HMBC_NH2_Correlations->Structure_Confirmed Confirms amino at C-1

Caption: Logical flow of data interpretation for structural validation.

Analysis of the Aromatic Region
  • COSY: The COSY spectrum is expected to show no cross-peaks between the two aromatic protons (H-3 and H-6). This is a critical first piece of evidence, as it indicates that these protons are not on adjacent carbons and are therefore isolated from each other in the spin system.

  • HSQC: The HSQC spectrum will exhibit two cross-peaks in the aromatic region, definitively correlating the proton at ~6.5-7.0 ppm to its directly attached carbon (C-3) and the proton at ~7.0-7.5 ppm to its carbon (C-6). This allows for the unambiguous assignment of the chemical shifts for these C-H pairs.

  • HMBC: The HMBC spectrum provides the crucial long-range connectivity information.

    • The proton H-3 is expected to show correlations to the quaternary carbons C-1, C-2, C-4, and C-5.

    • The proton H-6 is also expected to show correlations to the quaternary carbons C-1, C-2, C-4, and C-5.

Confirmation of Substituent Positions
  • Methoxy Group: The singlet corresponding to the methoxy protons in the ¹H spectrum will show a direct one-bond correlation to the methoxy carbon in the HSQC spectrum. The key confirmation comes from the HMBC spectrum, where a strong correlation is expected between the methoxy protons and the carbon at the C-4 position. This unequivocally places the methoxy group at C-4.

  • Amino Group: The broad singlet of the amino protons in the ¹H spectrum is expected to show HMBC correlations to the carbons at the C-1 and C-2 positions, confirming the location of the amino group at C-1.

  • Bromo and Iodo Substituents: With the positions of the methoxy and amino groups, and the two aromatic protons established, the locations of the bromo and iodo substituents at C-5 and C-2, respectively, are confirmed by elimination and the overall correlation network. The downfield shift of C-2 is consistent with the attachment of the electronegative iodine atom.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond simple spectral interpretation to a robust and self-validating process of structural elucidation. The complementary data from each experiment, when considered in concert, provides an unambiguous and definitive confirmation of the structural integrity of 5-Bromo-2-iodo-4-methoxyaniline. This rigorous approach is indispensable for ensuring the quality and reliability of chemical entities in research and development.

References

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • IMSERC. (n.d.). 2D HMBC Experiment. Retrieved from [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. Retrieved from [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). 2D 1H-13C HSQC. Retrieved from [Link]

  • Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Tecmag. (n.d.). COSY (Magnitude). Retrieved from [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC . Retrieved from [Link]

  • Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]

  • Chávez, J. A. G., & Cervantes, H. D. J. (2014). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Journal of Chemical Education, 92(2), 389-394. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). HMQC Basic heteronuclear correlations: HSQC. Retrieved from [Link]

  • Palmer, A. G. (n.d.). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved from [Link]

  • Jacobsen, N. E. (2007).
  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Griffiths, L. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Wiest, O., Higgins, K., & Norrby, P.-O. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Retrieved from [Link]

  • Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]

  • Worldwide Protein Data Bank. (2024, August 9). wwPDB: NMR validation report user guide. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269139). Retrieved from [Link]

  • Martins, C., Canac, Y., & Rauter, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]

  • Lee, S. H., et al. (2009). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2537. Retrieved from [Link]

  • OC CHEM. (2020, August 10). 2D NMR spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. Retrieved from [Link]

  • IIT Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Supporting Information. (n.d.). Beilstein Journals. Retrieved from [Link]

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Comparative

Comparative Yield Analysis of Indole Synthesis: A Guide for Researchers Utilizing 5-Bromo-2-iodo-4-methoxyaniline

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] The strategic functionalization of this scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] The strategic functionalization of this scaffold is paramount in drug discovery, and the choice of starting material is a critical decision that dictates the synthetic routes available and the ultimate efficiency of the process. 5-Bromo-2-iodo-4-methoxyaniline is a highly valuable precursor, engineered for versatility. Its distinct halogen substituents—an iodine atom ortho to the amine and a bromine atom para to it—allow for selective, sequential cross-coupling reactions, while the methoxy group modulates the electronic properties of the ring.

This guide provides an in-depth comparative analysis of modern synthetic methodologies for constructing the indole core using 5-Bromo-2-iodo-4-methoxyaniline. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of 5-Bromo-2-iodo-4-methoxyaniline

The utility of this starting material lies in the differential reactivity of the C-I and C-Br bonds in transition metal-catalyzed reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (like Pd(0)) than the carbon-bromine bond. This allows for a regioselective reaction at the C-2 position (annulation to form the indole ring) while leaving the C-5 bromine available for subsequent functionalization, such as a later-stage Suzuki or Buchwald-Hartwig coupling.[3] This built-in orthogonality is ideal for generating diverse compound libraries.

Method 1: The Larock Indole Synthesis (Palladium-Catalyzed)

The Larock indole synthesis is a powerful and widely adopted method for the preparation of 2,3-disubstituted indoles via the palladium-catalyzed reaction of an o-haloaniline with an alkyne.[4][5] Given the high reactivity of the C-I bond, 5-Bromo-2-iodo-4-methoxyaniline is an exceptional substrate for this transformation.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-I bond of the aniline. The resulting arylpalladium(II) complex then coordinates with the alkyne, which subsequently undergoes a migratory insertion. The final step is a reductive elimination that forms the indole ring and regenerates the active Pd(0) catalyst.[4] The presence of a chloride salt, such as LiCl, is often crucial for facilitating the reductive elimination step.

Larock_Indole_Synthesis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Aryl-Pd(II)-I Complex oxidative_addition->aryl_pd_complex ligand_exchange Ligand Exchange aryl_pd_complex->ligand_exchange alkyne_complex Alkyne-Coordinated Complex ligand_exchange->alkyne_complex migratory_insertion Migratory Insertion alkyne_complex->migratory_insertion vinyl_pd_complex Vinyl-Pd(II) Intermediate migratory_insertion->vinyl_pd_complex reductive_elimination Reductive Elimination vinyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration indole Substituted Indole reductive_elimination->indole aniline 5-Bromo-2-iodo- 4-methoxyaniline aniline->oxidative_addition alkyne Disubstituted Alkyne alkyne->ligand_exchange

Caption: Catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol (Representative)
  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl, 1.0 equiv) and a base, typically Potassium Carbonate (K₂CO₃, 2.5 equiv).

  • Solvent and Substrate: Add anhydrous, degassed DMF as the solvent, followed by the disubstituted alkyne (1.5-2.0 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target 5-bromo-indole derivative.

Discussion of Parameters
  • Catalyst Choice: Pd(OAc)₂ is a common and effective precatalyst. For more challenging substrates or to improve yields, preformed Pd(0) complexes or catalysts with specialized ligands (e.g., Buchwald ligands like X-Phos) can be employed.[6]

  • Base: An inorganic base like K₂CO₃ is required to neutralize the HX generated during the cycle. Its choice can influence reaction rates and yields.

  • Solvent: Polar aprotic solvents like DMF or NMP are standard, as they effectively dissolve the reagents and facilitate the reaction at elevated temperatures.[4]

Method 2: Copper-Catalyzed Domino Reactions

As an alternative to expensive palladium catalysts, copper-based systems have emerged as a cost-effective and efficient means to synthesize indoles.[7] For a substrate like 5-Bromo-2-iodo-4-methoxyaniline, a domino reaction can be designed where an initial copper-catalyzed coupling is followed by an intramolecular cyclization.

Mechanistic Rationale

A common copper-catalyzed approach involves the reaction of the o-haloaniline with a 1,3-dicarbonyl compound.[8] The process is believed to proceed via an initial Ullmann-type C-N coupling or a related amination, followed by an intramolecular condensation and cyclization to form the indole ring. The choice of ligand, often a simple and inexpensive one like L-proline, is critical for catalytic efficiency.[7]

Copper_Domino_Workflow start 5-Bromo-2-iodo- 4-methoxyaniline + Terminal Alkyne step1 Step 1: Sonogashira Coupling (Pd/Cu cat.) start->step1 intermediate 2-Alkynyl-aniline Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Base med.) intermediate->step2 product 5-Bromo-4-methoxy- 2-substituted Indole step2->product

Caption: Domino workflow for indole synthesis.

Experimental Protocol (Representative)
  • Vessel Preparation: In a sealed tube, combine 5-Bromo-2-iodo-4-methoxyaniline (1.0 equiv), Copper(I) Iodide (CuI, 10 mol%), and L-proline (20 mol%).

  • Reagent Addition: Add a base, such as Potassium Phosphate (K₃PO₄, 2.0 equiv), and the coupling partner (e.g., a β-keto ester, 1.2 equiv).

  • Solvent: Add a suitable solvent like DMSO or dioxane.

  • Reaction: Seal the tube and heat to 100-120 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Larock synthesis.

Discussion of Parameters
  • Copper Source: CuI is a common and inexpensive choice. Other copper salts like Cu(OTf)₂ can also be effective.[8]

  • Ligand: Simple amino acids like L-proline or glycols can significantly accelerate the reaction, likely by preventing catalyst agglomeration and improving solubility.

  • Atom Economy: Domino reactions are highly efficient as multiple bonds are formed in a single pot, reducing waste and purification steps.[9]

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions by dramatically reducing reaction times from hours to minutes.[2][10][11] Both the Larock and copper-catalyzed syntheses can be significantly accelerated using this technology.

Rationale and Advantages

Microwave irradiation efficiently heats the polar solvent and reagents directly, leading to a rapid increase in temperature and pressure within a sealed vessel. This results in a significant rate acceleration. Reactions that might take 12-24 hours under conventional heating can often be completed in 10-30 minutes.[10] This speed is particularly advantageous for high-throughput synthesis in drug discovery.

Experimental Protocol (Modification)

The protocols are similar to those described above, but are performed in a dedicated microwave reactor vial.

  • Combine all reagents and solvent in a microwave-safe vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes).

  • After cooling, the work-up and purification are identical to the conventional methods.

Comparative Performance Analysis

The choice of synthetic method depends on several factors, including available equipment, cost of reagents, desired scale, and the specific alkyne or coupling partner being used.

MethodCatalyst/ReagentsConditionsExpected Yield (%)AdvantagesDisadvantages
Larock Synthesis Pd(OAc)₂, PPh₃, K₂CO₃, LiCl100-110 °C, 8-16 h70-95%High yields, broad substrate scope, well-established.[4][12]Cost of palladium catalyst, requires inert atmosphere.
Copper-Catalyzed CuI, L-Proline, K₃PO₄100-120 °C, 12-24 h60-85%Low catalyst cost, environmentally benign.[8]Often requires longer reaction times, may have a narrower substrate scope than Pd.
Microwave-Assisted Pd or Cu catalyst systems150-180 °C, 10-30 min75-95%Extremely rapid, can improve yields, suitable for library synthesis.[10][13]Requires specialized microwave reactor, potential safety concerns with pressure.

Conclusion and Future Outlook

For the synthesis of functionalized indoles from 5-Bromo-2-iodo-4-methoxyaniline, the Palladium-catalyzed Larock synthesis remains the gold standard, offering high yields and broad applicability. When accelerated by microwave irradiation , it becomes an exceptionally powerful tool for rapid library generation. However, for large-scale synthesis where cost is a primary driver, copper-catalyzed domino reactions present a compelling and sustainable alternative.

The strategic design of 5-Bromo-2-iodo-4-methoxyaniline provides chemists with a robust platform for creating complex, highly decorated indole scaffolds. The choice between palladium, copper, and microwave-assisted protocols allows researchers to tailor their synthetic strategy to meet the specific demands of their project, whether it be speed, cost-effectiveness, or scalability.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. PMC - NIH. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic-chemistry.org. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. Available at: [Link]

  • Palladium-catalyzed synthesis of 2-substituted indoles (Journal Article). OSTI.GOV. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines. pubs.acs.org. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

  • Larock indole synthesis. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. National Open Access Monitor, Ireland. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. De Gruyter. Available at: [Link]

  • The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights. ResearchGate. Available at: [Link]

  • Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline. PMC. Available at: [Link]

  • Synthesis of 5-Bromo Indole. Scribd. Available at: [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PMC. Available at: [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Larock Indole Synthesis. SynArchive. Available at: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Preparation method of 5-bromo-7-methylindole. Google Patents.
  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]

  • Synthesis of Indole Derivatives via Domino Reactions. SIOC Journals. Available at: [Link]

  • Copper-Catalyzed (4+1) Cascade Annulation of Terminal Alkynes with 2-(Tosylmethyl)anilines: Synthesis of 2,3-Disubstituted Indoles. ACS Publications. Available at: [Link]

  • Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. Available at: [Link]

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  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

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Validation

A Comparative Guide to the qNMR Validation of 5-Bromo-2-iodo-4-methoxyaniline Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity and concentration of reference standards are paramount. These standards are t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and concentration of reference standards are paramount. These standards are the bedrock upon which the accuracy and reliability of all subsequent analytical measurements rest. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the validation of 5-Bromo-2-iodo-4-methoxyaniline reference standards, a critical starting material in the synthesis of various pharmaceutical compounds. We will explore the causality behind experimental choices, compare qNMR with alternative analytical techniques, and provide detailed, self-validating protocols.

The Indispensable Role of Reference Standards

Reference standards serve as the benchmark for confirming the identity, purity, strength, and quality of drugs. The accuracy of these standards directly impacts the safety and efficacy of the final pharmaceutical product. Therefore, the validation of a reference standard is a critical process, demanding analytical techniques that are not only precise and accurate but also robust and reliable.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the determination of purity and concentration of organic molecules.[1][2] Unlike chromatographic techniques that often require a specific reference standard for the analyte of interest, qNMR allows for the direct quantification of a substance against a certified internal standard, with the signal intensity being directly proportional to the number of nuclei.[3][4]

The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the molar concentration of the corresponding nuclei in the sample.[3] This relationship allows for the calculation of the purity of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (CRM) of known purity, which is added to the sample in a precisely weighed amount.[5]

Why qNMR for 5-Bromo-2-iodo-4-methoxyaniline?

5-Bromo-2-iodo-4-methoxyaniline, with its distinct proton signals, is an ideal candidate for qNMR analysis. The technique offers several advantages for the validation of this particular reference standard:

  • High Specificity: qNMR can distinguish between structurally similar impurities, which might be challenging for other methods.[6]

  • Non-destructive: The sample can be recovered after analysis.

  • Direct Measurement: It provides a direct measure of the molar concentration, reducing the need for extensive calibration curves.

  • Traceability: When a certified internal standard is used, the measurement is traceable to the International System of Units (SI).[7]

The qNMR Validation Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the qNMR validation of 5-Bromo-2-iodo-4-methoxyaniline. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Protocol

1. Selection of Internal Standard:

  • Rationale: The choice of the internal standard is critical for the accuracy of the qNMR experiment.[8][9] The ideal internal standard should have high purity, be stable, soluble in the chosen deuterated solvent, and have signals that do not overlap with the analyte's signals.[3][8]

  • Procedure: For 5-Bromo-2-iodo-4-methoxyaniline, a suitable internal standard is Maleic Acid or 1,4-Dinitrobenzene . Both are commercially available as certified reference materials and their singlets in the aromatic region do not overlap with the signals of the analyte.

2. Sample and Standard Preparation:

  • Rationale: Accurate weighing is crucial for minimizing uncertainty in the final purity calculation.[3][10] The use of a microbalance with high precision is essential.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the 5-Bromo-2-iodo-4-methoxyaniline sample into a clean, dry NMR tube.[10]

    • Accurately weigh approximately 5-10 mg of the chosen certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube.

    • Record the exact masses of both the sample and the internal standard.

    • Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6), to the NMR tube.[10] Ensure complete dissolution of both the sample and the internal standard.

3. NMR Data Acquisition:

  • Rationale: The acquisition parameters must be optimized to ensure quantitative results. A sufficiently long relaxation delay (D1) is crucial to allow for complete relaxation of all relevant nuclei, ensuring that the signal integrals are directly proportional to the number of protons.[9]

  • Procedure:

    • Acquire a 1D proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: A simple single-pulse program (e.g., 'zg' on Bruker instruments) should be used.[3][10]

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30-60 seconds is generally sufficient.

      • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[11]

      • Receiver Gain: The receiver gain should be set to avoid signal clipping.

4. Data Processing and Analysis:

  • Rationale: Proper data processing is essential for accurate integration of the NMR signals. This includes phasing, baseline correction, and referencing.

  • Procedure:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the well-resolved, non-overlapping signals of both the 5-Bromo-2-iodo-4-methoxyaniline and the internal standard. For 5-Bromo-2-iodo-4-methoxyaniline, the methoxy protons or the aromatic protons can be used for quantification. For Maleic Acid, the two olefinic protons give a single sharp peak.

    • Calculate the purity of the 5-Bromo-2-iodo-4-methoxyaniline sample using the following equation[3][4]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to 5-Bromo-2-iodo-4-methoxyaniline

      • "std" refers to the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (5-Bromo-2-iodo-4-methoxyaniline) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard (e.g., Maleic Acid) weigh_std->dissolve acquire_spectrum Acquire 1D 1H NMR Spectrum dissolve->acquire_spectrum Transfer to NMR tube process_data Phasing & Baseline Correction acquire_spectrum->process_data integrate_signals Integrate Signals process_data->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity report Purity Report calculate_purity->report Final Result

Caption: Workflow for the qNMR validation of 5-Bromo-2-iodo-4-methoxyaniline.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other commonly used analytical techniques for purity determination.[12][13]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on differential partitioning between a mobile and stationary phase.[12]Separation of ions based on their mass-to-charge ratio.[12]
Quantification Direct, primary method when using a certified internal standard.[2]Relative, requires a reference standard of the analyte for calibration.Can be quantitative, but often requires an isotopically labeled internal standard for best accuracy.
Specificity High, can distinguish between structurally similar isomers.[6]Good, but can be limited by co-eluting impurities.[14]Very high, provides molecular weight information.
Sample Throughput Moderate.High.High.
Destructive? No.Yes.Yes.
Advantages Non-destructive, direct quantification, high precision.[3][15]High sensitivity, well-established for purity analysis.[12]Extremely high sensitivity and specificity.[12]
Disadvantages Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.[3]Requires a specific reference standard for each analyte, potential for irreversible adsorption of compounds.Can suffer from matrix effects, ionization efficiency can vary between compounds.
Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of these techniques in the comprehensive characterization of a reference standard.

Analytical_Techniques qNMR qNMR HPLC HPLC qNMR->HPLC Confirmatory Characterization Comprehensive Reference Standard Characterization qNMR->Characterization Purity & Assay MS Mass Spectrometry HPLC->MS Coupled Technique (LC-MS) HPLC->Characterization Impurity Profile & Purity MS->qNMR Structural Confirmation MS->Characterization Identity & Impurity Identification

Caption: Interrelationship of qNMR, HPLC, and MS for reference standard characterization.

Trustworthiness and Validation

The validity of the qNMR method itself must be established through a rigorous validation process, in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[11][16][17] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[17] This is demonstrated by the absence of interfering signals at the chemical shift of the signals used for quantification.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[17] This can be assessed by analyzing a sample of known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

By systematically evaluating these parameters, the trustworthiness of the qNMR method for the validation of 5-Bromo-2-iodo-4-methoxyaniline reference standards can be firmly established.

Conclusion

Quantitative NMR spectroscopy stands as a robust, reliable, and primary method for the validation of 5-Bromo-2-iodo-4-methoxyaniline reference standards. Its high specificity, direct quantification capabilities, and non-destructive nature make it an invaluable tool for ensuring the quality and accuracy of reference materials in the pharmaceutical industry. When used in conjunction with other analytical techniques like HPLC and Mass Spectrometry, qNMR provides a comprehensive and self-validating system for the characterization of reference standards, ultimately contributing to the development of safe and effective medicines.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • A Monte Carlo Method for Analyzing Systematic and Random Uncertainty in Quantitative Nuclear Magnetic Resonance Measurements. (2021, July 12).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1.
  • Bias and Uncertainty in Non-Ideal qNMR Analysis. (2015). Critical Reviews in Analytical Chemistry, 45(4), 300-310.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magnetic Resonance in Chemistry.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • Purity by Absolute qNMR Instructions.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2022). Molecules, 27(15), 4948.
  • Some good validation practices for analytical procedures. A3P.
  • Evaluating sampling uncertainty in the quantitative 1H nuclear magnetic resonance analysis of lignin. (2025, January 27). BioResources.
  • How to Validate a qNMR Method According to ICH Guidelines. (2025, December 29).
  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources.
  • Live qualification/validation of purity methods for protein products. Computer Science Purdue.
  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency.
  • What is qNMR (quantit
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Analytical Techniques for Reference Standard Characterization. (2025, September 29).
  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • qNMR. BIPM.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (1998). Journal of Agricultural and Food Chemistry, 46(11), 4416-4423.
  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
  • Improving the efficiency of quantitative (1)H NMR: an innovative external standard-internal reference approach. (2014, January 15). Journal of Pharmaceutical and Biomedical Analysis, 88, 357-362.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.
  • 5-bromo-4-iodo-2-methoxyaniline. CymitQuimica.
  • 1 result for 5-Bromo-4-iodo-2-methoxyaniline. VWR, part of Avantor.
  • 1361021-26-2|5-Bromo-2-iodo-4-methoxyaniline|BLD Pharm.
  • qNMR for Reference Material Preparation. (2021, February 17). Encyclopedia.pub.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023, July 21).
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodin
  • 5-Bromo-2-methoxyaniline 95 6358-77-6. Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for 5-Bromoindole Quantific
  • 1845713-72-5 | 5-Bromo-3-iodo-2-methoxyaniline. ChemScene.
  • 5-Bromo-4-iodo-2-methylaniline. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4361–o4363.
  • 5-BROMO-2-IODOANILINE synthesis. ChemicalBook.

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Comparative

The Methoxy Motif: A Double-Edged Sword in Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-iodo-4-methoxyaniline

A Senior Application Scientist's Guide to Navigating Reactivity and Selectivity In the intricate world of pharmaceutical synthesis and materials science, the precise construction of complex molecular architectures is par...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Reactivity and Selectivity

In the intricate world of pharmaceutical synthesis and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, stand as indispensable tools for forging carbon-carbon bonds. However, the efficiency and selectivity of these transformations are profoundly influenced by the electronic and steric nature of the substrates. This guide provides an in-depth evaluation of the methoxy group's effect on the coupling rates of 5-Bromo-2-iodo-4-methoxyaniline, a versatile building block with two distinct reactive sites. For researchers, scientists, and drug development professionals, understanding this interplay is critical for rational reaction design and optimization.

The Dichotomy of the Methoxy Group: An Electronic Tug-of-War

The methoxy group (-OCH₃), seemingly simple, exerts a dual electronic influence on the aromatic ring: a potent, electron-donating mesomeric effect (+M) and a moderate, electron-withdrawing inductive effect (-I). The ultimate impact on reactivity hinges on its position relative to the reactive centers. In 5-Bromo-2-iodo-4-methoxyaniline, the methoxy group is positioned para to the bromine atom and meta to the iodine atom.

This specific arrangement creates a nuanced electronic landscape:

  • At the C-Br Bond (Para Position): The +M effect of the methoxy group dominates, increasing the electron density at the carbon atom bearing the bromine. This heightened electron density strengthens the C-Br bond and can decelerate the rate-determining oxidative addition step in palladium-catalyzed coupling reactions.

  • At the C-I Bond (Meta Position): The mesomeric effect does not extend to the meta position. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atom is the primary influence. This effect reduces the electron density at the carbon-iodine bond, making it more susceptible to oxidative addition.

This electronic dichotomy is the cornerstone for achieving selective functionalization of 5-Bromo-2-iodo-4-methoxyaniline.

Comparative Coupling Rates: A Predictive Analysis

The methoxy group's electronic influence further modulates this inherent reactivity. The following table provides a semi-quantitative comparison of the expected coupling rates at both the C-I and C-Br positions for Suzuki, Heck, and Sonogashira reactions. The rates are presented relative to a hypothetical baseline without the electronic influence of the methoxy group.

Coupling ReactionPositionMethoxy Group InfluencePredicted Relative RateRationale
Suzuki Coupling C-I (ortho to -NH₂)-I effect (activating)FasterThe inductive electron withdrawal by the meta-methoxy group enhances the electrophilicity of the C-I bond, accelerating oxidative addition.
C-Br (para to -OCH₃)+M effect (deactivating)SlowerThe strong electron-donating resonance from the para-methoxy group increases electron density, strengthening the C-Br bond and retarding oxidative addition.
Heck Reaction C-I (ortho to -NH₂)-I effect (activating)FasterSimilar to the Suzuki coupling, the inductive effect of the meta-methoxy group facilitates the oxidative addition at the C-I bond.
C-Br (para to -OCH₃)+M effect (deactivating)SlowerThe electron-donating nature of the para-methoxy group disfavors the oxidative addition step required for the Heck reaction.
Sonogashira Coupling C-I (ortho to -NH₂)-I effect (activating)FasterThe C-I bond's inherent high reactivity is further enhanced by the electron-withdrawing inductive effect of the meta-methoxy group.[3][4][5]
C-Br (para to -OCH₃)+M effect (deactivating)SlowerThe increased electron density at the C-Br bond due to the para-methoxy group presents a higher energy barrier for oxidative addition.

Key Takeaway: The C-I bond in 5-Bromo-2-iodo-4-methoxyaniline is significantly more reactive across all three coupling reactions due to the synergistic effects of its inherent bond weakness and the activating inductive influence of the meta-methoxy group. Conversely, the C-Br bond is deactivated by the powerful electron-donating resonance of the para-methoxy group. This substantial difference in reactivity allows for highly selective functionalization at the C-I position under carefully controlled conditions.

Experimental Design and Protocols

Achieving selective C-I functionalization of 5-Bromo-2-iodo-4-methoxyaniline requires precise control over reaction conditions to exploit the reactivity differential. Milder conditions, including lower temperatures and less active catalysts, will favor reaction at the more labile C-I bond.

General Workflow for Selective C-I Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 5-Bromo-2-iodo-4-methoxyaniline mixing Combine Reactants under Inert Atmosphere start->mixing reagents Coupling Partner (Boronic Acid, Alkene, or Alkyne) reagents->mixing catalyst Palladium Catalyst & Ligand catalyst->mixing base Base base->mixing solvent Degassed Solvent solvent->mixing heating Heat to Optimized Temperature mixing->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product (Selective C-I Coupling) purify->product

Caption: General experimental workflow for selective C-I cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol outlines a typical procedure for the selective coupling of an arylboronic acid at the C-I bond of 5-Bromo-2-iodo-4-methoxyaniline.

Materials:

  • 5-Bromo-2-iodo-4-methoxyaniline

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-iodo-4-methoxyaniline (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.02 mmol) to the flask.

  • Add the degassed 1,4-dioxane/H₂O (5 mL) mixture via syringe.

  • Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol describes a copper-free Sonogashira coupling, which can often provide cleaner reactions and avoid the formation of alkyne homocoupling byproducts.[3][4][5]

Materials:

  • 5-Bromo-2-iodo-4-methoxyaniline

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous THF (degassed)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-iodo-4-methoxyaniline (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: The Catalytic Cycle

The selective coupling at the C-I bond is a direct consequence of the kinetics of the palladium catalytic cycle. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) complex.

G cluster_reactants Reactants Pd0 Pd(0)L_n ArPdI ArPd(II)(I)L_n Pd0->ArPdI Oxidative Addition (Faster for C-I) ArPdNu ArPd(II)(Nu)L_n ArPdI->ArPdNu Transmetalation/Insertion ArPdNu->Pd0 Regenerates Catalyst Product Ar-Nu ArPdNu->Product Reductive Elimination ArI 5-Bromo-2-iodo-4-methoxyaniline ArI->ArPdI Nu Coupling Partner (e.g., R-B(OH)2) Nu->ArPdNu

Caption: Simplified catalytic cycle for selective C-I coupling.

The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond results in a much lower activation energy for the oxidative addition at the 2-position of 5-Bromo-2-iodo-4-methoxyaniline. By maintaining mild reaction conditions, the energy barrier for the oxidative addition to the C-Br bond is not readily overcome, leading to high selectivity for the C-I coupled product.

Conclusion: Harnessing Electronic Effects for Precision Synthesis

The methoxy group in 5-Bromo-2-iodo-4-methoxyaniline serves as a powerful directing element in palladium-catalyzed cross-coupling reactions. Its position-dependent electronic effects create a significant reactivity differential between the C-I and C-Br bonds, enabling highly selective functionalization. By understanding and leveraging these intrinsic properties, researchers can design efficient and elegant synthetic routes to complex molecules. The ability to sequentially functionalize this dihalogenated aniline makes it a valuable synthon in the pursuit of novel pharmaceuticals and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this versatile building block.

References

  • BenchChem. (2025). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile.
  • BenchChem. (2025). Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Beilstein Journals. (2011, September 12). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-iodo-4-methoxyaniline

As a Senior Application Scientist, I recognize that handling multi-halogenated aniline derivatives like 5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2) requires a fundamental understanding of both their physical chem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated aniline derivatives like 5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2) requires a fundamental understanding of both their physical chemistry and their toxicokinetics[1]. Standard laboratory safety protocols are often insufficient for this class of compounds.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal, ensuring that your laboratory workflows remain safe, compliant, and scientifically rigorous.

The Causality of Hazard: Mechanistic Toxicology

To select the correct PPE, we must first understand why 5-Bromo-2-iodo-4-methoxyaniline is exceptionally hazardous.

Unlike many standard organic building blocks, halogenated anilines are highly lipophilic and readily absorb through the skin, respiratory tract, and gastrointestinal lining[2]. The parent compound itself is not directly hemotoxic; rather, the danger lies in its hepatic metabolism. Once absorbed, cytochrome P450 enzymes in the liver N-hydroxylate the amine group, forming a highly reactive phenylhydroxylamine metabolite[3].

When this metabolite enters circulating erythrocytes, it triggers the oxidation of functional ferrous (Fe2+) iron in hemoglobin to the non-functional ferric (Fe3+) state[3]. This condition, known as methemoglobinemia , drastically reduces the blood's oxygen-carrying capacity, leading to severe cellular hypoxia, cyanosis, and potentially fatal central nervous system failure[2],[4]. Furthermore, the presence of heavy halogens (bromine and iodine) increases the compound's lipophilicity, prolonging its biological half-life and exacerbating erythrocyte toxicity[3].

G Chem 5-Bromo-2-iodo-4-methoxyaniline (CAS: 1361021-26-2) Dermal Dermal Absorption Chem->Dermal Inhal Inhalation Route Chem->Inhal Liver Hepatic Cytochrome P450 (N-hydroxylation) Dermal->Liver Inhal->Liver PPE_Glove Viton / Butyl Gloves PPE_Glove->Dermal Blocks PPE_Resp Fume Hood / Respirator PPE_Resp->Inhal Blocks Metabolite N-hydroxy arylamine metabolite Liver->Metabolite RBC Erythrocyte Interaction Metabolite->RBC MetHb Oxidation: Fe2+ → Fe3+ (Methemoglobinemia) RBC->MetHb Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia

Toxicokinetic pathway of halogenated anilines and targeted PPE intervention points.

Mandatory Personal Protective Equipment (PPE) System

Because dermal contact is a primary vector for systemic toxicity, standard nitrile gloves—the default in most laboratories—are strictly contraindicated [5]. Aromatic amines rapidly permeate the polymer matrix of nitrile rubber, often resulting in breakthrough times of less than 10 minutes[5].

Glove Compatibility Data
Glove MaterialCompatibility RatingMechanistic Rationale
Nitrile Rubber (NBR) POOR (Not Recommended)Rapid permeation by aromatic amines. Only permissible if double-gloved for immediate, negligible contact and changed instantly upon exposure[5].
Butyl Rubber EXCELLENT High-density isobutylene-isoprene copolymer provides a robust steric and chemical barrier against lipophilic aromatics[5],[6].
Viton EXCELLENT Fluoroelastomer offers superior resistance to halogenated and aromatic hydrocarbons[5],[6].
Polyvinyl Alcohol (PVA) GOOD Highly resistant to organic solvents, but water-sensitive. Do not use if aqueous solutions are present[5],[6].
Comprehensive PPE Requirements
  • Eye/Face Protection: Tight-fitting chemical splash goggles are mandatory. If handling large volumes or pressurized systems, a full-face shield must be worn over the goggles[2],[7].

  • Body Protection: A fully buttoned, fluid-resistant lab coat (preferably Tyvek or similar impermeable material), long pants, and closed-toe shoes[7],[6].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood or glove box[7]. If operational constraints require handling outside a hood, personnel must wear a NIOSH/MSHA-approved respirator equipped with an organic vapor cartridge (Type K) and a P100 particulate filter[4].

Operational Workflow: Safe Weighing and Transfer

To prevent aerosolization and accidental dermal exposure, follow this self-validating operational protocol when handling 5-Bromo-2-iodo-4-methoxyaniline.

Step 1: Pre-Operational Setup

  • Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm)[7].

  • Clear the hood of all unnecessary equipment to prevent airflow turbulence.

  • Place an analytical balance inside the fume hood. Ensure an anti-static bar or static eliminator is active to prevent the powder from clinging to spatulas or gloves.

Step 2: PPE Donning Sequence

  • Inspect Butyl or Viton gloves for pinhole leaks using inflation[5].

  • Don the fluid-resistant lab coat, ensuring cuffs are pulled down.

  • Don the gloves, pulling the gauntlets over the cuffs of the lab coat to eliminate exposed skin.

  • Don chemical splash goggles[7].

Step 3: Compound Handling

  • Open the primary container of 5-Bromo-2-iodo-4-methoxyaniline only within the fume hood.

  • Use a dedicated, disposable anti-static spatula for transfer.

  • Weigh the required amount into a pre-tared, sealable vial.

  • Cap the vial tightly before removing it from the balance or the fume hood.

Step 4: Decontamination & Doffing

  • Wipe down the exterior of the sealed vial, the balance, and the spatulas with a compatible solvent (e.g., ethanol or isopropanol) while still inside the hood[5].

  • Dispose of the wipes and disposable spatulas in a designated hazardous waste bag[7].

  • Doff gloves inside out to trap any microscopic residue, wash hands immediately with soap and copious amounts of water[5],[7].

Spill Management and Disposal Plan

Halogenated anilines are highly toxic to aquatic life and must never be flushed down the sink or disposed of in standard municipal waste[2],[4].

Emergency Spill Protocol
  • Evacuation: For large spills outside a fume hood, evacuate the immediate area, secure the perimeter, and contact Environmental Health and Safety (EH&S) or emergency services (911)[5],[7].

  • Containment (Small Spills): If trained, don fresh Butyl/Viton gloves and a respirator. Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth[2],[7],[6]. Do not use combustible absorbents like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, clear plastic bag or a sealable hazardous waste bucket[7]. Double-bag the waste[7].

  • Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and water, collecting all wash water into the hazardous waste container[6].

Routine Disposal Plan
  • Segregation: Collect all 5-Bromo-2-iodo-4-methoxyaniline waste (including contaminated gloves, wipes, and reaction byproducts) in a tightly closed, chemically compatible container (e.g., high-density polyethylene)[7],[6].

  • Storage: Store the waste container in a designated, secure, well-ventilated secondary containment tray, away from strong oxidizers, acids, and light sources[5],[6].

  • Labeling: Affix a completed hazardous waste label clearly identifying the contents as "Halogenated Aniline Derivative - Toxic / Methemoglobinemia Hazard"[7],[6].

  • Pickup: Arrange for routine pickup by your institution's EH&S department or a licensed hazardous waste contractor[7],[6].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-iodo-4-methoxyaniline
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